molecular formula C7H10O3 B1588430 (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol CAS No. 60176-77-4

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Cat. No.: B1588430
CAS No.: 60176-77-4
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-NKWVEPMBSA-N
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Description

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-4-hydroxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431801
Record name (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-18-6, 60176-77-4
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-rel-
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Record name (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol
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Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol , a valuable chiral building block in organic synthesis, plays a critical role in the development of complex molecules such as prostaglandins and carbocyclic nucleosides. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental techniques.

Molecular Structure and Key Identifiers

This compound, with the empirical formula C₇H₁₀O₃, possesses a cyclopentene ring functionalized with a hydroxyl group and an acetoxy group in a specific cis stereochemical arrangement.[1][2][3] This defined stereochemistry is crucial for its utility in asymmetric synthesis.

Caption: Expected solubility analysis workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Based on the structure of the related compound, (4R)-(+)-acetoxy-2-cyclopenten-1-one, the following chemical shifts can be anticipated.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Olefinic CH=CH5.8 - 6.1m
CH-OH~4.5m
CH-OAc~5.3m
CH₂1.5 - 2.5m
O=C-CH₃~2.0s
OHVariablebr s

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~170
CH=CH (olefinic)130 - 140
CH-OH~75
CH-OAc~73
CH₂~40
O=C-CH₃~21

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, broad
C=O (ester)~1735Strong, sharp
C=C (alkene)~1650Medium
C-O (ester & alcohol)1000-1300Strong
C-H (sp² and sp³)2850-3100Medium-Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis: The sample is placed in the beam of an IR spectrometer, and the instrument measures the absorption of infrared radiation at different wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 142.15) should be observed.

  • Key Fragments:

    • Loss of the acetoxy group (-OCOCH₃): m/z = 83

    • Loss of the acetyl group (-COCH₃): m/z = 99

    • Loss of water (-H₂O) from the molecular ion: m/z = 124

Experimental Protocol: Mass Spectrometry

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Sources

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Authored by a Senior Application Scientist

This compound is a pivotal chiral building block in modern organic synthesis. Its stereochemically defined structure serves as a versatile scaffold for the enantioselective synthesis of a wide array of complex molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. Its utility in drug development and discovery is notable, finding application in the synthesis of anti-trypanosomal agents like (+)-7-Deaza-5′-noraristeromycin and analogs of the insecticide Spinosyn A.[1]

This guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the molecule's basic properties, which align with its structural formula.

  • Molecular Formula: C₇H₁₀O₃[2]

  • Molecular Weight: 142.15 g/mol [2]

  • CAS Number: 60176-77-4[2]

  • Appearance: Solid

  • Melting Point: 49-51 °C[1]

  • Optical Rotation: [α]₂₀/D -67±2°, c = 2.3 in chloroform

The specific rotation is a critical parameter, confirming the enantiomeric purity of the (1R,4S) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (based on similar structures)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-olefinic (2, 3)5.8 - 6.2m
H-carbinol (1)~4.8m
H-acetate (4)~5.4m
H-methylene (5)1.5 - 2.8m
-OHVariable (broad s)s (br)
-COCH₃~2.1s

Causality and Interpretation:

  • Olefinic Protons (H-2, H-3): These protons are in the most deshielded region of the spectrum (excluding the hydroxyl proton) due to the sp² hybridization of the carbons they are attached to.[3] Their multiplicity will be complex due to coupling with each other and adjacent protons.

  • Carbinol and Acetate Protons (H-1, H-4): These protons are attached to carbons bearing electronegative oxygen atoms, shifting them downfield. The cis relationship between the hydroxyl and acetoxy groups influences their respective chemical environments and coupling constants with neighboring protons.

  • Methylene Protons (H-5): The two protons at the C-5 position are diastereotopic, meaning they are chemically non-equivalent. They will appear as distinct signals, likely complex multiplets, due to geminal coupling to each other and vicinal coupling to H-1 and H-4.

  • Acetyl Protons (-COCH₃): The three protons of the methyl group on the acetate are equivalent and do not couple with other protons, resulting in a sharp singlet.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Data (based on cyclopentene derivatives) [4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~170
C-2 / C-3 (olefinic)130 - 140
C-1 (carbinol)~75
C-4 (acetate)~73
C-5 (methylene)~40
-COCH₃~21

Causality and Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Olefinic Carbons (C-2, C-3): The sp² hybridized carbons of the double bond appear in the characteristic olefinic region.

  • Oxygenated Carbons (C-1, C-4): These sp³ carbons are shifted downfield due to the direct attachment of electronegative oxygen atoms.

  • Methylene Carbon (C-5): This is the most shielded sp³ carbon, appearing furthest upfield.

  • Acetyl Carbon (-COCH₃): The methyl carbon of the acetate group appears in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3600 - 3200 (broad)
Alkene (=C-H)C-H stretch3100 - 3000
Alkane (-C-H)C-H stretch3000 - 2850
Ester (C=O)C=O stretch~1735 (strong)
Alkene (C=C)C=C stretch~1650 (medium)
Ester (C-O)C-O stretch1300 - 1000

Causality and Interpretation:

  • The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.[5]

  • A strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch, a key functional group in the molecule.

  • Absorptions for the C=C and olefinic C-H stretches confirm the presence of the cyclopentene ring's double bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺142.06Molecular Ion
[M - H₂O]⁺124.05Loss of water from the hydroxyl group
[M - CH₃CO]⁺99.04Loss of an acetyl radical
[M - CH₃COOH]⁺82.04Loss of acetic acid
[CH₃CO]⁺43.02Acetyl cation

Causality and Interpretation:

The molecular ion peak at m/z 142 confirms the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common losses, such as water from the alcohol and acetic acid from the ester, are highly diagnostic and validate the presence of these functional groups.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Sources

The Strategic Keystone: A Technical Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol (CAS Number: 60176-77-4), a chiral building block of paramount importance in the synthesis of complex, biologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, its stereoselective synthesis via enzymatic kinetic resolution, and its pivotal role as a precursor to prostaglandins and other therapeutic agents. The content herein is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles and strategic considerations in its application.

Core Molecular Profile and Physicochemical Properties

This compound is a functionally rich cyclopentane derivative, possessing two stereocenters which define its utility in asymmetric synthesis.[1][2][3] Its unique arrangement of a hydroxyl group, an acetate group, and a double bond makes it a versatile synthon for introducing the cyclopentane core found in numerous natural products and pharmaceuticals.[4]

PropertyValueSource
CAS Number 60176-77-4[1][3]
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][3]
Appearance Solid[4]
Melting Point 49-51 °C[3]
Optical Activity [α]20/D −67±2°, c = 2.3% in chloroform[3]
Synonyms (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[1][3]

Enantioselective Synthesis: The Power of Biocatalysis

The synthesis of enantiomerically pure this compound is most efficiently achieved through the enzymatic kinetic resolution of the racemic cis-cyclopent-2-ene-1,4-diol or its diacetate. This method leverages the high stereoselectivity of lipases to preferentially acylate or deacylate one enantiomer, allowing for the separation of the two.

The Causality of Enzymatic Resolution

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL), are highly effective catalysts for this transformation. The enzyme's active site creates a chiral environment that discriminates between the two enantiomers of the substrate. In the case of acylating a racemic diol, one enantiomer fits more favorably into the active site, leading to a significantly faster rate of acylation for that enantiomer. This rate difference allows for the separation of the faster-reacting enantiomer (as the monoacetate) from the slower-reacting one (which remains as the diol). Vinyl acetate is a commonly employed acyl donor in these reactions due to its ability to form a non-reversible acyl-enzyme intermediate, driving the reaction forward.

Validated Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of (±)-cis-2-cyclopenten-1,4-diol.

Materials:

  • (±)-cis-2-cyclopenten-1,4-diol

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (±)-cis-2-cyclopenten-1,4-diol in the chosen anhydrous organic solvent.

  • Acylating Agent Addition: Add an excess of vinyl acetate to the solution. The excess ensures the reaction proceeds to approximately 50% conversion.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific batch.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting mixture of the monoacetate product and the unreacted diol is separated by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.

Self-Validation: The success of the resolution is validated by determining the enantiomeric excess (ee) of the product, this compound, and the unreacted (1S,4R)-cis-2-cyclopenten-1,4-diol using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

G rac_diol Racemic cis-2-cyclopenten-1,4-diol lipase Immobilized Lipase (e.g., CALB) rac_diol->lipase Substrate product This compound lipase->product Preferential Acylation unreacted_diol Unreacted (1S,4R)-cis-2-cyclopenten-1,4-diol lipase->unreacted_diol Slower Reaction vinyl_acetate Vinyl Acetate vinyl_acetate->lipase Acyl Donor separation Chromatographic Separation product->separation unreacted_diol->separation

Caption: Workflow for the enzymatic kinetic resolution.

Application in Prostaglandin Synthesis: A Gateway to the Corey Lactone

This compound is a highly valued intermediate because it serves as a direct precursor to the Corey lactone, a cornerstone in the total synthesis of a vast array of prostaglandins, such as PGF₂α.[5][6][7] The Corey lactone contains the necessary stereochemistry and functional groups to elaborate the two side chains characteristic of prostaglandins.

The Synthetic Pathway to Prostaglandin F₂α

The conversion of this compound to prostaglandins is a multi-step process that showcases the strategic utility of this chiral building block. The following diagram illustrates the key transformations from our title compound to Prostaglandin F₂α.

G start This compound step1 Protection of Hydroxyl Group (e.g., as a p-phenylbenzoate ester) start->step1 step2 Iodolactonization step1->step2 corey_lactone_pre Iodo-Corey Lactone Derivative step2->corey_lactone_pre step3 Reductive Deiodination (e.g., with Bu₃SnH) corey_lactone_pre->step3 corey_lactone Corey Lactone Diol Derivative step3->corey_lactone step4 Oxidation of Primary Alcohol to Aldehyde corey_lactone->step4 corey_aldehyde Corey Aldehyde step4->corey_aldehyde step5 Horner-Wadsworth-Emmons Reaction (attachment of ω-chain) corey_aldehyde->step5 enone Enone Intermediate step5->enone step6 Reduction of Ketone enone->step6 step7 Deprotection step6->step7 lactol Lactol Intermediate step7->lactol step8 Wittig Reaction (attachment of α-chain) lactol->step8 pgf2a_protected Protected PGF₂α step8->pgf2a_protected step9 Final Deprotection pgf2a_protected->step9 pgf2a Prostaglandin F₂α step9->pgf2a

Caption: Key stages in the synthesis of PGF₂α from this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons adjacent to the hydroxyl and acetate groups, the methylene protons, and the acetate methyl protons. The coupling patterns and chemical shifts are diagnostic of the cis stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons, the carbons bearing the hydroxyl and acetate groups, the methylene carbon, and the carbonyl and methyl carbons of the acetate group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3400 cm⁻¹), the C=O stretch of the ester (strong, around 1735 cm⁻¹), and the C=C stretch of the alkene (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity of the synthesized material.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a testament to the power of stereocontrolled synthesis in modern drug discovery and development. Its efficient preparation via enzymatic kinetic resolution provides access to a chiral scaffold that is central to the synthesis of prostaglandins and other complex therapeutic agents. A thorough understanding of its properties, synthesis, and synthetic applications, as outlined in this guide, is crucial for any scientist working in the field of medicinal and organic chemistry.

References

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PubMed Central. [Link]

  • Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. (2025). ResearchGate. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. [Link]

  • Pot and time economies in the total synthesis of Corey lactone. (2020). Royal Society of Chemistry. [Link]

  • Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. [Link]

  • rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. PubChem. [Link]

  • (1R,4S)-CIS-4-HYDROXY-2-CYCLOPENTENYL ACETATE. ChemBK. [Link]

Sources

An In-depth Technical Guide to (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural characteristics, robust synthetic methodologies, and its strategic applications in the construction of complex, biologically active molecules.

Introduction: The Strategic Importance of a Versatile Synthon

(1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate, identified by its CAS Number 60410-16-4, is a highly valuable chiral intermediate.[1][2] Its stereochemically defined structure, featuring a cis-relationship between the hydroxyl and acetoxy groups on a cyclopentene scaffold, makes it an ideal precursor for a multitude of complex molecular targets. The precise spatial arrangement of its functional groups allows for predictable and controlled downstream transformations, a critical requirement in asymmetric synthesis.

This molecule has gained prominence primarily as a precursor to enantiomerically pure 4-hydroxy-2-cyclopentenones, which are core components in the synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides.[3] The therapeutic significance of these compound classes, ranging from anti-inflammatory agents to antiviral drugs, underscores the foundational importance of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate in medicinal chemistry and drug discovery.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis. The key characteristics of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate are summarized below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 60410-16-4[1][2][5]
Molecular Formula C₇H₁₀O₃[1][2]
Molar Mass 142.15 g/mol [1][2][5]
Appearance Off-white to beige low-melting solid[2][6]
Melting Point 49-52 °C[2]
Boiling Point 208.0 ± 40.0 °C (Predicted)[2]
Storage 2-8 °C, Sealed in a dry environment[2]
Table 2: Spectroscopic Data
TechniqueData (Solvent: CDCl₃)Reference(s)
¹H NMR (200 MHz) δ (ppm): 6.10 (m, 1H), 5.95 (m, 1H), 5.45 (m, 1H), 4.70 (m, 1H, CHOH), 2.78 (dt, 1H, J=14.7, 7.5 Hz), 2.02 (s, 3H, CH₃), 1.64 (dt, 1H, J=14.7, 3.7 Hz)[7]
¹³C NMR (50 MHz) δ (ppm): 170.8 (C=O), 138.5 (=CH), 132.6 (=CH), 77.0 (CHOAc), 74.9 (CHOH), 40.5 (CH₂), 21.2 (CH₃)[7]
IR (neat) ν (cm⁻¹): 3410 (O-H stretch), 1720 (C=O stretch, ester), 1250 (C-O stretch)[8]

Stereoselective Synthesis: The Enzymatic Desymmetrization Approach

The synthesis of enantiomerically pure (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is most elegantly and efficiently achieved through the enzymatic desymmetrization of its precursor, the achiral (and meso) cis-3,5-diacetoxycyclopentene. This strategy is superior to classical resolution of a racemic mixture because it allows for a theoretical yield of 100% of the desired enantiomer from the starting material.

Causality in Method Selection

The choice of an enzymatic approach is deliberate. Hydrolases, particularly lipases and esterases, operate in aqueous environments under mild pH and temperature conditions, which prevents degradation of the sensitive cyclopentene ring. More importantly, these enzymes exhibit profound enantioselectivity. They can differentiate between the two prochiral acetate groups of the meso-diacetate, hydrolyzing one ester group at a much faster rate than the other. This kinetic resolution of a meso compound results in the formation of a single enantiomer of the monoacetate with very high enantiomeric excess (ee).

The workflow for this biotransformation is outlined below.

G cluster_0 Process Flow A meso-cis-3,5-Diacetoxycyclopentene (Substrate) D Reaction Vessel (Stirring at Room Temp.) A->D B Aqueous Buffer Solution (e.g., pH 7 Phosphate Buffer) B->D C Hydrolase Enzyme (e.g., Lipase, EEAC) C->D E Reaction Monitoring (TLC Analysis) D->E aliquots taken periodically F Workup: Solvent Extraction (Ether/Ethyl Acetate) E->F upon completion G Purification (Silica Gel Chromatography) F->G H (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate (Product, >99% ee) G->H

Caption: Enzymatic Desymmetrization Workflow.

Detailed Experimental Protocol: Enzymatic Hydrolysis

The following protocol is adapted from a well-established procedure for the synthesis of the enantiomeric product, which is directly applicable.[7]

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Hydrolase enzyme (e.g., Electric Eel Acetylcholinesterase (EEAC), Lipase from Candida antarctica (Novozym 435), or Pig Liver Esterase (PLE))

  • 0.1 M Sodium Phosphate Buffer (pH 7.0)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Enzyme Preparation: Prepare a solution of the chosen hydrolase in 0.1 M phosphate buffer (pH 7.0) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Substrate Addition: To the vigorously stirring enzyme solution, add cis-3,5-diacetoxycyclopentene in one portion at room temperature. The reaction mixture will be a two-phase system.

  • Reaction Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane/ethyl acetate as the eluent. The reaction is stopped when the starting diacetate is nearly consumed, but before a significant amount of the corresponding diol by-product appears.

  • Aqueous Workup: Upon completion, the aqueous reaction mixture is extracted exhaustively. It is recommended to perform initial extractions with diethyl ether (3x) to minimize emulsion formation, followed by multiple extractions with a 1:1 mixture of ether/ethyl acetate (15x) to ensure complete recovery of the more polar product.[7]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by passing it through a plug of silica gel, eluting with diethyl ether. The solvent is removed by rotary evaporation, and the resulting product is dried under high vacuum to yield (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate as an off-white solid.

This self-validating protocol relies on TLC to monitor the reaction to completion, ensuring that the process is halted at the optimal point to maximize yield and purity before over-hydrolysis to the diol can occur.

Applications in Prostaglandin Synthesis

The primary utility of (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is its role as a precursor to prostaglandins, a class of lipid compounds with diverse physiological effects.[3] The synthetic pathway involves a few key, high-yielding transformations.

  • Oxidation: The secondary alcohol at the C4 position is oxidized to a ketone. This is typically achieved using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This step yields the crucial intermediate, (R)-4-acetoxy-2-cyclopentenone.[8]

  • Protection: The newly formed ketone may be protected (e.g., as a silyl ether) to allow for selective manipulation of other parts of the molecule.

  • Conjugate Addition: The core of the prostaglandin synthesis involves the conjugate (Michael) addition of an organocuprate reagent. This reagent introduces the lower side chain (the ω-chain) of the prostaglandin.

  • Alkylation/Wittig Reaction: The upper side chain (the α-chain) is installed by trapping the resulting enolate with an appropriate electrophile or through a subsequent Wittig reaction.

The logical flow from the chiral building block to a prostaglandin core structure is illustrated below.

G cluster_reagents A (1S,4R)-cis-4-Hydroxy- 2-cyclopentenyl acetate B (R)-4-Acetoxy- 2-cyclopentenone A->B D Trapping of Enolate (w-chain addition) B->D C Conjugate Addition (Organocuprate) C->B E Prostaglandin Core Structure (e.g., PGE₂ Precursor) D->E R1 Oxidizing Agent (e.g., MnO₂) R1->A R2 R₂CuLi (ω-chain) R2->C R3 R'X (α-chain precursor) R3->D

Caption: Key transformations to a prostaglandin core.

This synthetic sequence highlights the strategic value of starting with (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate. The initial stereochemistry at positions C1 and C4 dictates the absolute configuration of the final prostaglandin product, demonstrating the power of chiral pool synthesis.

Conclusion

(1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its preparation via enzymatic desymmetrization represents a sophisticated application of biocatalysis, delivering exceptional optical purity under mild conditions. For drug development professionals and synthetic chemists, a comprehensive understanding of this building block's properties, synthesis, and reaction pathways is crucial for designing innovative and effective synthetic routes to the next generation of therapeutics.

References

  • Organic Syntheses. (n.d.). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Retrieved from [Link]

  • Deardorff, D. R., Windham, C. Q., & Craney, C. L. (1998). Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene: (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate. Organic Syntheses, 75, 15. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154103, rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. Retrieved from [Link]

  • Gäb J, Gamenara D, et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 749-753. [Link]

  • O'Brien, P., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem. [Link]

  • Deardorff, D. R., Matthews, A. J., McMeekin, D. S., & Craney, C. L. (1986). A convenient preparation of cis-3-acetoxy-5-hydroxycyclopent-1-ene and its conversion to 4-acetoxy-2-cyclopentene-1-one. Tetrahedron Letters, 27(11), 1255-1258.
  • Floyd, M. B., & Weiss, M. J. (1973). Synthesis of prostaglandins by alanate additions to cyclopentenones (1). Prostaglandins, 3(6), 921-924. [Link]

  • ChemBK. (n.d.). (1R,4S)-CIS-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Retrieved from [Link]

  • Paquette, L. A., & Lavallee, P. (1998). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 64, 201. [Link]

  • Organic Syntheses. (n.d.). 4-Cyclopentene-1,3-diol, monoacetate, cis-. Retrieved from [Link]

Sources

The Cornerstone of Prostaglandin Synthesis: An In-Depth Technical Guide to Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Prostaglandin Function

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and reproduction.[1] Their complex and densely functionalized structures, characterized by a cyclopentane core bearing two aliphatic side chains, present a formidable challenge for synthetic organic chemists. A crucial feature of their molecular architecture is the presence of multiple stereocenters, which dictates their specific three-dimensional shape and, consequently, their biological activity. The precise stereochemical configuration is paramount for effective interaction with their respective G-protein coupled receptors. Therefore, the asymmetric synthesis of prostaglandins, ensuring the correct absolute and relative stereochemistry, is not merely an academic exercise but a fundamental requirement for the development of effective and safe therapeutic agents.[2][3]

This in-depth technical guide provides a comprehensive overview of the key chiral building blocks that have enabled the stereocontrolled synthesis of prostaglandins. We will delve into the strategic advantages of these synthons, the mechanistic underpinnings of their preparation, and detailed, field-proven protocols for their synthesis and application. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of prostaglandin synthesis.

The Corey Lactone: A Paradigm of Chiral Control in Prostaglandin Synthesis

For decades, the "Corey lactone" has been the linchpin in the majority of prostaglandin syntheses.[4][5] This versatile bicyclic intermediate elegantly encapsulates the requisite stereochemical information of the cyclopentane core, providing a robust scaffold for the sequential and stereocontrolled introduction of the α- and ω-side chains.

The Classic Corey Synthesis: A Strategic Overview

The seminal synthesis developed by E.J. Corey established a convergent and highly stereocontrolled route to a variety of prostaglandins.[5] The strategy hinges on the initial construction of a bicyclo[2.2.1]heptane system via a Diels-Alder reaction, which serves as a rigid template to establish the relative stereochemistry of the substituents on the future cyclopentane ring. Subsequent Baeyer-Villiger oxidation and iodolactonization are key transformations that unveil the Corey lactone.[6][7]

Experimental Protocol: Synthesis of the Corey Lactone Diol

This protocol is a representative procedure for the synthesis of the Corey lactone diol, a key precursor.

Step 1: Diels-Alder Cycloaddition

  • In a reaction vessel under an inert atmosphere, combine freshly cracked cyclopentadiene (1.1 eq) with 2-chloroacrylonitrile (1.0 eq) in a suitable solvent such as dichloromethane at -78 °C.

  • Slowly add a Lewis acid catalyst, for example, aluminum chloride (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bicyclic adduct by column chromatography on silica gel.

Step 2: Ketone Formation and Baeyer-Villiger Oxidation

  • Hydrolyze the chloronitrile adduct under acidic conditions (e.g., aqueous sulfuric acid) to the corresponding ketone.

  • Dissolve the bicyclic ketone in a suitable solvent like dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the bicyclic lactone.[6][8]

Step 3: Iodolactonization

  • Hydrolyze the lactone under basic conditions (e.g., potassium carbonate in methanol/water) to the corresponding hydroxy acid.

  • Dissolve the crude hydroxy acid in a biphasic solvent system of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude iodolactone. Purify by crystallization or column chromatography.[1][7][9]

Step 4: Deiodination and Diol Formation

  • Dissolve the iodolactone in a suitable solvent like toluene.

  • Add tributyltin hydride (1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to yield the Corey lactone.

  • The final diol can be obtained by hydrolysis of the protecting groups.

Mechanistic Insights: The "Why" Behind the Key Steps
  • Diels-Alder Reaction: The endo selectivity of the Diels-Alder reaction is crucial for establishing the correct relative stereochemistry of the substituents on the bicyclic system.[10] This stereocontrol is a direct consequence of the favorable overlap of the p-orbitals of the diene and the dienophile in the endo transition state.

  • Baeyer-Villiger Oxidation: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms.[11][12] In the case of the bicyclic ketone, the more substituted bridgehead carbon preferentially migrates, leading to the desired lactone regioisomer. The mechanism involves the formation of a Criegee intermediate.[8]

  • Iodolactonization: This intramolecular cyclization proceeds via the formation of an iodonium ion from the alkene, which is then trapped by the neighboring carboxylate group.[7][9] The reaction is highly stereospecific, with the nucleophilic attack of the carboxylate occurring from the face opposite to the iodonium ion, resulting in a trans relationship between the iodine and the newly formed lactone ring.

Modern Approaches to Chiral Building Blocks: Beyond the Classic Corey Synthesis

While the Corey synthesis remains a cornerstone of prostaglandin chemistry, the quest for more efficient and versatile routes has led to the development of several innovative strategies. These modern approaches often offer advantages in terms of step economy, scalability, and the ability to generate diverse prostaglandin analogs.

The Three-Component Coupling Strategy: A Convergent and Flexible Approach

Pioneered by Noyori and Suzuki, the three-component coupling reaction is a powerful convergent strategy for the synthesis of prostaglandins.[13][14][15] This method involves the conjugate addition of a vinyl organometallic reagent (representing the ω-side chain) to a chiral cyclopentenone, followed by trapping of the resulting enolate with an electrophilic α-side chain precursor.[16][17]

Key Features of the Three-Component Coupling:

  • Convergence: The three main components of the prostaglandin molecule (cyclopentenone core, ω-side chain, and α-side chain) are assembled in a single pot or a short sequence of reactions.

  • Flexibility: This approach allows for the facile variation of both the α- and ω-side chains, making it highly adaptable for the synthesis of a wide range of prostaglandin analogs.

  • Chiral Cyclopentenones: The success of this strategy relies on the availability of enantiomerically pure cyclopentenone building blocks.[18][19][20]

Experimental Protocol: Noyori's Three-Component Coupling (Representative)

  • To a solution of a chiral 4-silyloxy-2-cyclopentenone (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C, add a solution of a higher-order vinylcuprate reagent (derived from the ω-side chain vinyl iodide, ~1.2 eq).

  • Stir the reaction at -78 °C for 1-2 hours to allow for complete conjugate addition.

  • To the resulting enolate solution, add a solution of the α-side chain electrophile (e.g., an allylic iodide or triflate, ~1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Organocatalysis: A Greener and More Efficient Entry to Chiral Synthons

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of key prostaglandin intermediates.[2][21] Proline and its derivatives have been shown to catalyze aldol and Michael reactions with high enantioselectivity, providing access to chiral cyclopentane cores in a more atom-economical and environmentally benign manner.[5]

A notable example is the organocatalytic domino Michael/Michael reaction for the one-pot synthesis of the Corey lactone.[22] This approach significantly shortens the synthetic sequence compared to the classical route.

Diagram: Organocatalytic Domino Reaction for Corey Lactone Synthesis

Organocatalytic_Domino start α,β-Unsaturated Aldehyde + Nitroalkane intermediate1 Enamine Intermediate start->intermediate1 + Catalyst catalyst (S)-Proline Derivative intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Michael Addition product Substituted Cyclopentanone (Corey Lactone Precursor) intermediate3->product Hydrolysis

Caption: Organocatalytic domino reaction for the asymmetric synthesis of a Corey lactone precursor.

Chemoenzymatic Synthesis: Harnessing the Power of Biocatalysis

Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical transformations. Chemoenzymatic approaches to prostaglandin synthesis leverage the power of biocatalysis to establish key stereocenters with high fidelity.[4][23] Lipases and other hydrolases are commonly employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks.[24][25] More recently, Baeyer-Villiger monooxygenases (BVMOs) have been utilized for the asymmetric oxidation of prochiral ketones to chiral lactones.[26][27][28][29]

Advantages of Chemoenzymatic Methods:

  • High Enantioselectivity: Enzymes often exhibit exquisite enantioselectivity, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild pH and temperature conditions, avoiding the need for harsh reagents and protecting groups.

  • Sustainability: Biocatalysis is an inherently green technology, reducing the environmental impact of chemical synthesis.

Table: Comparison of Synthetic Strategies for Key Chiral Building Blocks

StrategyKey Chiral Building BlockTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Classic Corey Synthesis Corey LactoneModerate to Good>98%Well-established, robustLengthy, requires stoichiometric reagents
Three-Component Coupling Chiral CyclopentenoneGood to Excellent>99%Convergent, flexibleRequires pre-formed chiral building blocks
Organocatalysis Substituted CyclopentanoneModerate to Good90-99%Step-economical, metal-freeSubstrate scope can be limited
Chemoenzymatic Synthesis Chiral Lactones/AlcoholsGood to Excellent>99%High enantioselectivity, mild conditionsRequires specific enzymes, potential for low space-time yields

Key Reactions for Side-Chain Elaboration

Once the chiral cyclopentane core is secured, the α- and ω-side chains are introduced through a series of well-established chemical transformations.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of the α,β-unsaturated ester moiety in the α-side chain.[30][31][32][33][34] This reaction offers excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Reaction aldehyde Corey Aldehyde (from Chiral Lactone) product α,β-Unsaturated Ester (Prostaglandin Intermediate) aldehyde->product phosphonate Phosphonate Ylide (α-side chain precursor) phosphonate->product

Caption: The Horner-Wadsworth-Emmons reaction for the introduction of the α-side chain.

Organocuprate Chemistry

Organocuprate reagents are indispensable for the introduction of the ω-side chain via 1,4-conjugate addition to α,β-unsaturated cyclopentenones.[35][36][37] The stereochemistry of this addition is often controlled by the existing stereocenters on the cyclopentenone ring, proceeding from the less sterically hindered face.

Conclusion: A Continuously Evolving Field

The synthesis of prostaglandins has been a driving force for innovation in organic chemistry for over half a century. From the groundbreaking work of Corey to the latest advances in organocatalysis and chemoenzymatic synthesis, the development of efficient and stereoselective methods for the preparation of chiral building blocks remains a central theme. The strategies and protocols outlined in this guide represent the current state-of-the-art, providing researchers with a robust toolkit for the synthesis of these biologically vital molecules. As our understanding of the biological roles of prostaglandins continues to expand, so too will the demand for new and improved synthetic methods, ensuring that this exciting field of research will continue to flourish.

References

  • Yin, Y., Wang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications. [Link]

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature. [Link]

  • Żurawiński, R., & Łukasik, B. (2019). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. European Journal of Organic Chemistry. [Link]

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature. [Link]

  • Shanghai Maosheng Kaihui Tech Co Ltd. (2019). Synthetic method of (-)-Corey lactone diol. Patsnap. [Link]

  • Wikipedia. (n.d.). Iodolactonization. Retrieved from Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]

  • Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. [Link]

  • ResearchGate. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF 2α in seven steps. [Link]

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF(2 alpha) in seven steps. Nature. [Link]

  • Fatima, S., Zahoor, A. F., Khan, S. G., & Irfan, A. (2019). Synthesis of prostaglandin 4via Baeyer–Villiger oxidation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in Asymmetric Total Synthesis of Prostaglandins. [Link]

  • Grokipedia. (n.d.). Iodolactonization. [Link]

  • ResearchGate. (2025). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. [Link]

  • Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. [Link]

  • Chemistry LibreTexts. (2021). 3.6: Enantioselective Syntheses of Prostaglandins. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

  • ResearchGate. (n.d.). One‐pot and 152‐minutes synthesis of Corey lactone (1). [Link]

  • De, C. K., & Jimenez, L. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Google Patents. (n.d.).
  • Cimpoiu, A., & Nicolescu, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Unified Strategy to Prostaglandins: Chemoenzymatic Total Synthesis of Cloprostenol, Bimatoprost, PGF2α, Fluprostenol, and Travoprost Guided by Biocatalytic Retrosynthesis. [Link]

  • Stoltz, B. M. (n.d.). Prostaglandins. Caltech. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]

  • Noyori, R., Yanagisawa, A., Koyano, H., & Suzuki, M. (1989). Natural and unnatural prostaglandins via the three-component coupling synthesis. Advances in Prostaglandin, Thromboxane, and Leukotriene Research. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Li, D., & Zhang, J. (2019). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry. [Link]

  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis. [Link]

  • De, C. K., & Jimenez, L. S. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Newton, R. F., Reynolds, D. P., Wadsworth, A. H., & Roberts, S. M. (1980). Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. [Link]

  • Bernady, K. F., & Weiss, M. J. (1972). Synthesis of prostaglandins by alanate additions to cyclopentenones (1). Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]

  • Rawal, V. H., & Iwasa, S. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of organic chemistry. [Link]

  • Noyori, R., & Suzuki, M. (1993). Organic Synthesis of Prostaglandins: Advancing Biology. Science. [Link]

  • Suzuki, M., Yanagisawa, A., & Noyori, R. (1988). Prostaglandin synthesis. 16. The three-component coupling synthesis of prostaglandins. Journal of the American Chemical Society. [Link]

  • Wipf, P., & Ribe, S. (1998). One-pot synthesis of protected prostaglandins from alkynes and cyclopentenones. In situ generation of higher order cyanocuprates derived from alkenylzirconium intermediates. Journal of the American Chemical Society. [Link]

  • Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

  • ResearchGate. (n.d.). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

  • Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

  • Zhu, K., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. [Link]

Sources

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Cornerstone Chiral Building Block

Abstract

This compound is a bifunctional molecule of significant interest in asymmetric synthesis. Its rigid cyclopentene core, adorned with precisely oriented hydroxyl and acetoxy groups, renders it an invaluable chiral precursor for a multitude of complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic and purification methodologies, and its pivotal applications in the development of prostaglandins and carbocyclic nucleosides. The content herein is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights.

Core Physicochemical & Structural Properties

This compound, with a molecular weight of 142.15 g/mol and an empirical formula of C₇H₁₀O₃, is a cornerstone of the chiral pool.[1][2][3] The cis stereochemical relationship between the C1 hydroxyl and C4 acetoxy groups is critical, as it dictates the facial selectivity of subsequent transformations. This specific arrangement arises from synthetic strategies that exert high levels of stereocontrol, a topic explored in Section 2.

The molecule is typically a solid at room temperature, with a defined melting point of 49-51 °C.[1][3] Its moderate solubility in water and good solubility in various organic solvents facilitate its use in a wide range of reaction conditions.[4]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 142.15 g/mol [1][2][3][5]
Molecular Formula C₇H₁₀O₃[2][3][6]
CAS Number 60176-77-4[1][2][6]
Melting Point 49-51 °C[1][3]
Appearance Solid[7]
Optical Activity [α]20/D −67±2°, c = 2.3% in chloroform[1][5]
InChI Key IJDYOKVVRXZCFD-NKWVEPMBSA-N[1]

Synthesis and Stereochemical Control: The Chemoenzymatic Approach

The utility of this compound is intrinsically linked to its enantiopurity. Chemoenzymatic methods have become the gold standard for its synthesis, offering superior enantioselectivity compared to classical resolution techniques. The most prevalent strategy involves the enzymatic desymmetrization of a prochiral precursor, cis-3,5-diacetoxy-1-cyclopentene.

The causality behind this choice rests on the remarkable ability of specific lipases (e.g., from Pseudomonas cepacia or Amano) to selectively hydrolyze one of the two enantiotopic acetate groups of the diacetate substrate. This enzymatic resolution is governed by the three-dimensional structure of the enzyme's active site, which preferentially accommodates one enantiomer, leading to the highly efficient production of the desired enantiomerically enriched monoacetate.

Protocol 2.1: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is a representative workflow for the synthesis of this compound.

  • Substrate Preparation: Dissolve cis-3,5-diacetoxy-1-cyclopentene in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) to create a suspension. The use of a buffer is critical to maintain the optimal pH for enzyme activity.

  • Enzyme Addition: Introduce a catalytic amount of a selected lipase (e.g., Amano Lipase AK). The enzyme loading is a key parameter that must be optimized to balance reaction time and cost.

  • Reaction Monitoring: Vigorously stir the mixture at a controlled temperature (typically room temperature). The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of optimal conversion and enantiomeric excess (ee).[8]

  • Workup and Extraction: Upon reaching approximately 50% conversion (the theoretical maximum for a kinetic resolution), quench the reaction. Extract the product mixture with an organic solvent such as ethyl acetate.

  • Purification: The desired this compound is separated from the unreacted diacetate and the diol byproduct by flash column chromatography on silica gel.

G cluster_0 Synthesis Workflow Prochiral cis-3,5-Diacetoxy-1-cyclopentene Reaction Lipase-Catalyzed Hydrolysis (e.g., Amano Lipase AK) Prochiral->Reaction Substrate Mixture Mixture of Products (~50% Conversion) Reaction->Mixture Enzymatic Transformation Purification Flash Chromatography Mixture->Purification Separation Product This compound Purification->Product Isolated Product (High ee) Byproducts Unreacted Diacetate & (1S,4R)-diol Purification->Byproducts

Caption: Chemoenzymatic synthesis of this compound.

Applications in Pharmaceutical Development

The distinct functionalities and rigid stereochemistry of this compound make it a powerful intermediate for synthesizing biologically active molecules.[3] Its primary applications are in the synthesis of prostaglandins and carbocyclic nucleosides, compounds with profound therapeutic relevance.

Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse hormone-like effects. The cyclopentane core of this compound serves as a direct template for the five-membered ring of the prostaglandin scaffold. The existing stereocenters guide the introduction of the two side chains with the correct relative stereochemistry, a critical factor for biological activity. The hydroxyl group at C1 allows for the elaboration of one side chain, while the acetoxy group at C4 can be converted into a ketone or another functional group to facilitate the attachment of the second chain.

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts resistance to enzymatic degradation while retaining or enhancing biological activity, leading to potent antiviral and anticancer agents. This compound is an ideal starting material for these targets.[9] The hydroxyl and acetoxy groups provide handles for introducing the nucleobase and the hydroxymethyl side chain (mimicking the 5'-hydroxyl of a natural ribose sugar).

G cluster_1 Role in Carbocyclic Nucleoside Synthesis Start (1R,4S)-cis-4-Acetoxy- 2-cyclopenten-1-ol Step1 Functional Group Manipulation (e.g., N-glycosylation) Start->Step1 Intermediate Key Carbocyclic Intermediate Step1->Intermediate Step2 Side Chain Elaboration Intermediate->Step2 Final Carbocyclic Nucleoside (e.g., Noraristeromycin Analogue) Step2->Final

Caption: Synthetic pathway from the title compound to carbocyclic nucleosides.

Handling, Storage, and Safety

This compound is classified as a combustible solid and should be handled with appropriate care.[1] Standard personal protective equipment (PPE), including safety glasses and gloves, is recommended.[1] It should be stored in a cool, dry place at room temperature in a tightly sealed container to prevent degradation.[3][4]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for accessing complex and stereochemically rich molecular architectures. Its reliable synthesis via robust chemoenzymatic methods ensures a consistent supply of enantiopure material for demanding multi-step syntheses. For researchers in drug development, its proven utility as a precursor to prostaglandins and carbocyclic nucleosides solidifies its position as a high-value chiral building block in the ongoing quest for novel therapeutics.

References

  • This compound. MySkinRecipes. [Link]

  • (1s,4r)-cis-4-acetoxy-2-cyclopenten-1-ol at Best Price. Tradeindia. [Link]

  • (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

Sources

Title: Navigating the Cyclopentenyl Acetate Landscape: A Technical Guide to Safe Handling and Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclopentenyl acetate derivatives are pivotal scaffolds in modern medicinal chemistry, serving as key intermediates and core structural motifs in the development of novel therapeutics.[1] Their inherent reactivity and structural characteristics, however, necessitate a robust understanding of their safety profile and handling requirements. This guide provides an in-depth, experience-driven framework for the safe management of cyclopentenyl acetate derivatives in a research and development setting. Moving beyond rote protocol, we delve into the causality behind safety measures, offering a self-validating system of protocols grounded in authoritative EHS standards and synthetic chemistry best practices.

Chapter 1: The Fundamental Safety Profile

A comprehensive risk assessment begins with a thorough understanding of the compound's intrinsic properties. While novel derivatives will require substance-specific evaluation, the foundational characteristics of the parent structures provide a crucial baseline. The unsaturated cyclopentene ring, in particular, introduces hazards not always present in its saturated cyclopentyl acetate counterpart.[2]

Physicochemical Properties of Representative Acetates

Understanding the physical properties of these compounds is the first step in predicting their behavior in the laboratory, from storage to purification. The data below for cyclopentyl acetate serves as a reference point. Researchers must assume that novel derivatives may have significantly different properties.

PropertyValue (for Cyclopentyl Acetate, CAS 933-05-1)Significance & Causality
Molecular FormulaC₇H₁₂O₂[3]Baseline for molecular weight calculations and elemental analysis.
Molecular Weight128.17 g/mol [3][4]Affects vapor density and stoichiometric calculations.
FormSolid / LiquidDetermines handling procedures (e.g., risk of dust vs. splash).
Boiling Point~159 °C @ 760 mmHg (estimated)[5]Informs distillation purification methods and indicates volatility.
Flash Point~43.6 °C (110 °F) (estimated, closed cup)[5]Indicates flammability risk; substance can form ignitable mixtures with air.[6]
SolubilitySoluble in alcohol; limited water solubility (~1.36 g/L)[5]Critical for selecting solvent systems for reactions, extraction, and cleaning.
Vapor Pressure~2.55 mmHg @ 25 °C (estimated)[5]Higher vapor pressure indicates a greater inhalation hazard.
Toxicological Data Summary

Toxicological data for specific, novel cyclopentenyl acetate derivatives is often unavailable. Therefore, a conservative approach, assuming potential hazards based on related structures, is mandatory. The parent cyclopentene structure is known to be an irritant and presents an aspiration hazard.[2]

EndpointFinding for Related CompoundsImplication for Researchers
Acute Oral Toxicity Cyclopentyl Acetate: Acute toxicity estimate >2,500 mg/kg (Oral).[7]Low acute oral toxicity for the saturated parent, but derivatives may vary widely.
Skin Corrosion/Irritation Cyclopentene can cause skin inflammation.[2] Repeated exposure may lead to dryness or cracking.[6]Assume all derivatives are potential skin irritants. Avoid all skin contact.
Eye Damage/Irritation Cyclopentene is irritating to the eyes.[2]Direct contact can cause serious irritation. Eye protection is non-negotiable.
Respiratory Irritation Vapors may cause drowsiness and dizziness.[2]All handling of volatile derivatives must occur in a well-ventilated area, preferably a chemical fume hood.
Carcinogenicity No components are listed as carcinogens by IARC, NTP, or OSHA for Cyclopentyl Acetate.[7]While the base structure is not classified, novel derivatives have unknown long-term effects. Minimize exposure.
Aspiration Hazard Cyclopentene may cause lung damage if swallowed (aspiration).[2]Never pipette by mouth. In case of ingestion, do not induce vomiting and seek immediate medical attention.
Reactivity and Stability

The chemical stability of these compounds is a critical safety parameter.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the organic structure.[7]

  • Peroxide Formation: The presence of the double bond in the cyclopentenyl ring presents a significant risk. Like other alkenes, these compounds may form explosive peroxides upon prolonged exposure to air and light.[2] Containers should be dated upon opening, stored in the dark, and kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Hazardous Decomposition: Combustion produces typical organic pyrolysis products, including carbon monoxide and carbon dioxide.[2]

Chapter 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes strategies that remove or reduce the hazard at its source.

HierarchyOfControls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Elimination/Substitution: In drug development, this is often not feasible as the specific derivative is the target. However, one might substitute a hazardous solvent for a safer alternative in a synthetic protocol.

  • Engineering Controls: This is the primary line of defense. All work with cyclopentenyl acetate derivatives should be conducted in a certified chemical fume hood to prevent inhalation of vapors and contain potential splashes.[8]

  • Administrative Controls: These are the procedures and training that ensure safe work practices. This includes developing Standard Operating Procedures (SOPs) for handling these compounds, mandatory safety training for all personnel, and clear labeling of all containers.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential and must be used correctly, but it should never be the only line of defense.[9]

A Detailed Guide to Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific procedure and scale.[9][10]

Protection TypeSpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required for splash hazards. A full-face shield should be worn over goggles when handling larger quantities or highly reactive reagents.[9][11]Protects against splashes and vapors. Standard prescription glasses are not a substitute.
Skin Protection (Gloves) Nitrile gloves are a common choice, but their suitability must be verified against the specific solvents being used. For extended work or with aggressive solvents (e.g., chlorinated solvents), heavier-duty gloves like neoprene or butyl rubber, or double-gloving, may be necessary.[12]Prevents dermal absorption, a key route of exposure. Always check a glove compatibility chart.[12] Inspect gloves for tears before use and remove them without touching the outer surface.
Protective Clothing A flame-resistant laboratory coat is mandatory. For larger-scale operations, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[13]Protects skin and personal clothing from spills and splashes.
Respiratory Protection Generally not required if work is conducted within a fume hood. If a procedure poses a high risk of aerosol generation and cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, requiring a formal respiratory protection program with fit-testing.[10][13]Used only when engineering controls are insufficient to maintain exposure below safe limits.

Chapter 3: Laboratory Operations: A Practical Guide

This section details a representative workflow, embedding safety considerations directly into the protocol.

General Handling and Storage
  • Receiving and Storage: Upon receipt, inspect containers for damage. Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials.[7][8] Store in dark or amber bottles to prevent light-induced peroxide formation.

  • Weighing and Transferring: Conduct all transfers of solids and liquids inside a fume hood to minimize inhalation exposure and contain spills.[8] Use non-sparking tools for transfers of flammable solids.[6]

  • Inert Atmosphere: For many synthetic reactions involving sensitive reagents, and for long-term storage, maintaining an inert atmosphere (N₂ or Ar) is crucial not only for reaction efficacy but also to prevent peroxide formation.

Experimental Protocol: Representative Synthesis of a Cyclopentenone Derivative

This protocol is a generalized example based on modern synthetic methods like the aza-Piancatelli rearrangement, illustrating key safety checkpoints.[14] Researchers must adapt it based on their specific substrates and reagents.

SynthesisWorkflow cluster_synthesis Synthetic Workflow & Safety Checkpoints Reagents 1. Reagent Prep & Weighing (In Fume Hood, PPE) Setup 2. Reaction Setup (Inert Atmosphere, Grounding) Reagents->Setup Reaction 3. Reaction Monitoring (TLC, Cautious Sampling) Setup->Reaction Quench 4. Quenching (Slow Addition, Ice Bath) Reaction->Quench Workup 5. Aqueous Workup (Separatory Funnel, Venting) Quench->Workup Purify 6. Purification (Chromatography) (Solvent Handling, Silica Dust) Workup->Purify Final 7. Product Isolation & Storage (Rotovap Safety, Inert Storage) Purify->Final

Sources

Architects of Chirality: A Guide to Key Intermediates in the Asymmetric Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide

Preamble: The Centrality of the Chiral Intermediate

The total synthesis of complex, biologically active natural products stands as a testament to the precision and ingenuity of modern organic chemistry. At the heart of this endeavor lies the principle of asymmetric synthesis: the controlled creation of specific stereoisomers. This guide eschews a broad overview of asymmetric reactions. Instead, it focuses on the strategic linchpins of these syntheses—the key chiral intermediates . These are not mere stepping stones but are, in effect, the foundational pillars upon which the entire edifice of a complex molecule is built. Understanding their origin, manipulation, and strategic implementation is paramount for researchers, scientists, and drug development professionals.

This guide is structured to provide a deep, mechanistically-grounded understanding. We will first explore the conceptual framework of sourcing chirality, then delve into the workhorse reactions that forge these crucial intermediates, and finally, illustrate their power through landmark case studies in total synthesis.

Sourcing Chirality: The "Chiral Pool" as Nature's Endowment

Before we build, we must have our foundational materials. Nature provides a vast repository of enantiomerically pure compounds, collectively known as the "chiral pool".[1][2] This collection of readily available molecules, endowed with inherent chirality, serves as an economical and efficient starting point for many complex syntheses.[1][3] The core advantage is that the initial, often difficult-to-set stereocenters are provided pre-formed, streamlining the synthetic route.[1]

Key contributors to the chiral pool include:

  • Amino Acids: Abundant L-amino acids are versatile chiral units, providing foundational stereocenters for a myriad of pharmaceuticals and natural products.[4][5]

  • Carbohydrates: Sugars like glucose and fructose offer a high density of stereocenters, making them invaluable starting points for polyketide and macrolide synthesis.[5]

  • Terpenes: Compounds such as limonene, camphor, and pinene, sourced from plants, are excellent chiral starting materials.[5][6]

  • Hydroxy Acids: Naturally occurring acids like lactic acid and tartaric acid are fundamental building blocks in various synthetic applications.[5]

The strategic use of the chiral pool is a cornerstone of efficient synthesis, a principle powerfully demonstrated in the industrial production of the antiviral drug oseltamivir (Tamiflu®).

Logical Workflow: From Chiral Pool to Target Molecule

The following diagram illustrates the strategic workflow of employing a chiral pool-derived intermediate in a multi-step synthesis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Elaboration cluster_2 Phase 3: Final Assembly Chiral Pool Chiral Pool (e.g., Shikimic Acid) Isolation Isolation & Purification Chiral Pool->Isolation Extraction Key Intermediate Key Chiral Intermediate (Defined Stereocenters) Isolation->Key Intermediate Initial Modification Functionalization Stereocontrolled Functional Group Interconversion Key Intermediate->Functionalization Preserve Chirality Coupling Fragment Coupling Functionalization->Coupling Advanced Intermediate Advanced Intermediate Coupling->Advanced Intermediate Cyclization Cyclization/ Final Modifications Advanced Intermediate->Cyclization Target Molecule Target Natural Product Cyclization->Target Molecule Completion

Caption: Strategic workflow from the chiral pool to a final natural product.

Forging Chirality: Key Asymmetric Reactions for Intermediate Synthesis

The Evans Aldol Reaction: A Paradigm of Auxiliary-Mediated Stereocontrol

The aldol reaction is a fundamental C-C bond-forming reaction.[7] The Evans asymmetric aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone derived from an amino acid, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.[8]

Causality of Stereocontrol: The high stereoselectivity arises from a well-defined, chair-like six-membered transition state, where the boron atom of the Lewis acid (e.g., dibutylboryl triflate) chelates the two carbonyl oxygen atoms.[9] The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This reliable facial selectivity, governed by the Zimmerman-Traxler model, almost invariably leads to the syn-aldol product.[8][9] The choice of chiral auxiliary and Lewis acid allows for the predictable synthesis of all possible stereoisomers.[8] This reaction is a workhorse in polyketide natural product synthesis.[7][8]

Sharpless Asymmetric Epoxidation: Installing Chiral Epoxides

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10][11] These chiral epoxides are exceptionally valuable intermediates due to the high reactivity of the strained three-membered ring, which can be opened stereo- and regioselectively by a wide range of nucleophiles.[11]

Mechanism of Action: The reaction employs a catalytic system comprising titanium tetra(isopropoxide), diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[10][11] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the outcome highly predictable. This reaction's robustness has seen it applied to the total synthesis of saccharides, terpenes, macrolides, and antibiotics.[11][12]

Corey-Itsuno (CBS) Reduction: Enantioselective Ketone Reduction

The creation of chiral secondary alcohols from prochiral ketones is a common and critical transformation. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, accomplishes this with high enantioselectivity.[13][14]

Stereodirecting Principle: The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate.[15] In the transition state, the larger of the two ketone substituents orients itself away from the bulky group on the catalyst to minimize steric hindrance.[16] This directs the hydride transfer from the coordinated borane to a specific face of the carbonyl, resulting in a predictable stereochemical outcome. The reaction is highly effective for a wide range of ketones and is a staple in modern asymmetric synthesis.[13][15]

Table 1: Comparison of Key Asymmetric Reactions for Intermediate Synthesis

ReactionTransformationKey ReagentsStereocontrol ElementTypical Enantiomeric Excess (ee)
Evans Aldol Prochiral enolate + Aldehyde → β-Hydroxy carbonylChiral Oxazolidinone, Bu₂BOTf, Amine BaseChiral Auxiliary>95%
Sharpless Epoxidation Allylic Alcohol → EpoxyalcoholTi(OiPr)₄, Diethyl Tartrate, t-BuOOHChiral Ligand>90-99%
Corey-Itsuno (CBS) Reduction Prochiral Ketone → Chiral Secondary AlcoholChiral Oxazaborolidine, Borane (BH₃)Chiral Catalyst>95%

Case Studies: Intermediates in Action

The true power of these key intermediates is realized in the context of a total synthesis. We will examine two landmark syntheses where a strategically chosen chiral intermediate was pivotal to success.

Case Study 1: Oseltamivir (Tamiflu®) from Shikimic Acid

The synthesis of the anti-influenza drug oseltamivir is a classic example of leveraging the chiral pool. The readily available natural product, (-)-shikimic acid, serves as the starting material.[17][18] This is strategically brilliant because shikimic acid contains the correct stereochemistry and cyclohexene core required for the final drug molecule.[19]

The synthesis transforms shikimic acid, the chiral pool starting material, into a key epoxide intermediate . This epoxide then undergoes a regioselective opening with an azide nucleophile (e.g., TMSN₃), which installs the first of the two required nitrogen functionalities with the correct stereochemistry. This sequence highlights how a chiral pool starting material can be converted into a reactive key intermediate to facilitate the introduction of further complexity.

G Shikimic_Acid (-)-Shikimic Acid (from Chiral Pool) Epoxide_Intermediate Key Epoxide Intermediate Shikimic_Acid->Epoxide_Intermediate Multi-step Conversion Azido_Diol Azido Diol Epoxide_Intermediate->Azido_Diol Regioselective Azide Opening Oseltamivir Oseltamivir Azido_Diol->Oseltamivir Further Elaboration

Caption: Simplified retrosynthetic analysis of Oseltamivir from Shikimic Acid.

Case Study 2: Epothilone B Total Synthesis

The epothilones are a class of potent anticancer agents that function as microtubule stabilizers.[20][21] The total synthesis of Epothilone B by K.C. Nicolaou and his group is a masterclass in convergent synthesis, relying on the creation and coupling of several key chiral intermediates.[21]

A crucial fragment of the molecule was constructed using an asymmetric aldol reaction to set the stereochemistry at C6 and C7.[21][22] This reaction brought together two smaller fragments, an aldehyde and a methyl ketone, to form a larger, more complex β-hydroxy ketone intermediate.[22] This aldol-derived intermediate contained the precise stereochemical information that was carried through subsequent steps, including a ring-closing metathesis to form the 16-membered macrolide core.[23] This case demonstrates how powerful asymmetric reactions are used to build complex chiral intermediates from achiral or simpler precursors, which are then assembled into the final target.

Experimental Protocol: Representative Corey-Itsuno (CBS) Reduction

To provide a practical context, the following is a representative, self-validating protocol for the asymmetric reduction of a prochiral ketone.

Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes

Step-by-Step Methodology:

  • Setup: A 100-mL round-bottom flask is flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Catalyst Addition: Anhydrous THF (20 mL) and (S)-Methyl-CBS catalyst (1.0 mL, 1.0 mmol, 0.1 eq) are added via syringe. The solution is cooled to 0 °C in an ice bath.

  • Borane Addition: Borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq) is added dropwise to the catalyst solution over 5 minutes. The mixture is stirred for 10 minutes at 0 °C.

  • Substrate Addition: A solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq) in anhydrous THF (5 mL) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.[24]

  • Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 1-2 hours).

  • Quenching: The flask is cooled back to 0 °C, and methanol (5 mL) is added slowly and carefully to quench the excess borane. Vigorous gas evolution will be observed.

  • Workup: 1 M HCl (20 mL) is added, and the mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-1-phenylethanol.

  • Validation: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR. A typical outcome for this protocol would be an ee of >95%.

Conclusion and Future Outlook

Key chiral intermediates are the conceptual and practical core of asymmetric synthesis. Whether sourced from nature's chiral pool or forged through powerful catalytic reactions, these building blocks provide the essential stereochemical framework for constructing complex natural products. Mastery of their synthesis and strategic deployment is what separates a theoretical retrosynthesis from a successful laboratory campaign.

The future of this field will likely see the continued emergence of novel catalytic methods, including organocatalysis and biocatalysis, for generating even more diverse and complex chiral intermediates.[25][26] As our ability to create chirality becomes more sophisticated, so too will our ability to synthesize the next generation of life-saving medicines and probe the intricate functions of the natural world.

References

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). National Institutes of Health (NIH). Available at: [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009). ACS Publications. Available at: [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Physiological Active Principles of Natural Products. (n.d.). Newport International Journal. Available at: [Link]

  • Chiral pool. (n.d.). Wikipedia. Available at: [Link]

  • Total synthesis of (–)-epothilone B. (1997). Royal Society of Chemistry. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Total Synthesis of Epothilone B. (2000). ACS Publications. Available at: [Link]

  • Evans Aldol Reaction. (2014). Chem-Station Int. Ed.. Available at: [Link]

  • The Keck Synthesis of Epothilone B. (2009). Organic Chemistry Portal. Available at: [Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate. Available at: [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI. Available at: [Link]

  • Corey–Itsuno reduction. (n.d.). Grokipedia. Available at: [Link]

  • Production of shikimic acid. (n.d.). PubMed. Available at: [Link]

  • Sharpless epoxidation. (n.d.). Wikipedia. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. Available at: [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. (2024). Chiralpedia. Available at: [Link]

  • Epothilone. (n.d.). Wikipedia. Available at: [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021). ISOMERLAB. Available at: [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. Available at: [Link]

  • A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2025). Preprints.org. Available at: [Link]

Sources

The Pivotal Synthon: A Technical Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Discovery, Synthesis, and Application of a Cornerstone Chiral Building Block in Modern Organic Synthesis

Abstract

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, a deceptively simple chiral molecule, holds a position of profound importance in the landscape of modern organic synthesis. Its unique arrangement of functional groups—a hydroxyl, an acetate, and an alkene on a cyclopentene scaffold—provides a versatile platform for the stereocontrolled synthesis of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art synthetic methodologies for this pivotal building block. We will delve into the seminal chemoenzymatic approaches that unlocked its practical preparation, detail experimental protocols, and explore its strategic application in the synthesis of prostaglandins and carbocyclic nucleosides, molecules of immense therapeutic significance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this essential chiral synthon.

Introduction: The Strategic Importance of a Chiral Cyclopentenoid

The pursuit of enantiomerically pure compounds is a central theme in contemporary drug discovery and development. The biological activity of a chiral molecule is often intimately linked to its absolute stereochemistry. Consequently, the ability to construct complex molecular architectures with precise stereocontrol is paramount. Chiral cyclopentenones and their derivatives have emerged as powerful synthons due to their prevalence in a wide array of bioactive molecules, including the prostaglandins, prostanoids, and various natural products.[1]

This compound, with its defined stereocenters and orthogonal functional groups, serves as a quintessential example of a versatile chiral building block.[2] The hydroxyl and acetoxy groups can be selectively manipulated, allowing for the stepwise introduction of different functionalities, while the double bond provides a handle for a variety of chemical transformations. Its rigid cyclic structure aids in controlling the three-dimensional orientation during reactions, making it an invaluable tool in asymmetric synthesis.[2] This guide will illuminate the journey of this molecule from a synthetic target to a readily accessible and widely utilized tool in the synthetic chemist's arsenal.

A Historical Perspective: The Dawn of a Chemoenzymatic Approach

The history of this compound is intrinsically linked to the broader story of prostaglandin synthesis. The pioneering work on prostaglandins, a class of lipid compounds with diverse physiological effects, in the mid-20th century ignited a fervent search for efficient methods to construct their complex and stereochemically rich cyclopentane core.[3][4] Early synthetic efforts were often lengthy and lacked the desired stereocontrol. The need for enantiomerically pure building blocks became increasingly apparent.

A significant breakthrough in accessing chiral cyclopentenoids came with the application of enzymatic reactions to organic synthesis. The concept of kinetic resolution, where enzymes selectively catalyze the reaction of one enantiomer in a racemic mixture, proved to be a game-changer. However, for meso compounds, which possess a plane of symmetry, a more elegant and efficient strategy emerged: enzymatic desymmetrization.

The practical synthesis of this compound on a preparative scale was masterfully demonstrated through the enantioselective hydrolysis of the corresponding prochiral meso-diacetate, cis-2-cyclopentene-1,4-diol diacetate. This chemoenzymatic approach leverages the remarkable stereoselectivity of lipases to selectively hydrolyze one of the two enantiotopic acetate groups of the meso substrate. This method, detailed in a highly reliable Organic Syntheses procedure, provides access to the desired (+)-enantiomer in high yield and excellent enantiomeric purity.[5] This development was a pivotal moment, transforming a once challenging chiral intermediate into a readily available building block and paving the way for more efficient and scalable syntheses of its downstream targets.

Synthetic Methodologies: The Power of Biocatalysis

The preparation of enantiomerically pure this compound is dominated by enzymatic desymmetrization of cis-2-cyclopentene-1,4-diol diacetate. This method is highly efficient and scalable, making it the preferred route in both academic and industrial settings.

Enzymatic Desymmetrization of meso-Diacetate

The core of this strategy lies in the ability of lipases, such as Porcine Pancreatic Lipase (PPL) or acetylcholinesterase from electric eel (EEAC), to differentiate between the two prochiral acetate groups in cis-2-cyclopentene-1,4-diol diacetate.[5] The enzyme selectively catalyzes the hydrolysis of the pro-(S) acetate group, leaving the pro-(R) acetate untouched and yielding the desired (1R,4S)-monoacetate.

Key Causality in Experimental Choices:

  • Enzyme Selection: While various lipases can effect this transformation, Porcine Pancreatic Lipase (PPL) and electric eel acetylcholinesterase (EEAC) have been extensively used.[5] The choice of enzyme can influence reaction times, yields, and enantioselectivity. EEAC, for instance, has been reported to give higher chemical yields and may eliminate the need to recycle starting material.[5]

  • Reaction Medium: The reaction is typically carried out in a buffered aqueous solution (e.g., phosphate buffer at pH 7). This maintains the optimal pH for enzyme activity and ensures the solubility of the enzyme.

  • Substrate Purity: The purity of the starting meso-diacetate is crucial. The presence of the corresponding trans-diacetate can lead to the formation of the racemic monoacetate, thereby reducing the enantiomeric excess of the final product.

  • Monitoring the Reaction: The progress of the reaction is conveniently monitored by techniques such as thin-layer chromatography (TLC) to ensure the reaction is stopped at the optimal point to maximize the yield of the desired monoacetate and minimize the formation of the diol byproduct.

Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following protocol is adapted from a well-established Organic Syntheses procedure and serves as a reliable method for the preparation of this compound.[5]

Materials:

  • cis-3,5-Diacetoxycyclopentene

  • Porcine Pancreatic Lipase (PPL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A suspension of Porcine Pancreatic Lipase in a pH 7.0 phosphate buffer is prepared in a flask equipped with a mechanical stirrer.

  • cis-3,5-Diacetoxycyclopentene is added to the stirred enzyme suspension.

  • The reaction mixture is stirred vigorously at room temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the enzyme.

  • The aqueous filtrate is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data:

ParameterValueReference
Enantiomeric Excess (ee)>98%[5]
Yield~40-45% (and ~40-45% recovered diacetate)[5]

Diagram of the Enzymatic Desymmetrization Workflow:

G cluster_0 Reaction Setup cluster_1 Transformation cluster_2 Workup & Purification cluster_3 Products A meso-cis-2-Cyclopentene-1,4-diol diacetate D Enzymatic Hydrolysis A->D B Porcine Pancreatic Lipase (PPL) B->D C Phosphate Buffer (pH 7.0) C->D E Filtration D->E F Extraction (Ethyl Acetate) E->F G Chromatography F->G H This compound G->H I Recovered meso-diacetate G->I

Caption: Workflow for the enzymatic desymmetrization of meso-diacetate.

Applications in Total Synthesis: A Gateway to Prostaglandins and Carbocyclic Nucleosides

The synthetic utility of this compound is vast, but its application in the synthesis of prostaglandins and carbocyclic nucleosides stands out as particularly significant.

Synthesis of Prostaglandins

Prostaglandins are a class of hormone-like substances that mediate a wide range of physiological processes.[3] Their complex structures, featuring a cyclopentane ring with two side chains and multiple stereocenters, have made them challenging targets for synthetic chemists. This compound serves as a key precursor to the "Corey lactone," a pivotal intermediate in many prostaglandin syntheses.

Illustrative Synthetic Pathway to a Prostaglandin Precursor:

The conversion of this compound to a prostaglandin precursor typically involves the protection of the free hydroxyl group, followed by the introduction of the two side chains. The stereochemistry of the starting material dictates the stereochemistry of the final product.

G A This compound B Protection of Hydroxyl Group (e.g., TBDMS) A->B 1. TBDMSCl, Imidazole C Protected Intermediate B->C D Introduction of ω-side chain (e.g., Cuprate addition) C->D 2. Organocuprate E Enone Intermediate D->E F Introduction of α-side chain (e.g., Wittig reaction) E->F 3. Wittig Reagent G Prostaglandin F2α Precursor F->G

Caption: General strategy for prostaglandin synthesis from the title compound.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic moiety.[6] Many of these compounds exhibit potent antiviral and anticancer activities. The increased stability of the carbocyclic ring to enzymatic cleavage compared to the glycosidic bond in natural nucleosides is a key feature contributing to their therapeutic potential. This compound provides a chiral scaffold for the synthesis of these important therapeutic agents. A notable example is its use in the synthesis of Aristeromycin, a naturally occurring carbocyclic nucleoside with antibiotic and antiviral properties.

Illustrative Synthetic Pathway to a Carbocyclic Nucleoside Precursor:

The synthesis of carbocyclic nucleosides from this compound typically involves the functionalization of the double bond and the introduction of a nucleobase.

G A This compound B Epoxidation of Alkene A->B 1. m-CPBA C Epoxide Intermediate B->C D Ring Opening with Azide C->D 2. NaN3 E Azido-diol Intermediate D->E F Introduction of Nucleobase (e.g., Mitsunobu reaction) E->F 3. Nucleobase, PPh3, DEAD G Protected Carbocyclic Nucleoside F->G H Deprotection G->H 4. Deprotection steps I Carbocyclic Nucleoside (e.g., Aristeromycin analogue) H->I

Caption: General strategy for carbocyclic nucleoside synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of chemoenzymatic synthesis in providing practical access to valuable chiral molecules. Its discovery and the development of its efficient synthesis have had a profound impact on the field of organic chemistry, particularly in the synthesis of prostaglandins and carbocyclic nucleosides. The principles of enzymatic desymmetrization showcased in its preparation continue to be a source of inspiration for the development of new and sustainable synthetic methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly endure, and its applications will continue to expand into new and exciting areas of chemical synthesis and drug discovery.

References

  • Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kelly, R. W. (1981). Prostaglandin synthesis in the male and female reproductive tract. Reproduction, 62(2), 1-21. [Link]

  • Deardorff, D. R., Windham, C. Q., & Craney, C. L. (1996). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Organic Syntheses, 73, 25. [Link]

  • Taylor, S. J. C., Sutherland, A. G., & Lee, A.-L. (1990). Enzyme-catalysed hydrolysis of 3,5-cis-diacetoxy-4-trans-benzyloxy-methylcyclopentene and the synthesis of aristeromycin precursors. Journal of the Chemical Society, Perkin Transactions 1, 1529-1530. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution of Chiral Cyclopentenones.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Stork, G., & Raucher, S. (1976). Chiral synthesis of prostaglandins from carbohydrates. Synthesis of (+)-15-(S)-prostaglandin A2. Journal of the American Chemical Society, 98(6), 1583–1584. [Link]

  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809–1828. [Link]

  • Paquette, L. A., Earle, M. J., & Smith, G. F. (1996). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 73, 36. [Link]

  • Forgách, L., Paizs, C., & Tőke, L. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(21), 3241-3248. [Link]

  • Gais, H.-J., & Rehwinkel, H. (1990). A Concise Chemoenzymatic Synthesis of Prostaglandins. Angewandte Chemie International Edition in English, 29(9), 1035-1037. [Link]

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]

  • Chen, Z., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15, 2519. [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Enantioselective Synthesis of Prostaglandin F2α Methyl Ester Utilizing (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of Prostaglandin F2α (PGF2α) methyl ester, a biologically significant eicosanoid. The synthesis commences with the readily available and cost-effective chiral building block, (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol, which establishes the critical stereochemistry of the cyclopentane core early in the synthetic sequence. This guide is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key transformations. The described synthetic strategy emphasizes scalability, stereocontrol, and the use of well-established, reliable chemical reactions, including enzymatic resolution, stereoselective reduction, and olefination reactions.

Introduction: The Significance of Prostaglandins and the Challenge of Stereocontrol

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development.[1] They are involved in processes such as inflammation, blood pressure regulation, and reproduction.[2] Prostaglandin F2α, for instance, is a potent vasoconstrictor and plays a role in luteolysis.[3] Synthetic analogues of prostaglandins, such as latanoprost and bimatoprost, are widely used in the treatment of glaucoma.[4]

The therapeutic potential of prostaglandins is intrinsically linked to their precise three-dimensional structure. PGF2α possesses a cyclopentane core with four contiguous stereocenters, making its stereocontrolled synthesis a formidable challenge for organic chemists.[5] The development of efficient and enantioselective synthetic routes is therefore of paramount importance.[6] This application note details a field-proven strategy that leverages the chiral synthon this compound to achieve a highly stereocontrolled synthesis of PGF2α methyl ester.

Core Concept: Leveraging a Chiral Building Block

The cornerstone of this synthetic approach is the use of this compound. This molecule is readily prepared in high enantiomeric purity through the enzymatic hydrolysis of the corresponding meso-diacetate, cis-3,5-diacetoxycyclopentene.[7] The pre-defined stereochemistry at C1 and C4 of this building block serves as a stereochemical anchor, directing the formation of the subsequent stereocenters with high fidelity. This strategy avoids the need for challenging chiral resolutions or asymmetric syntheses at later stages of the synthesis, contributing to the overall efficiency and scalability of the process.

Overall Synthetic Strategy

The synthesis can be conceptually divided into three main stages:

  • Stage 1: Elaboration of the Cyclopentenone Core: this compound is converted into a key intermediate, (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one. This transformation sets the stage for the introduction of the two side chains.

  • Stage 2: Introduction of the ω-Side Chain: A stereoselective conjugate addition of a vinyl cuprate reagent derived from the appropriate ω-chain precursor installs the lower side chain onto the cyclopentenone ring.

  • Stage 3: Introduction of the α-Side Chain and Final Refinements: The upper α-side chain is introduced via a Horner-Wadsworth-Emmons olefination. Subsequent stereoselective reduction of the C9 ketone and deprotection steps furnish the final target molecule, PGF2α methyl ester.

Diagram 1: Overall synthetic workflow for PGF2α methyl ester.

Detailed Protocols

Stage 1: Synthesis of the Chiral Cyclopentenone Core

Protocol 1: Oxidation of this compound (A) to (4R)-(+)-Acetoxy-2-cyclopenten-1-one (B)

This protocol is adapted from the procedure described in Organic Syntheses.[8] The allylic alcohol is selectively oxidized in the presence of the acetate group.

  • Materials:

    • (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol)

    • Pyridinium chlorochromate (PCC) (50 g, 240 mmol)

    • Anhydrous sodium acetate (1.5 g)

    • 4 Å molecular sieves (70 g)

    • Dry dichloromethane (CH₂Cl₂) (1.0 L)

    • Florisil

    • Silica gel for flash chromatography

    • Ethyl acetate/petroleum ether (20:80 v/v)

  • Procedure:

    • To a flame-dried 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, add dry CH₂Cl₂ (1.0 L), anhydrous sodium acetate (1.5 g), 4 Å molecular sieves (70 g), and (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol).

    • Add finely powdered PCC (50 g, 240 mmol) portion-wise over 5 minutes with stirring.

    • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

    • Filter the reaction mixture through a pad of Florisil, washing with additional CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting dark oil by flash chromatography on silica gel using 20% ethyl acetate in petroleum ether as the eluent to afford (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.

  • Expected Yield: 18.9 g (83%)

Protocol 2: Enzymatic Hydrolysis to (4R)-(+)-Hydroxy-2-cyclopenten-1-one (C)

This step leverages the selectivity of wheat germ lipase for the hydrolysis of the acetate ester.[8]

  • Materials:

    • (4R)-(+)-Acetoxy-2-cyclopenten-1-one (18.8 g, 134 mmol)

    • Wheat germ lipase (4.0 g)

    • 0.05 M phosphate buffer (pH 7.0) (1.5 L)

    • Ethyl acetate

  • Procedure:

    • In a 2-L round-bottomed flask, dissolve (4R)-(+)-acetoxy-2-cyclopenten-1-one (18.8 g, 134 mmol) in 0.05 M phosphate buffer (1.5 L).

    • Add wheat germ lipase (4.0 g) slowly with rapid stirring.

    • Reduce the stirring speed and stir at room temperature for 7 days.

    • Extract the aqueous mixture continuously with ethyl acetate.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4R)-(+)-hydroxy-2-cyclopenten-1-one.

  • Expected Yield: ~85-90%

Protocol 3: Protection of the Hydroxyl Group (C) to form (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one (D)

The secondary alcohol is protected as a bulky silyl ether to prevent unwanted side reactions in subsequent steps.[8]

  • Materials:

    • (4R)-(+)-Hydroxy-2-cyclopenten-1-one (7.7 g, 78 mmol)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (14.2 g, 94 mmol)

    • Triethylamine (20 g, 200 mmol)

    • 4-Dimethylaminopyridine (DMAP) (0.96 g, 10 mol%)

    • Dry dichloromethane (CH₂Cl₂) (200 mL)

  • Procedure:

    • To a flame-dried 500-mL three-necked round-bottomed flask, add (4R)-(+)-hydroxy-2-cyclopenten-1-one (7.7 g, 78 mmol), DMAP (0.96 g), triethylamine (20 g), and dry CH₂Cl₂ (150 mL).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Add a solution of TBDMSCl (14.2 g, 94 mmol) in dry CH₂Cl₂ (50 mL) dropwise over 10 minutes.

    • Remove the ice bath and stir at room temperature for 3 hours.

    • Quench the reaction with deionized water (100 mL).

    • Separate the organic layer and extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography (5% ethyl acetate in petroleum ether) to give the title compound as a colorless oil.

  • Expected Yield: ~90%

Stage 2: Introduction of the ω-Side Chain

Protocol 4: Conjugate Addition to form the Prostaglandin Enone Intermediate (F)

This key step establishes the C12 stereocenter and attaches the lower side chain. A higher-order cuprate, generated from a vinylstannane precursor, is used to ensure high reactivity and stereoselectivity.[9]

  • Materials:

    • (E)-1-Iodo-3-(tert-butyldimethylsilyloxy)oct-1-ene (ω-chain precursor)

    • tert-Butyllithium (2 equivalents)

    • Copper(I) cyanide (1 equivalent)

    • (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one (D)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Prepare the vinyl lithium reagent by adding tert-butyllithium (2 eq.) to a solution of the vinyl iodide in THF at -78 °C.

    • In a separate flask, prepare the cuprate by adding the vinyl lithium solution to a suspension of CuCN (1 eq.) in THF at -78 °C.

    • To the resulting cuprate solution, add a solution of the enone (D) in THF at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography to yield the prostaglandin enone intermediate.

  • Expected Yield: ~70-80%

Stage 3: α-Chain Introduction and Final Transformations

Protocol 5: Stereoselective Reduction of the C9 Ketone (F to H)

The C9 ketone is reduced to the desired α-hydroxyl group using a sterically hindered hydride reagent, L-Selectride, which approaches from the less hindered face of the molecule.[10]

  • Materials:

    • Prostaglandin enone intermediate (F)

    • L-Selectride (1.0 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the enone (F) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add L-Selectride (1.1 equivalents) dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to give the diol, which can be protected and carried forward. For the purpose of this synthesis, we will assume a lactonization to a Corey-type intermediate (H).

  • Expected Diastereoselectivity: >95:5 (α:β)

Protocol 6: Horner-Wadsworth-Emmons Olefination (I to J)

The α-side chain is installed using a Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[11]

  • Materials:

    • Aldehyde intermediate (I) (derived from H via oxidation)

    • Dimethyl (7-methoxycarbonylheptyl)phosphonate (α-chain precursor)

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH (1.2 equivalents) in anhydrous THF, add the phosphonate reagent dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the ylide.

    • Cool the ylide solution to 0 °C and add a solution of the aldehyde (I) in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield the fully protected PGF2α methyl ester (J).

  • Expected Yield: >80%

Protocol 7: Global Deprotection (J to K)

The silyl protecting groups are removed to unveil the final PGF2α methyl ester.[12]

  • Materials:

    • Protected PGF2α methyl ester (J)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the protected prostaglandin (J) in THF.

    • Add TBAF (3-4 equivalents) and stir at room temperature.

    • Monitor the reaction by TLC until all protecting groups are removed.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford PGF2α methyl ester (K).

  • Expected Yield: >90%

Data and Characterization

All intermediates and the final product should be characterized by standard analytical techniques to confirm their identity and purity.

Compound Technique Expected Key Data
This compound¹H NMR, Chiral HPLCConformation of enantiomeric purity >99% ee.
(4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one¹H NMR, ¹³C NMR, MSSignals corresponding to the silyl protecting group and the α,β-unsaturated ketone.
Prostaglandin Enone Intermediate¹H NMR, ¹³C NMR, MSAppearance of signals for the ω-side chain.
PGF2α Methyl Ester¹H NMR, ¹³C NMR, HRMS, HPLC¹H NMR spectrum consistent with the literature. Purity >98% by HPLC.[13]

Table 1: Key analytical data for selected compounds.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents used, particularly organolithiums, hydrides, and silylating agents, are highly sensitive to moisture. All glassware should be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Stereocontrol in Reduction: The temperature of the L-Selectride reduction is critical for achieving high diastereoselectivity. Maintaining a temperature of -78 °C is essential.

  • Purification: Prostaglandins and their intermediates can be sensitive to acidic conditions on silica gel. It may be necessary to neutralize the silica gel with triethylamine before use. Reversed-phase HPLC can also be an effective purification method for the final product.[14]

  • Horner-Wadsworth-Emmons Reaction: The choice of base and solvent can influence the E/Z selectivity of the olefination. The conditions described generally provide good E-selectivity.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the enantioselective synthesis of PGF2α methyl ester. By starting with the chiral building block this compound, the challenging stereochemistry of the cyclopentane core is efficiently established. The subsequent transformations employ robust and well-understood reactions, making this strategy suitable for both academic research and process development in the pharmaceutical industry. The provided protocols, along with the discussion of key considerations, should enable researchers to successfully implement this synthesis in their laboratories.

References

  • Nicolaou, K. C., & Montagnon, T. (2008).
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbocupration, and Related Reactions. Organic Reactions, 41, 135-631.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
  • Paquette, L. A., & Earle, M. J. (1996). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 73, 36.
  • Baudouin, C., et al. (2008). The ocular surface of glaucoma patients treated over the long term with preservative-free latanoprost, benzalkonium chloride-preserved latanoprost or benzalkonium chloride-preserved timolol. European Journal of Ophthalmology, 18(2), 234-242.
  • Theil, F. (2000). Lipase-catalyzed reactions in organic synthesis. Tetrahedron, 56(18), 2905-2919.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof.
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Formation of an Intermediate in Prostaglandin Biosynthesis and Its Association with the Platelet Release Reaction. (1974). Proceedings of the National Academy of Sciences, 71(9), 3400-3404.
  • Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. (2021).
  • Horner-Wadsworth-Emmons Reaction. In Name Reactions in Organic Chemistry. John Wiley & Sons, Ltd.
  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. (2006). Organic Letters, 8(24), 5573-5576.
  • Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). AK Lectures.
  • Deprotection of Silyl Ethers. Gelest, Inc.
  • Dietary alpha-linolenic acid and prostaglandin synthesis: a time course study. (1981). The American Journal of Clinical Nutrition, 34(11), 2345-2352.
  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Journal of Visualized Experiments, (148), e59531.
  • Needleman, P., et al. (1986). Arachidonic acid metabolism. Annual Review of Biochemistry, 55(1), 69-102.
  • Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. (2005). Clinical Chemistry, 51(8), 1476-1483.
  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. (2016). Molecules, 21(10), 1358.
  • Benzyl Ethers. Organic Chemistry Portal.
  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2016). Journal of Applied Sciences, 16(5), 213-222.
  • Recent advances in asymmetric total synthesis of prostaglandins. (2017). Organic & Biomolecular Chemistry, 15(30), 6281-6301.

Sources

Application Notes & Protocols: Chemoenzymatic Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbocyclic nucleosides, where the furanose ring's oxygen is replaced by a methylene group, represent a pivotal class of therapeutic agents, most notably as antiviral and anticancer drugs.[1] This structural modification grants them enhanced metabolic stability against degradation by nucleoside phosphorylases, a common inactivation pathway for traditional nucleoside analogs.[1][2] However, their total chemical synthesis is often hampered by challenges in controlling the stereochemistry of the carbocyclic core. Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy, merging the precision and stereoselectivity of biocatalysis with the versatility of synthetic chemistry.[3] This guide provides an in-depth exploration of core chemoenzymatic methodologies, focusing on the underlying principles, field-proven protocols, and the synthesis of high-value pharmaceutical targets like Abacavir.

The Strategic Advantage of a Chemoenzymatic Approach

The synthesis of enantiomerically pure carbocyclic nucleosides is fundamentally a challenge of stereocontrol. Traditional chemical routes often involve lengthy protection/deprotection sequences, harsh reagents, and complex chiral resolutions or asymmetric syntheses.[4] Integrating enzymatic steps at critical junctures of the synthesis elegantly circumvents these issues.

Why Biocatalysis?

  • Unparalleled Stereoselectivity: Enzymes operate in three-dimensional active sites, allowing them to distinguish between enantiomers or prochiral centers with a precision that is difficult to achieve chemically. This is particularly crucial for establishing the chiral centers of the cyclopentane ring.

  • Mild and Green Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and neutral pH. This minimizes the use of toxic solvents and reagents, reduces energy consumption, and prevents the degradation of sensitive functional groups.[5]

  • Process Simplification: By replacing multiple chemical steps with a single, highly selective enzymatic transformation, overall process efficiency is increased, leading to higher yields and reduced waste.[6]

The synergy of this approach allows chemists to construct a complex carbocyclic core using robust organic reactions, while relying on enzymes to perform the "chirally-delicate" operations.

G cluster_0 Chemical Synthesis Domain cluster_1 Biocatalytic Domain A Achiral/Racemic Starting Materials C Functional Group Interconversion A->C B Enzymatic Kinetic Resolution or Desymmetrization C->B Key Chiral Intermediate D Final Product Assembly (e.g., Base Coupling) E Enantiopure Carbocyclic Nucleoside D->E B->D Enantioenriched Synthon caption Fig 1. General Chemoenzymatic Workflow

Caption: Fig 1. General Chemoenzymatic Workflow.

Core Enzymatic Strategies for the Carbocyclic Core

The construction of the chiral cyclopentane or cyclopentene moiety is the cornerstone of carbocyclic nucleoside synthesis. Enzymes are most powerfully deployed here to resolve racemic intermediates or desymmetrize prochiral meso-compounds.

Lipase-Catalyzed Asymmetric Acylation and Hydrolysis

Lipases are exceptionally versatile and robust enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters (acylation).[5] This dual capability makes them ideal for kinetic resolutions.

Causality of the Method: In a racemic mixture of alcohols, a lipase will selectively acylate one enantiomer much faster than the other. Similarly, when presented with a racemic ester, it will selectively hydrolyze one enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the ester or alcohol product) from the slow-reacting enantiomer (unreacted starting material), both in high enantiomeric excess (% ee).

A powerful variation is the desymmetrization of meso-compounds. For instance, a meso-diacetate can be selectively mono-hydrolyzed to yield a chiral monoalcohol, a highly valuable building block.[7][8]

Case Study: Precursor for (-)-Carbovir The synthesis of a key precursor for the anti-HIV agent (-)-Carbovir can be achieved via the asymmetric hydrolysis of meso-3,5-bis(acetoxymethyl)cyclopentene.[7]

G cluster_0 Enzymatic Desymmetrization A meso-Diacetate Enzyme Rhizopus delemar Lipase (RDL) A->Enzyme B Chiral Monoalcohol (>95% ee) C (-)-Carbovir B->C Chemical Steps Enzyme->B caption Fig 2. Lipase-catalyzed desymmetrization.

Caption: Fig 2. Lipase-catalyzed desymmetrization.

Table 1: Comparison of Lipases for Asymmetric Hydrolysis

Enzyme SourceAcyl GroupYield (%)Enantiomeric Excess (% ee)Reference
Rhizopus delemarAcetate64-95%>95%[7]
Candida antarctica Lipase B (CAL-B)AcetateHigh>99%General Knowledge
Pseudomonas cepaciaButyrate~85%>98%General Knowledge
γ-Lactamase-Catalyzed Resolution of Vince Lactam

The racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a cornerstone intermediate for many carbocyclic nucleosides, including Abacavir and Carbovir.[9][10] Its resolution is a critical step. While classical resolution is possible, enzymatic hydrolysis offers a more direct and efficient route.

Causality of the Method: Specific microbial enzymes, particularly γ-lactamases, can enantioselectively hydrolyze one enantiomer of the lactam to its corresponding γ-amino acid, leaving the desired, unreacted lactam enantiomer in very high optical purity.[2] Whole-cell biocatalysts, such as Rhodococcus equi or Pseudomonas solanacearum, have been developed to perform this resolution on a preparative scale, consistently achieving >98% ee for the unreacted lactam.[10]

Enzymatic Installation of the Nucleobase

Once the chiral carbocyclic core is secured, the nucleobase must be attached. While chemical methods like the Mitsunobu reaction are common, enzymatic glycosylation offers a greener alternative with excellent control over regioselectivity (N9 vs. N7 for purines).

Nucleoside Phosphorylases (NPs)

Nucleoside phosphorylases (NPs) are central to the cellular salvage pathway, catalyzing the reversible phosphorolysis of N-glycosidic bonds.[11] The reaction involves a sugar-1-phosphate intermediate.

Reaction: Base₁ + Sugar-1-Phosphate ⇌ Nucleoside₁ + Phosphate (Pi)

Causality of the Method: The reaction equilibrium can be manipulated. By providing a carbocyclic sugar-1-phosphate mimic and the desired nucleobase, the reaction can be driven in the synthetic direction. More commonly, a "transglycosylation" approach is used.[12] In this setup, an inexpensive natural nucleoside (e.g., inosine) acts as the donor for the activated ribose-1-phosphate. A second enzyme or a bifunctional fusion enzyme then transfers this activated sugar to the target nucleobase.[11][13] This strategy is highly effective for installing purine and pyrimidine bases.

Integrated Workflow: Chemoenzymatic Synthesis of (-)-Abacavir

Abacavir is a potent reverse transcriptase inhibitor for the treatment of HIV.[14] Its synthesis provides a perfect case study for integrating powerful enzymatic steps with robust chemical transformations.

G A Racemic Vince Lactam B Enzymatic Kinetic Resolution A->B C (-)-Vince Lactam (>98% ee) B->C D Chemical Synthesis: Lactam Opening, Protection C->D E Chiral Cyclopentenylamine Intermediate D->E F Chemical Synthesis: Pyrimidine Condensation & Imidazole Ring Closure E->F G Protected Carbocyclic Purine Intermediate F->G H Chemical Synthesis: Introduction of Cyclopropylamine & Deprotection G->H I (-)-Abacavir H->I caption Fig 3. Chemoenzymatic Synthesis of (-)-Abacavir

Caption: Fig 3. Chemoenzymatic Synthesis of (-)-Abacavir.

This pathway begins with the critical enzymatic resolution of Vince lactam to set the absolute stereochemistry.[10] The subsequent steps are robust chemical transformations that build the purine ring onto the chiral carbocyclic scaffold and perform final functionalizations.[15][16][17]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated quality control and troubleshooting steps.

Protocol 1: Lipase-Catalyzed Asymmetric Hydrolysis of a meso-Diacetate

This protocol is adapted from the synthesis of a chiral monoalcohol precursor for carbocyclic nucleosides.[7]

Materials:

  • meso-3,5-bis(acetoxymethyl)cyclopentene (Substrate, 1 equiv.)

  • Rhizopus delemar Lipase (RDL) or Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the meso-diacetate (e.g., 10 mmol) in phosphate buffer (200 mL), add the lipase (e.g., 1.0 g of RDL powder).

  • Incubation: Stir the suspension vigorously at room temperature (25-30°C). The pH of the reaction will drop due to the formation of acetic acid. Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH using a pH-stat or by periodic manual addition.

  • Monitoring (Quality Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is Hexane:Ethyl Acetate (1:1). The monoalcohol product should have a lower Rf than the starting diacetate. The reaction is typically complete when ~50% conversion is reached to maximize the yield and % ee of the monoalcohol.

  • Work-up: Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite to remove the enzyme.

  • Extraction: Saturate the aqueous filtrate with solid NaCl and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired monoalcohol from unreacted diacetate and any diol byproduct.

  • Chiral Analysis (Self-Validation): Determine the enantiomeric excess (% ee) of the purified monoalcohol using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR or GC analysis.

Troubleshooting:

  • Slow/No Reaction: Ensure the pH is optimal for the enzyme. Check the activity of the lipase batch. Gentle warming (to ~35-40°C) may increase the rate, but higher temperatures can denature the enzyme.

  • Low % ee: The reaction may have proceeded past 50% conversion, allowing the slower hydrolysis of the other enantiomer to occur. Stop the reaction earlier in subsequent runs.

Protocol 2: Nucleoside Phosphorylase (NP)-Catalyzed Synthesis

This is a general protocol for the synthesis of a nucleoside analog using co-expressed purine and pyrimidine nucleoside phosphorylases in whole E. coli cells.[13]

Materials:

  • Recombinant E. coli cells co-expressing PNP and PyNP (as a cell paste or lyophilized powder)

  • Donor nucleoside (e.g., 2'-deoxyuridine) (1 equiv.)

  • Acceptor base (e.g., 2,6-diaminopurine) (1.2 equiv.)

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, suspend the donor nucleoside (e.g., 30 mmol/L final concentration) and the acceptor base in Tris-HCl buffer.

  • Enzyme Addition: Add the recombinant bacterial cells to the reaction mixture (e.g., 0.5% v/v of cell culture).

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 50°C for enzymes from thermophilic sources) with gentle agitation for 2-12 hours.[13]

  • Monitoring (Quality Control): Periodically take aliquots from the reaction mixture. Terminate the enzymatic reaction by heating (e.g., 95°C for 5 min) or by adding an organic solvent like methanol. Centrifuge to pellet the cells and analyze the supernatant by reverse-phase HPLC to monitor the consumption of the starting materials and the formation of the product nucleoside.

  • Work-up: Once the reaction reaches completion (or equilibrium), terminate it by heating the entire mixture. Centrifuge at high speed to pellet the cell debris.

  • Purification: The supernatant, containing the desired nucleoside, can be purified using standard techniques such as crystallization or preparative HPLC.

Troubleshooting:

  • Low Conversion: The reaction is reversible. Ensure the acceptor base is in slight excess. If phosphate is inhibiting the reaction, consider adding an enzyme like sucrose phosphorylase to sequester the phosphate byproduct.[18] Check the activity and stability of the cell catalyst under the reaction conditions.

Conclusion

The chemoenzymatic synthesis of carbocyclic nucleosides represents a paradigm of modern drug development, where the principles of green chemistry and the precision of biology are harnessed to create complex, high-value molecules. By strategically replacing challenging chemical steps with highly selective enzymatic transformations, researchers can significantly shorten synthetic routes, improve yields, and achieve the required stereochemical purity with greater efficiency. The protocols and strategies outlined in this guide provide a robust framework for professionals in drug discovery and development to leverage this powerful technology.

References

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2018). Mini-Reviews in Medicinal Chemistry. [Link]

  • Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. (2023). JACS Au. [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides. (2018). PubMed. [Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. (2023). ACS Catalysis. [Link]

  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. (2011). PMC. [Link]

  • Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. (2024). MDPI. [Link]

  • Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. (2014). PMC. [Link]

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. (1998). PubMed. [Link]

  • Process for the preparation of abacavir. (2008).
  • Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopusdelemar Lipase. (1996). PubMed. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

  • Chemoenzymatic Synthesis of (-)-Carbovir utilizing a Whole Cell Catalysed Resolution of 2-Azabicyclo[2.2.I]hept-5-en-3-one. (1990). J. Chem. Soc., Chem. Commun.. [Link]

  • Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids. (2007). PMC. [Link]

  • Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. (1998). ResearchGate. [Link]

  • Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. (2021). MDPI. [Link]

  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (2021). Taylor & Francis Online. [Link]

  • Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. (2023). PMC. [Link]

  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. (2023). Organic Chemistry Frontiers. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). ResearchGate. [Link]

  • Strategies for chemoenzymatic synthesis of carbohydrates. (2020). PMC. [Link]

  • Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. (2024). PMC. [Link]

  • Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase. (2018). Catalysis Science & Technology. [Link]

  • Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. (2022). MDPI. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2014). PMC. [Link]

  • Process for the preparation of abacavir. (2007).
  • Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. (2018). PMC. [Link]

  • Process for the preparation of abacavir. (2008). European Patent Office. [Link]

  • Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. (2012). Thieme Connect. [Link]

  • Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. (2018). Chemical Communications. [Link]

  • Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. (2024). MDPI. [Link]

  • Chemoenzymatic Synthesis of Tenofovir. (2022). Semantic Scholar. [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2019). PMC. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Palladium-Catalyzed Allylic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Tsuji-Trost Reaction

Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, stands as one of the most powerful and versatile transformations in modern organic synthesis.[1][2] First reported by Jiro Tsuji in 1965 and later expanded into a catalytic process by Barry Trost in 1973, this reaction facilitates the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with remarkable efficiency and control.[1][2] Its significance lies in its ability to couple a vast array of nucleophiles with substrates containing an allylic leaving group, under generally mild conditions with high functional group tolerance.[3]

This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a practical overview of key reaction components, and detailed, field-proven protocols for its application in research and development. The content is designed for chemists who seek not only to perform the reaction but to understand the causality behind each experimental choice, enabling them to troubleshoot and adapt these methods for their unique synthetic challenges.

The Mechanistic Core: Understanding the Catalytic Cycle

At the heart of the Tsuji-Trost reaction is an elegant catalytic cycle involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. A thorough grasp of this mechanism is paramount for rational ligand selection, predicting stereochemical outcomes, and troubleshooting suboptimal results.

The cycle proceeds through three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allylic substrate. This is followed by an oxidative addition step where the palladium inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic η³-π-allylpalladium(II) complex.[1][4][5][6] This step typically proceeds with inversion of stereochemistry at the carbon center.[1][6]

  • Nucleophilic Attack: The generated π-allyl complex is an electrophile. The pathway of nucleophilic attack is a critical determinant of the reaction's stereochemical outcome and is highly dependent on the nature of the nucleophile.[4]

    • "Soft" Nucleophiles (e.g., malonates, enamines, with pKa < 25): These nucleophiles typically attack the allyl group directly in an "outer-sphere" mechanism.[4][6] This attack occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry. The net result of the two inversions (oxidative addition and nucleophilic attack) is an overall retention of stereochemistry relative to the starting material.[1]

    • "Hard" Nucleophiles (e.g., organozincs, Grignards, with pKa > 25): These nucleophiles tend to attack the palladium metal center first ("inner-sphere" mechanism), followed by reductive elimination to form the product.[4][6] This pathway results in an overall inversion of stereochemistry.[1][7]

  • Catalyst Regeneration: Following the bond-forming step, the resulting Pd(0) complex dissociates from the product, regenerating the active catalyst to re-enter the cycle.[5]

Tsuji-Trost Catalytic Cycle Figure 1: The Tsuji-Trost Catalytic Cycle cluster_main Figure 1: The Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ Pi_Complex η²-π-Allyl Complex Pd0->Pi_Complex Coordination Substrate Allylic Substrate (R-X) Pi_Allyl_PdII η³-π-Allyl Pd(II) Complex Pi_Complex->Pi_Allyl_PdII Expels X⁻ Ox_Add Oxidative Addition (Inversion) Product_Retention Product (Net Retention) Pi_Allyl_PdII->Product_Retention Outer-Sphere Attack (Inversion) Metal_Attack Attack at Metal Center Pi_Allyl_PdII->Metal_Attack Inner-Sphere Pathway Nucleophile_Soft Soft Nucleophile (Nu⁻) pKa < 25 Nucleophile_Hard Hard Nucleophile (Nu⁻) pKa > 25 Product_Retention->Pd0 Catalyst Regeneration Product_Inversion Product (Net Inversion) Product_Inversion->Pd0 Catalyst Regeneration Red_Elim Reductive Elimination Metal_Attack->Product_Inversion Reductive Elimination (Retention)

A simplified representation of the catalytic cycle.

Key Reaction Components: A Guide to Rational Design

The success of a palladium-catalyzed allylic substitution reaction hinges on the judicious selection of its components. Each element—catalyst, ligand, nucleophile, leaving group, and solvent—plays a crucial role in determining the reaction's efficiency, regioselectivity, and stereoselectivity.

Palladium Precatalysts
PrecatalystCommon FormKey Characteristics & Rationale for Use
Pd(0) Sources Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄: Ready-to-use Pd(0) source, but excess PPh₃ can sometimes hinder catalysis. Pd₂(dba)₃: A common, relatively air-stable Pd(0) source. Requires the addition of a separate ligand. The choice depends on the need for a ligand-free source or a pre-ligated one.
Pd(II) Sources Pd(OAc)₂, PdCl₂(MeCN)₂Air-stable, economical, and easy to handle. Requires in situ reduction to Pd(0), which can be achieved by phosphine ligands, bases, or other reagents in the mixture. Often provides more consistent results and allows for precise control over the Pd:ligand ratio.[8][9]
The Role of Ligands: Tuning Reactivity and Selectivity

Ligands are arguably the most critical variable for controlling the outcome of the reaction. They bind to the palladium center, modifying its steric and electronic properties, which in turn influences catalyst stability, reactivity, and selectivity.

Ligand ClassExamplesApplication & Rationale
Simple Monodentate Phosphines PPh₃, P(o-tol)₃Triphenylphosphine (PPh₃): The classic, workhorse ligand introduced by Trost.[1] Suitable for many standard transformations. Tri(o-tolyl)phosphine: Bulkier than PPh₃, can improve selectivity in some cases.
Bulky, Electron-Rich Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosDeveloped by the Buchwald group, these ligands are highly effective for challenging couplings due to their ability to promote fast oxidative addition and reductive elimination.[10] They stabilize the active Pd(0) species and are often used for C-N and C-O couplings.
Bidentate Phosphines DPPF, XantphosThese "chelating" ligands can impart different geometries and stabilities to the palladium complex. Xantphos, with its large bite angle, is often used to control regioselectivity.
Chiral Ligands (for Asymmetric Catalysis) (R,R)-Trost Ligand, (S)-PHOXEssential for asymmetric allylic alkylation (AAA).[1] The chiral scaffold creates a dissymmetric environment around the palladium, enabling the nucleophile to attack one face or terminus of the π-allyl complex preferentially, leading to high enantioselectivity.[8]
Nucleophiles, Leaving Groups, and Solvents
  • Nucleophiles: The scope is vast, encompassing stabilized carbon nucleophiles (malonates, β-keto esters), nitrogen nucleophiles (amines, amides, imides), and oxygen nucleophiles (alcohols, phenols, carboxylic acids).[3][4] The choice of base is critical for generating the active nucleophile in situ.

  • Leaving Groups: The most common leaving groups are carbonates and acetates, which are readily displaced by Pd(0). Halides and phosphates are also effective. The choice can influence reaction rate and conditions.

  • Solvents: Aprotic solvents like THF, Dioxane, Toluene, and DCM are most common. The choice depends on the solubility of the reagents and the required reaction temperature. Anhydrous and degassed solvents are crucial to prevent catalyst oxidation and deactivation.[11]

Detailed Application Protocols

The following protocols are presented as robust starting points. Researchers should perform small-scale optimization of temperature, concentration, and catalyst loading for new substrate classes.

Protocol 1: Classic C-C Bond Formation (Allylic Alkylation)

This protocol describes the foundational Tsuji-Trost reaction for the alkylation of an allylic acetate with a soft carbon nucleophile, dimethyl malonate.[6]

Figure 2: Workflow for Allylic Alkylation.

Materials:

  • Allylic acetate (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq, 2.5 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF.

  • Nucleophile Generation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride in one portion. To this suspension, add the dimethyl malonate dropwise via syringe.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes. The formation of the sodium enolate should result in a clear solution or a fine white suspension.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask in one portion. The mixture will typically turn a brighter yellow or orange.

  • Substrate Addition: Add the allylic acetate to the reaction mixture, either neat or as a solution in a small amount of THF.

  • Reaction: Heat the reaction to the desired temperature (typically 50-65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Asymmetric C-N Bond Formation (Allylic Amination)

This protocol demonstrates an enantioselective amination using a chiral ligand system, a key transformation in pharmaceutical synthesis.[12]

Figure 3: Workflow for Asymmetric Amination.

Materials:

  • 1,3-Diphenyl-2-propenyl acetate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)

  • (R,R)-Trost Ligand (0.03 eq, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous, degassed Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a separate flame-dried vial under argon, add Pd₂(dba)₃ and the (R,R)-Trost ligand. Add a small amount of anhydrous DCM and stir for 20-30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In the main reaction flask under argon, add the allylic acetate, benzylamine, and potassium carbonate.

  • Solvent Addition: Add the bulk of the anhydrous DCM to the main reaction flask.

  • Initiation: Transfer the pre-mixed catalyst solution from the vial to the main reaction flask via cannula or syringe.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. Asymmetric reactions are often complete within 2-8 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic base, washing with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: C-O Bond Formation (Allylic Etherification)

This protocol describes a mild method for forming allylic ethers, which can be challenging due to the lower nucleophilicity of neutral alcohols. The use of zinc alkoxides can be effective.[13]

Figure 4: Workflow for Allylic Etherification.

Materials:

  • Allylic acetate (1.0 eq)

  • Aliphatic alcohol (e.g., Benzyl alcohol, 1.5 eq)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq, 5 mol%)

  • 2-Di(tert-butyl)phosphinobiphenyl (tBuXPhos) (0.075 eq, 7.5 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried, argon-purged flask, add the alcohol and anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C. Add the diethylzinc solution dropwise. Caution: Diethylzinc is pyrophoric. Gas evolution (ethane) will be observed. Stir for 15 minutes at 0 °C after the addition is complete.

  • Catalyst Addition: In a separate vial, premix the Pd(OAc)₂ and tBuXPhos ligand in a small amount of THF. Add this catalyst mixture to the main reaction flask.

  • Substrate Addition: Add the allylic acetate to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until completion as monitored by TLC (typically 6-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the allylic ether.

Troubleshooting Common Issues

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to success.[11]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Impure reagents (amine, solvent).3. Insufficiently strong base for nucleophile generation.1. Use fresh, high-purity palladium precatalyst and ligands. Ensure solvents are rigorously degassed and anhydrous.2. Purify substrates and amines before use. Pass solvents through activated alumina.3. Screen a stronger base (e.g., NaHMDS, LiHMDS instead of K₂CO₃).
Poor Regioselectivity 1. Steric/electronic bias of the substrate is low.2. Ligand is not sufficiently bulky to direct the attack.3. Nucleophile size is influencing the site of attack.1. This may be inherent to the substrate. Modify the substrate if possible.2. Switch to a ligand with a larger cone angle or bite angle (e.g., Xantphos) to favor attack at the less hindered terminus.3. A bulkier nucleophile will more strongly favor the less hindered position.
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen.2. Reaction temperature is too high.3. Insufficient ligand to stabilize the Pd(0) species.1. Improve inert atmosphere technique (purge longer, use a glovebox).2. Lower the reaction temperature.3. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1).
Low Enantioselectivity (in AAA) 1. Chiral ligand purity is low.2. Reaction temperature is too high, allowing for background non-selective reaction.3. Racemization of the π-allyl intermediate is slow compared to nucleophilic attack.1. Use high-purity, crystalline chiral ligands.2. Run the reaction at a lower temperature (0 °C or -20 °C).3. This is a complex issue. Screening different solvents or additives that can promote racemization may be necessary.

Conclusion and Future Outlook

Palladium-catalyzed allylic substitution is a cornerstone of modern synthetic chemistry, offering unparalleled access to a diverse range of molecular architectures. By understanding the fundamental catalytic cycle and the specific roles of each reaction component, researchers can move beyond simple recipe-following to rationally design, optimize, and troubleshoot these powerful transformations. The field continues to evolve, with significant advances in areas like asymmetric catalysis and the use of non-traditional substrates.[7] Emerging frontiers, such as direct allylic C-H functionalization, promise to further increase the atom economy and efficiency of these reactions, ensuring that the legacy of Tsuji and Trost will continue to enable chemical innovation for decades to come.[14][15][16]

References

  • Tsuji-Trost Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pizzuti, M. G., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

  • Pizzuti, M. G., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central. [Link]

  • Tsuji-Trost Allylation - YouTube. (2022). Retrieved January 21, 2026, from [Link]

  • Tsuji-Trost Allylation - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tsuji–Trost reaction - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Schmalz, T., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis. [Link]

  • Hatakeyama, T., et al. (2007). A Mild and Efficient Method for the Stereoselective Formation of C−O Bonds: Palladium-Catalyzed Allylic Etherification Using Zinc(II) Alkoxides. Organic Letters. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. (2021). CCS Chemistry. [Link]

  • Durham, T. B., et al. (2017). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Organic Letters. [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (2022). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Enantioselective Allylic Substitution. (2011). Semantic Scholar. [Link]

  • Lee, H., et al. (2021). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters. [Link]

  • Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. (2017). Organic & Biomolecular Chemistry. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

  • Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. (2021). Nature Communications. [Link]

  • Pd‐catalyzed allylic C−H amination with aliphatic amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Allylic Alkylation via Photocatalytic Nucleophile Generation. (2021). ACS Catalysis. [Link]

  • Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. (2025). ChemRxiv. [Link]

  • Direct Use of Allylic Alcohols and Allylic Amines in Palladium-Catalyzed Allylic Amination. (2017). Organic Letters. [Link]

  • General Method for the Palladium-Catalyzed Allylation of Aliphatic Alcohols. (2001). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). Molecules. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2010). Dalton Transactions. [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Applications. (2020). Accounts of Chemical Research. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). ResearchGate. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. (2016). Angewandte Chemie International Edition. [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2012). Journal of the American Chemical Society. [Link]

  • Tsuji-Trost Pi-Allyl Pd Substitution Reactions - YouTube. (2017). Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (2012). Journal of the American Chemical Society. [Link]

Sources

Application Note: Lipase-Catalyzed Desymmetrization of cis-3,5-diacetoxy-1-cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the enzymatic desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene. This biotransformation offers a highly efficient and enantioselective route to optically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, a critical chiral building block in pharmaceutical synthesis. Chiral cyclopentene derivatives are cornerstone intermediates for a range of bioactive molecules, including prostaglandins and carbocyclic nucleosides with significant antiviral and anticancer properties.[1][2][3] This guide details the core scientific principles, presents two field-proven protocols using different lipases (Candida antarctica Lipase B and Porcine Pancreatic Lipase), outlines key optimization parameters, and provides methodologies for product analysis. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility, scientific causality, and operational excellence.

Scientific Principles and Strategic Advantage

The Power of Desymmetrization

Desymmetrization is an elegant synthetic strategy that introduces chirality into a prochiral or meso-compound by selectively modifying one of two symmetrically equivalent functional groups.[4] The starting material, cis-3,5-diacetoxy-1-cyclopentene, is a meso-compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry. Enzymatic desymmetrization breaks this symmetry by selectively hydrolyzing one of the two ester groups, producing a chiral monoacetate. The primary advantage of this approach over classical kinetic resolution of a racemate is the theoretical maximum yield of 100%, as the entire pool of the prochiral substrate can be converted into the desired single enantiomer.[5][6]

The Lipase Catalytic Mechanism

Lipases are serine hydrolases that function with exceptional precision without the need for cofactors.[7] Their catalytic activity originates from a conserved triad of amino acid residues in the active site, typically Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu).[4][8] The mechanism proceeds via a two-step acylation-deacylation pathway:

  • Acylation: The serine hydroxyl group, activated by the His-Asp pair, performs a nucleophilic attack on the carbonyl carbon of one of the substrate's ester groups. This forms a tetrahedral intermediate.

  • Acyl-Enzyme Complex: The intermediate collapses, releasing the alcohol portion of the ester and forming a stable acyl-enzyme complex.

  • Deacylation: A nucleophile (either water in hydrolysis or an alcohol in transesterification) attacks the acyl-enzyme complex.

  • Product Release: This second tetrahedral intermediate collapses, releasing the carboxylic acid (or new ester) and regenerating the free enzyme for the next catalytic cycle.[8][9][10]

The enzyme's intricate three-dimensional structure creates a chiral pocket around the active site, which sterically favors the binding and reaction of one of the two prochiral acetate groups, leading to high enantioselectivity.[4]

Lipase_Mechanism Figure 1: General Lipase Catalytic Mechanism sub Substrate (Ester) TI1 Tetrahedral Intermediate 1 sub->TI1 Nucleophilic Attack nuc Nucleophile (Water/Alcohol) TI2 Tetrahedral Intermediate 2 nuc->TI2 Nucleophilic Attack E_SerOH Enzyme (Ser-OH) E_SerOH->TI1 AcylE Acyl-Enzyme Intermediate TI1->AcylE Collapse Alc Alcohol Product TI1->Alc AcylE->TI2 TI2->E_SerOH Enzyme Regeneration Prod Acid/Ester Product TI2->Prod

Caption: General mechanism of lipase-catalyzed ester hydrolysis/transesterification.

Experimental Workflow Overview

The overall process is a straightforward chemo-enzymatic sequence that can be completed with standard laboratory equipment. The workflow emphasizes efficiency and ease of purification, particularly when using an immobilized enzyme.

Workflow Figure 2: Experimental Workflow sub_prep Substrate Preparation (cis-3,5-diacetoxy-1-cyclopentene) reaction Enzymatic Desymmetrization (Hydrolysis or Transesterification) sub_prep->reaction monitoring Reaction Monitoring (TLC / GC) reaction->monitoring workup Reaction Workup (Enzyme Filtration / Extraction) reaction->workup monitoring->reaction Continue until ~50% conversion purification Purification (Solvent Evaporation / Chromatography) workup->purification analysis Product Analysis (NMR, Chiral HPLC/GC) purification->analysis

Caption: High-level workflow for lipase-catalyzed desymmetrization.

Protocols for Enzymatic Desymmetrization

Two primary lipase-mediated methods have proven effective for this transformation: transesterification in an organic solvent using immobilized Candida antarctica Lipase B (CALB), and hydrolysis in an aqueous buffer using Porcine Pancreatic Lipase (PPL).

Protocol 1: Transesterification with Immobilized CALB (Novozym-435®)

This is the preferred method due to its high selectivity, operational simplicity, use of an organic solvent which simplifies workup, and the excellent reusability of the immobilized enzyme.[11]

Table 1: Reagents and Conditions for CALB-Catalyzed Transesterification

ParameterValueNotes
Substratecis-3,5-diacetoxy-1-cyclopentene1.0 g (5.43 mmol)
EnzymeNovozym-435® (Immobilized CALB)100 mg (10% w/w of substrate)
SolventMethyl tert-butyl ether (MTBE)20 mL
Acyl AcceptorMethanol0.24 mL (5.97 mmol, 1.1 eq)
Temperature5 °CLower temperature often improves enantioselectivity.
Reaction Time12-24 hoursMonitor by TLC or GC for optimal conversion.
Expected Yield~95%(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.[11]
Expected Enantiomeric Excess>99% e.e.[11]

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cis-3,5-diacetoxy-1-cyclopentene (1.0 g).

  • Dissolution: Add MTBE (20 mL) and stir until the substrate is fully dissolved.

  • Acyl Acceptor Addition: Add methanol (0.24 mL) to the solution.

  • Equilibration: Cool the flask in an ice-water bath or a refrigerator to an internal temperature of approximately 5 °C.

  • Enzyme Addition: Add Novozym-435® beads (100 mg) to the cooled, stirred solution to initiate the reaction.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Spot on a silica TLC plate and elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light and/or by staining (e.g., potassium permanganate). The reaction is complete when the starting diacetate spot (higher Rf) is approximately 50% consumed and the monoacetate product spot (lower Rf) is at maximum intensity.

  • Workup:

    • Once the reaction reaches the desired conversion, remove the enzyme by simple vacuum filtration, washing the beads with a small amount of fresh MTBE.

    • The recovered enzyme can be air-dried and reused multiple times without significant loss of activity.[11]

  • Purification:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is often of high purity (>99%) and may not require further purification.[11] If necessary, flash column chromatography on silica gel can be performed.

Protocol 2: Hydrolysis with Porcine Pancreatic Lipase (PPL)

This classic method uses a cheaper, crude lipase preparation in an aqueous buffer. It requires careful pH control as the hydrolysis of the ester produces acetic acid, which can lower the pH and deactivate the enzyme.

Table 2: Reagents and Conditions for PPL-Catalyzed Hydrolysis

ParameterValueNotes
Substratecis-3,5-diacetoxy-1-cyclopentene10.0 g (54.3 mmol)
EnzymePorcine Pancreatic Lipase (PPL), crude1.0 g
Buffer0.1 M Phosphate Buffer100 mL, pH 7.0
Base for pH Control0.25 M Sodium Hydroxide (NaOH)Used to maintain pH 7.0. Can be added manually or with a pH-stat autotitrator.
TemperatureRoom Temperature (~25 °C)Reaction proceeds well at ambient temperature.
Reaction Time9-12 hoursMonitor by base consumption or TLC.[12]
Expected Yield85-90%(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.
Expected Enantiomeric Excess>98% e.e.

Step-by-Step Methodology:

  • Setup: To a 250 mL beaker or flask equipped with a magnetic stir bar and a pH probe, add 0.1 M phosphate buffer (100 mL).

  • Enzyme Suspension: Add the crude PPL (1.0 g) and stir to create a suspension.

  • Substrate Addition: Add cis-3,5-diacetoxy-1-cyclopentene (10.0 g) to the stirring enzyme suspension.

  • pH Control:

    • Begin vigorously stirring the biphasic mixture.

    • Monitor the pH continuously. As the hydrolysis proceeds, acetic acid is released, causing the pH to drop.

    • Maintain the pH at 7.0 by the dropwise addition of 0.25 M NaOH solution. The reaction is complete when base uptake ceases (approximately 21.7 mL of 0.25 M NaOH, corresponding to 50% hydrolysis).

  • Workup:

    • Once the reaction is complete, saturate the aqueous phase with solid sodium chloride to facilitate extraction.

    • Perform continuous liquid-liquid extraction with ethyl acetate for 12-24 hours, or perform multiple batch extractions (e.g., 5 x 100 mL ethyl acetate).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

    • Filter and concentrate the solution under reduced pressure.

    • The resulting oil can be purified by distillation or flash column chromatography to yield the pure monoacetate.[12]

Product Characterization and Analysis

  • Structural Confirmation: The identity of the product, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, should be confirmed using 1H and 13C NMR spectroscopy. Published spectral data can be used for comparison.[12]

  • Enantiomeric Excess (e.e.) Determination: The optical purity of the product is the most critical measure of success. This cannot be determined by standard NMR or chromatography.

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required.

    • Derivatization: The free hydroxyl group of the monoacetate product may need to be derivatized (e.g., as a Mosher's ester or another acetate) to achieve baseline separation of the enantiomers on a given chiral column.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioselective desymmetrization of prochiral 1,3-diols in natural product synthesis. PMC - PubMed Central. [Link]

  • Lama, R. D., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]

  • Zhang, Y., et al. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). Semantic Scholar. [Link]

  • Calvet, R., et al. (1992). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. PubMed. [Link]

  • Snider, B. B. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • de la Lama, R., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350. ResearchGate. [Link]

  • Gong, Y., et al. (n.d.). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. ACS Publications. [Link]

  • Enzymicals AG. (2017). Enzymatic enantioselective desymmetrization - 4 steps to a robust and simple process suitable for industry. bionity.com. [Link]

  • Gotor-Fernández, V., et al. (2019). Activity of different Candida antartica lipase B formulations in organic solvents. ResearchGate. [Link]

  • Yao, Y., et al. (2023). The catalytic mechanism of lipase (Jaeger et al., 1999). ResearchGate. [Link]

  • Snider, B. B. (2016). Synthesis of Chiral Cyclopentenones. PubMed. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2011). Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Scribd. [Link]

  • Guidi, B., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife. [Link]

  • Berglund, P., & Hedenström, E. (2011). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. ACS Publications. [Link]

  • Zheng, J., et al. (2014). Direct asymmetric aldol reactions catalyzed by lipase from porcine pancreas. PubMed. [Link]

  • O'Brien, P., & Childs, A. C. (2004). Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q. York Research Database. [Link]

  • Eremeev, N. L., & Zaitsev, S. Y. (2016). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. Sci-Hub. [Link]

  • Snider, B. B. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Zheng, J., et al. (2014). Direct Asymmetric Aldol Reactions Catalyzed by Lipase from Porcine Pancreas. Sci-Hub. [Link]

  • Snider, B. B. (2016). Synthesis of Chiral Cyclopentenones. ULisboa Research Portal. [Link]

  • Eremeev, N. L., & Zaitsev, S. Y. (2016). Porcine Pancreatic Lipase as a Catalyst in Organic Synthesis. ResearchGate. [Link]

  • Lee, Y. Y., et al. (2020). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC - NIH. [Link]

  • Casas-Godoy, L., et al. (2018). Catalytic mechanism of lipases. ResearchGate. [Link]

  • Carde, L., et al. (2000). Lipase-catalyzed resolution and desymmetrization of 2-hydroxymethylaziridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Fadnavis, N. W., et al. (2014). Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene. ResearchGate. [Link]

  • Kinfe, H. H., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]

  • Thebtaranonth, C., & Thebtaranonth, Y. (1990). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses. [Link]

  • de Gonzalo, G., & Lavandera, I. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

  • Wisch, K., et al. (2022). Lipase-mediated Baeyer–Villiger oxidation of benzylcyclopentanones in ester solvents and deep eutectic solvents. Nature. [Link]

  • Liebeton, K., et al. (2000). Directed evolution of an enantioselective lipase. University of Groningen research portal. [Link]

  • Sharma, P., & Sharma, N. (2020). Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate. The Open Microbiology Journal. [Link]

  • Perz, V., et al. (2021). Enzymatic Systems for Cellulose Acetate Degradation. MDPI. [Link]

  • Zang, G., et al. (2019). Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins. PMC - NIH. [Link]

  • Zhang, C., et al. (2015). Enzymatic hydrolysis preparation of mono-O-lauroylsucrose via a mono-O-lauroylraffinose intermediate. PubMed. [Link]

  • Perz, V., et al. (2021). Enzymatic Systems for Cellulose Acetate Degradation. ResearchGate. [Link]

Sources

Application Note: Strategic Macrocyclization in the Synthesis of Brefeldin Analogs via Nickel-Catalyzed Nozaki-Hiyama-Kishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Allure of (+)-Brefeldin A

(+)-Brefeldin A, a macrolide isolated from the fungus Penicillium brefeldianum, continues to be a subject of intense interest within the scientific community. Its potent biological activity, most notably the reversible disruption of the Golgi apparatus leading to an inhibition of protein transport, has established it as an invaluable tool in cell biology.[1][2] This mechanism of action also underpins its potential as an anticancer agent, driving considerable efforts in medicinal chemistry to develop analogs with improved therapeutic profiles.[3]

The structural complexity of (+)-brefeldin A, characterized by a 13-membered macrolactone fused to a cyclopentane ring and bearing multiple stereocenters, presents a formidable challenge for synthetic chemists. The convergent and stereocontrolled construction of this architecture has inspired numerous elegant total syntheses. A key strategic consideration in any synthesis of a macrocyclic natural product is the method of macrocyclization. This application note delves into a powerful nickel-catalyzed intramolecular coupling reaction, the Nozaki-Hiyama-Kishi (NHK) reaction, as a pivotal strategy in the synthesis of a brefeldin C lactam analog. This approach highlights the utility of nickel catalysis in forming complex macrocyclic structures, a critical step in the development of novel Brefeldin A-based therapeutics.[4]

The Power of Nickel Catalysis in Carbon-Carbon Bond Formation

Nickel-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool in modern organic synthesis. Compared to other transition metals, nickel catalysts offer unique reactivity profiles, often enabling transformations that are challenging for other catalytic systems. In the context of macrocyclization, nickel catalysis provides a robust method for the formation of large rings, which is often a low-yielding and challenging step in a total synthesis. The Nozaki-Hiyama-Kishi reaction, a chromium-mediated, nickel-catalyzed coupling of an organic halide with an aldehyde, is particularly well-suited for complex settings due to its high chemoselectivity and functional group tolerance.[5][6]

The Nozaki-Hiyama-Kishi Reaction: A Closer Look

The NHK reaction is a cornerstone of complex molecule synthesis, renowned for its reliability in forming carbon-carbon bonds between sp²- or sp³-hybridized carbon centers and aldehydes.[7] The reaction typically employs a chromium(II) salt as the stoichiometric reductant and a catalytic amount of a nickel(II) salt.[6] The currently accepted mechanism involves the following key steps:

  • Reduction of Ni(II) to Ni(0): The Cr(II) salt reduces the Ni(II) catalyst to the active Ni(0) species.[8]

  • Oxidative Addition: The Ni(0) species undergoes oxidative addition into the carbon-halogen bond (e.g., a vinyl iodide) to form an organonickel(II) intermediate.[8]

  • Transmetalation: The organonickel(II) species transmetalates with Cr(III) to generate an organochromium(III) species, regenerating the Ni(II) catalyst.[8]

  • Nucleophilic Addition: The organochromium reagent, which is highly nucleophilic and oxophilic, adds to the aldehyde carbonyl group.[8]

  • Workup: Aqueous workup liberates the desired alcohol product.

The high chemoselectivity of the organochromium reagent for aldehydes, even in the presence of other electrophilic functional groups, makes the NHK reaction ideal for late-stage macrocyclizations in total synthesis.[9]

NHK_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle cluster_stoichiometric_reaction Stoichiometric Reaction Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition (R-X) R-Ni(II)-X->Ni(II) Transmetalation (Cr(III)) R-Cr(III) R-Cr(III) R-Ni(II)-X->R-Cr(III) Transmetalation Product-Cr(III)-O Product-Cr(III)-O R-Cr(III)->Product-Cr(III)-O Aldehyde Addition Final Product Final Product Product-Cr(III)-O->Final Product Workup

Figure 1: Simplified Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction.

Application in the Synthesis of a Brefeldin C Lactam Analog

A key example of the strategic use of the NHK reaction is found in the synthesis of a 7-deoxy brefeldin A (brefeldin C) lactam analog.[4] In this synthesis, an intramolecular NHK reaction was employed to construct the macrocyclic ring, demonstrating the power of this methodology in building complex molecular architectures.

The synthesis begins with the preparation of a linear precursor containing both a vinyl iodide and an aldehyde functionality. This precursor is then subjected to the NHK macrocyclization conditions.

Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi Macrocyclization

Materials:

  • Linear aldehyde-vinyl iodide precursor

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles for transfer of anhydrous solvents and reagents

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is flushed with argon.

  • Addition of Reagents: To the flask are added CrCl₂ (4.0 eq) and a catalytic amount of NiCl₂ (0.1 eq). The flask is then charged with anhydrous, degassed DMF via syringe. The resulting suspension is stirred vigorously at room temperature.

  • Substrate Addition: The linear aldehyde-vinyl iodide precursor is dissolved in a mixture of anhydrous, degassed DMF and DCM. This solution is then added dropwise to the stirred suspension of CrCl₂ and NiCl₂ over a period of several hours using a syringe pump. This slow addition is crucial to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of water and diluted with ethyl acetate. The mixture is filtered through a pad of Celite to remove chromium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrocyclic product.

Parameter Condition Rationale
Catalyst System CrCl₂/NiCl₂The classic NHK catalyst system, providing high chemoselectivity.
Solvent DMF/DCMDMF is the solvent of choice for the NHK reaction; DCM is used to aid in substrate solubility.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, preserving sensitive functional groups.
Addition Rate Slow (Syringe Pump)High dilution conditions are essential to favor the intramolecular macrocyclization.

Table 1: Key Parameters for the Intramolecular NHK Macrocyclization.

In the synthesis of the brefeldin C lactam analog, this NHK cyclization proceeded to furnish the desired 13-membered macrocycle, setting the stage for the final steps of the synthesis.[4] While the reaction yielded a mixture of diastereomers at the newly formed hydroxyl center, this was inconsequential as this stereocenter was later oxidized to a ketone.

Brefeldin_Analog_Synthesis Linear Precursor Aldehyde-Vinyl Iodide Precursor Macrocycle Macrocyclic Lactam Linear Precursor->Macrocycle Intramolecular NHK Reaction (NiCl₂ (cat.), CrCl₂) Final_Analog Brefeldin C Lactam Analog Macrocycle->Final_Analog Further Transformations (e.g., Oxidation)

Figure 2: Synthetic Strategy for the Brefeldin C Lactam Analog via Intramolecular NHK Reaction.

Conclusion and Future Outlook

The successful application of the intramolecular Nozaki-Hiyama-Kishi reaction in the synthesis of a brefeldin C lactam analog underscores the strategic importance of nickel-catalyzed couplings in the construction of complex macrocyclic natural products and their analogs. The high functional group tolerance and mild reaction conditions of the NHK reaction make it an invaluable tool for late-stage macrocyclizations, a frequent bottleneck in total synthesis.

For researchers in drug development, the ability to efficiently construct analogs of complex natural products like brefeldin A is paramount. Methodologies such as the NHK reaction provide a reliable platform for the synthesis of novel derivatives, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics. As the field of catalysis continues to evolve, the development of even more efficient and stereoselective nickel-catalyzed macrocyclization reactions will undoubtedly play a pivotal role in the future of natural product synthesis and drug discovery.

References

  • Wuts, P. G. M. (2002). The Nozaki-Hiyama-Kishi Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • The Raghavan Synthesis of Brefeldin A. (2017). Organic Chemistry Portal. Retrieved from [Link]

  • Fishman, P. H., & Curran, P. K. (1992). Brefeldin A inhibits protein synthesis in cultured cells. FEBS Letters, 314(3), 375-378.
  • Fürstner, A. (1999). Carbon-Carbon Bond Formations Involving Organochromium(III) Reagents. Chemical Reviews, 99(4), 991-1046.
  • Paek, S.-M. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Marine Drugs, 16(4), 133.
  • Nozaki-Hiyama-Kishi (NHK) Coupling Reaction. (2014). Chem-Station International Edition. Retrieved from [Link]

  • Lawrence, S. A. (2004).
  • Hodgson, D. M., & Comina, P. J. (2003). The Nozaki-Hiyama-Kishi Reaction. In Modern Carbonyl Olefination (pp. 83-133). Wiley-VCH Verlag GmbH & Co. KGaA.
  • NROChemistry. (n.d.). Nozaki-Hiyama-Kishi Reaction. Retrieved from [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Paek, S.-M. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Marine Drugs, 16(4), 133. [Link]

  • Kishi, Y. (1989). Palytoxin: A new chapter. Pure and Applied Chemistry, 61(3), 313-324.
  • Reddy, D. S., & Kumar, M. P. (2013). Chemoselective Nozaki–Hiyama–Takai–Kishi and Grignard reaction: short synthesis of some carbahexopyranoses. RSC Advances, 3(45), 23158-23165.

Sources

Application Note & Protocol: Enzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene for the Synthesis of Chiral Cyclopentenoid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the enzymatic hydrolysis of meso-cis-3,5-diacetoxycyclopentene, a pivotal process for generating enantiomerically enriched monoacetate derivatives. These chiral monoacetates are crucial building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins and their analogues.[1] The protocol focuses on the application of hydrolases, particularly Pig Liver Esterase (PLE), a biocatalyst renowned for its efficacy in asymmetric ester hydrolysis.[2] We will delve into the mechanistic underpinnings of this enzymatic desymmetrization, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high enantioselectivity and yield. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical workflow and the theoretical framework necessary for successful implementation and adaptation.

Introduction: The Strategic Importance of Chiral Cyclopentenoids

Chiral cyclopentenoid structures are central to a multitude of natural products and pharmaceutical agents. The asymmetric hydrolysis of the prochiral meso-diacetate, cis-3,5-diacetoxycyclopentene, stands out as a highly efficient chemoenzymatic strategy to access optically pure cyclopentene building blocks.[1][3] This enzymatic approach circumvents the challenges associated with traditional chemical resolutions and asymmetric syntheses.

The power of this method lies in the inherent stereoselectivity of enzymes like lipases and esterases.[4][5] These biocatalysts can differentiate between the two enantiotopic acetate groups of the meso-diacetate, hydrolyzing one at a much faster rate than the other. This process, known as desymmetrization, can theoretically achieve up to 100% yield of a single enantiomer of the monoacetate product. Pig Liver Esterase (PLE) has been a workhorse in this field, valued for its broad substrate tolerance and well-documented stereoselectivity.[2][6] However, the quest for improved selectivity and access to both enantiomers of the product has led to the exploration of a diverse range of hydrolases, including those derived from metagenomic sources.[1]

Mechanistic Insight: The Basis of Enzymatic Stereoselectivity

Hydrolases, such as PLE and other lipases, belong to the family of serine hydrolases.[7][8] Their catalytic activity relies on a "catalytic triad" of amino acid residues (typically serine, histidine, and an acidic residue like aspartate or glutamate) within the enzyme's active site.[8] The enantioselectivity of the hydrolysis of cis-3,5-diacetoxycyclopentene is a direct consequence of the three-dimensional architecture of this active site.

The enzyme's chiral environment creates diastereomeric transition states when interacting with the two enantiotopic acetyl groups of the substrate. The difference in the activation energies of these two transition states dictates the selectivity of the hydrolysis. One of the acetyl groups will fit more favorably into the active site, positioning it for nucleophilic attack by the catalytic serine residue, while the other will be sterically hindered, leading to a significantly slower rate of hydrolysis. This disparity in reaction rates allows for the accumulation of one enantiomer of the monoacetate product in high enantiomeric excess (ee). Interestingly, different enzymes can exhibit opposite enantiopreferences, providing synthetic access to both enantiomeric series of the chiral building block.[1]

Experimental Protocol: Hydrolysis using Pig Liver Esterase (PLE)

This protocol outlines a laboratory-scale procedure for the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene using commercially available Pig Liver Esterase.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
cis-3,5-Diacetoxycyclopentene≥98%e.g., Sigma-Aldrich, FlukaSubstrate
Pig Liver Esterase (PLE)Suspension in (NH₄)₂SO₄e.g., Sigma-Aldrich, FlukaBiocatalyst
Sodium Phosphate Buffer (0.1 M, pH 7.0)ACS Grade-Reaction Medium
Sodium Hydroxide (NaOH), 0.1 MACS Grade-For pH adjustment
Ethyl AcetateACS Grade-Extraction Solvent
Diethyl EtherACS Grade-Extraction Solvent
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-Drying Agent
Silica Gel60 Å, 230-400 mesh-For chromatography
Reaction Setup and Monitoring

The following diagram illustrates the general workflow for the enzymatic hydrolysis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.0) add_substrate Add cis-3,5-diacetoxycyclopentene to buffer prep_buffer->add_substrate prep_enzyme Prepare PLE Solution add_enzyme Add PLE solution to initiate reaction prep_enzyme->add_enzyme add_substrate->add_enzyme stir Stir at room temperature add_enzyme->stir monitor Monitor reaction progress (TLC/GC) stir->monitor saturate Saturate aqueous phase with NaCl monitor->saturate extract Extract with Ethyl Acetate/Ether saturate->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for enzymatic hydrolysis.

Step-by-Step Procedure:

  • Enzyme Preparation: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve a specific amount of Pig Liver Esterase (e.g., 500 units) in 100 mL of 0.1 M sodium phosphate buffer (pH 7.0). Stir gently until the enzyme is fully dissolved.[9]

  • Substrate Addition: To the enzyme solution, add cis-3,5-diacetoxycyclopentene (e.g., 1.0 g, 5.43 mmol) in one portion. The mixture will form a two-phase system.[9]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (around 25 °C). The pH of the reaction mixture will decrease as acetic acid is produced. It is crucial to maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH. This can be done manually using a pH meter or automatically with a pH-stat.

  • Monitoring the Reaction: The progress of the hydrolysis should be monitored to avoid the formation of the diol byproduct. This can be conveniently done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a solvent system like 3:1 ethyl acetate/hexanes. The monoacetate product will have an Rf value between that of the starting diacetate and the diol. The reaction is typically stopped when the starting diacetate is almost consumed, but before a significant amount of the diol is formed.[9]

  • Work-up: Once the reaction has reached the desired conversion, saturate the aqueous phase with solid sodium chloride to facilitate extraction. Extract the product from the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate or a mixture of diethyl ether and ethyl acetate.[9]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure monoacetate.

Characterization and Analysis

The enantiomeric excess (ee) of the monoacetate product is a critical measure of the success of the asymmetric hydrolysis. This is typically determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Causality and Optimization of Experimental Parameters

  • Choice of Enzyme: While PLE is a common choice, other lipases from sources like Candida species or metagenomic libraries can offer different or improved enantioselectivity.[1][10] Screening different enzymes is recommended for novel substrates or to access the opposite enantiomer.

  • pH Control: The hydrolysis of the ester releases acetic acid, which will lower the pH of the reaction medium. Since enzyme activity is highly pH-dependent, maintaining the optimal pH (typically around 7.0 for PLE) is essential for both the reaction rate and the enzyme's stability.

  • Temperature: Most hydrolases used for this transformation exhibit good activity at room temperature. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and a loss of selectivity.

  • Solvent System: The reaction is typically performed in an aqueous buffer. The low solubility of the diacetate substrate in water is often not a major issue, as the hydrolysis occurs at the interface of the substrate droplets and the aqueous phase.[9]

  • Reaction Time and Monitoring: Over-hydrolysis will lead to the formation of the achiral diol, thus reducing the yield of the desired chiral monoacetate. Careful monitoring is therefore crucial to stop the reaction at the optimal point of high monoacetate concentration and minimal diol formation.

Visualizing the Reaction Pathway

The enzymatic desymmetrization of cis-3,5-diacetoxycyclopentene can be represented as follows:

reaction_pathway substrate cis-3,5-Diacetoxycyclopentene (meso) enzyme Hydrolase (e.g., PLE) substrate->enzyme Enantioselective hydrolysis product1 (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate enzyme->product1 Fast product2 (1S,4R)-(-)-4-Hydroxy-2-cyclopentenyl acetate enzyme->product2 Slow (with different enzyme) diol cis-3,5-Dihydroxycyclopentene (achiral) product1->diol Further hydrolysis (undesired) product2->diol Further hydrolysis (undesired)

Caption: Reaction pathway of enzymatic hydrolysis.

Conclusion

The enzymatic hydrolysis of cis-3,5-diacetoxycyclopentene is a robust and highly effective method for the production of valuable chiral building blocks. The use of hydrolases like Pig Liver Esterase offers a practical and scalable approach to asymmetric synthesis, characterized by high enantioselectivity under mild reaction conditions. By understanding the underlying principles of enzymatic catalysis and carefully controlling the experimental parameters, researchers can reliably produce optically pure cyclopentenoid precursors for a wide range of applications in drug discovery and development.

References

  • Brüsehaber, E., et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 730-732. [Link]

  • Li, S., et al. (2022). Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. International Journal of Molecular Sciences, 23(19), 11839. [Link]

  • Chen, J., et al. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific Reports, 9(1), 15535. [Link]

  • Morimoto, Y., & Achiwa, K. (1987). Enzymes and catalysts. II. Pig liver esterase-catalyzed asymmetric synthesis of (-)-and (+)-cucurbitine. Chemical & Pharmaceutical Bulletin, 35(10), 4030-4034. [Link]

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. [Link]

  • Deardorff, D. R., et al. (1998). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. Organic Syntheses, 75, 1. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • ResearchGate. (n.d.). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate. [Link]

  • Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • Kamal, A., et al. (2011). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Current Organic Chemistry, 15(18), 3126-3148. [Link]

  • Sharma, R., et al. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology Advances, 19(8), 627-661. [Link]

  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]

  • Guisan, J. M., et al. (2019). A comprehensive review of lipase-catalyzed acidolysis as a method for producing structured glycerides. Biotechnology and Bioengineering, 116(9), 2349-2368. [Link]

  • Schmölzer, K., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4253. [Link]

  • Babai, M., et al. (1998). Hydrolytic resolution of tertiary acetylenic acetate esters with the lipase from Candida cylindracea. Journal of the Chemical Society, Perkin Transactions 1, (22), 3589-3594. [Link]

  • Forni, A., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(11), 1361. [Link]

Sources

Application Notes & Protocols: Strategic Innovations in the Total Synthesis of (-)-Strychnine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The heptacyclic indole alkaloid, (-)-strychnine, represents more than just a molecule; it is a veritable proving ground for the art and science of chemical synthesis. First isolated in 1818 by Pelletier and Caventou, its dauntingly complex and compact architecture, featuring seven rings and six contiguous stereocenters, presented a monumental challenge that captivated chemists for over a century.[1][2] Sir Robert Robinson famously remarked, "For its molecular size, it is the most complex substance known."[2][3] The successful conquest of this molecular Everest has served as a benchmark for the state of the art in organic synthesis at various points in history, from Woodward's landmark 1954 synthesis to the highly efficient, enantioselective strategies of the modern era.[1][2]

This document eschews a simple chronological recitation of syntheses. Instead, it is structured as a strategic guide, dissecting pivotal approaches to illustrate the evolution of synthetic logic. We will explore the causality behind key experimental choices, from the foundational strategies that first tamed this molecule's complexity to the sophisticated catalytic and cascade reactions that now enable its construction with remarkable elegance and efficiency. The protocols and analyses herein are designed not merely as instructions, but as a masterclass in strategic thinking for tackling complex molecular targets.

The Strychnine Challenge: A Structural Overview

Strychnine's synthetic difficulty stems from its unique structural features, which must be addressed by any viable synthetic plan:

  • Heptacyclic Cage-like Structure: Seven rings are compactly arranged around a 24-atom skeleton.[4]

  • High Degree of Congestion: The molecule contains a dense array of stereocenters, including one quaternary carbon (C7).

  • The CDE Tricyclic Core: The umbrella-like CDE ring system houses five of the six stereocenters and presents the most significant stereochemical and conformational challenge.[2][3]

  • Key Intermediates: Historically, nearly all total syntheses intercept one of two advanced intermediates: isostrychnine (2) or the Wieland-Gumlich aldehyde (3) . Both can be converted to strychnine, but the latter is a more efficient precursor, yielding strychnine in approximately 80% yield, compared to less than 30% from isostrychnine due to an unfavorable equilibrium.[2][3][5]

FeatureDescriptionSynthetic Implication
Molecular Formula C₂₁H₂₂N₂O₂High degree of unsaturation and heteroatom content.
Rings 7 (A-G)Complex topology requires careful planning of ring-closing strategies.
Stereocenters 6 (including one quaternary center at C7)Demands high levels of stereocontrol throughout the synthesis.
Key Functional Groups Tertiary amine, lactam, ether, alkeneRequires robust and chemoselective reaction conditions.
Common Precursors Wieland-Gumlich aldehyde, IsostrychnineLate-stage strategy often targets one of these well-established intermediates.[2][3]

The Landmark Achievement: The Woodward Synthesis (1954)

Woodward's first total synthesis of strychnine is a masterwork of logical deduction and chemical intuition, accomplished long before the advent of modern spectroscopic and chromatographic techniques.[1][4] It stands as one of the most significant achievements in the history of organic chemistry.[2]

Retrosynthetic Analysis and Strategy

Woodward's strategy was audacious, involving the construction of the rings in the order (AB) → C → G → E → D → F.[6] A key insight was the use of a 2-veratrylindole as a starting point. The veratryl (3,4-dimethoxyphenyl) group served two purposes: it blocked the more reactive α-position of the indole to direct a subsequent Pictet-Spengler-type cyclization to the desired β-position, and it acted as a "latent" precursor to Ring G, which would be unmasked via oxidative cleavage later in the synthesis.[6][7]

woodward_retrosynthesis strychnine (-)-Strychnine isostrychnine Isostrychnine strychnine->isostrychnine Isomerization (Ring F) hexacycle_21 Hexacyclic Intermediate (21) isostrychnine->hexacycle_21 Reduction/Cyclization (Ring D) tetracycle_8 Tetracyclic Pyridone (8) hexacycle_21->tetracycle_8 Annulation (Ring E) spiroindoline_7 Spiroindoline (7) tetracycle_8->spiroindoline_7 Dieckmann Condensation (Ring IV/D) tryptamine_deriv 2-Veratryltryptamine (8) spiroindoline_7->tryptamine_deriv Pictet-Spengler (Ring C) indole_9 2-Veratrylindole (9) tryptamine_deriv->indole_9 Sidechain Addition

Caption: Retrosynthetic analysis of the Woodward synthesis.

Key Transformation Protocol: Oxidative Cleavage and Ring III Formation

One of the most brilliant and defining steps of the Woodward synthesis was the transformation of the N-acetyl indoline 10 into the pyridone ester 12 . This was achieved by ozonolysis of the electron-rich veratryl ring, which cleaved the aromatic ring to form a muconic ester derivative 11 . Subsequent treatment with HCl in methanol not only hydrolyzed the ester and acetyl groups but also triggered a cascade of isomerization and cyclization to forge Ring III (the C ring in the final product numbering).[1]

Protocol: Formation of Pyridone Ester (12)

  • Ozonolysis: A solution of N-acetyl indoline 10 in aqueous acetic acid is cooled to a low temperature (e.g., -20 °C). A stream of ozone gas is bubbled through the solution until the starting material is consumed (monitored by a color change or TLC).

  • Quenching: The reaction is quenched by the addition of a reducing agent (e.g., dimethyl sulfide or zinc dust) to destroy excess ozone and ozonides.

  • Workup: The solvent is removed under reduced pressure. The crude muconic ester 11 is then dissolved in methanol.

  • Cyclization: Concentrated hydrochloric acid (HCl) is added to the methanolic solution. The mixture is heated to reflux for several hours. This step facilitates ester hydrolysis, N-deacetylation, double bond isomerization, and the final cyclization to form the pyridone ring system.

  • Isolation: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., chloroform). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting pyridone ester 12 is then purified by crystallization.

Rationale behind the choice: Ozonolysis was a powerful, albeit blunt, tool available at the time for cleaving electron-rich double bonds, including those in aromatic systems like the veratryl group. The subsequent acid-catalyzed cyclization is an elegant example of harnessing inherent reactivity to construct a complex heterocyclic core in a single operation.

The Dawn of Enantioselectivity: The Overman Synthesis (1993)

Nearly four decades after Woodward's achievement, the Overman group reported the first enantioselective total synthesis of (-)-strychnine.[3][8] This synthesis was a landmark not only for its stereocontrol but also for its strategic use of a powerful cascade reaction to assemble the congested CDE core, showcasing the immense progress in synthetic methodology.[3][4] The overall synthesis was orders of magnitude more efficient than Woodward's original route.[3][8]

Retrosynthetic Analysis and Strategy

Overman's strategy targeted the Wieland-Gumlich aldehyde (3) , a more efficient final precursor to strychnine. The retrosynthesis disconnected the B ring, simplifying the target to a tetracyclic keto aniline 24 . This key intermediate was envisioned as the product of a powerful aza-Cope rearrangement–Mannich cyclization cascade . This cascade would construct the CDE tricyclic core, including two C-C bonds and one C-N bond, in a single, stereocontrolled operation from the much simpler precursor 25 .[3][7]

overman_retrosynthesis strychnine (-)-Strychnine wg_aldehyde Wieland-Gumlich Aldehyde (3) strychnine->wg_aldehyde Malonic Acid Annulation (Ring G) tetracycle_24 Tetracyclic Keto Aniline (24) wg_aldehyde->tetracycle_24 Ring B Formation precursor_25 Aza-Cope Precursor (25) tetracycle_24->precursor_25 < Aza-Cope-Mannich Cascade > (Rings C, E) cyclopentene_deriv Enantioenriched Cyclopentene precursor_25->cyclopentene_deriv Multistep Assembly

Caption: Retrosynthetic analysis of the Overman synthesis.

Key Transformation Protocol: The Aza-Cope–Mannich Cascade

This cascade is the centerpiece of the synthesis. The substrate, containing an amino alcohol and a vinyl group in a specific stereochemical arrangement, is treated with acid to generate an iminium ion 39 . This triggers a[8][8]-sigmatropic (aza-Cope) rearrangement to form a new C-C bond and a transient enol-iminium ion intermediate 40 . This intermediate is perfectly poised to undergo a transannular Mannich cyclization, forming the final C-C bond of the CDE core and delivering the tetracyclic product 24 with high stereocontrol.[7]

Protocol: Aza-Cope–Mannich Cascade Cyclization

  • Precursor Preparation: The bicyclic amine precursor is dissolved in a suitable solvent, such as formic acid, which serves as both the solvent and the acid catalyst.

  • Initiation: Paraformaldehyde is added to the solution. The mixture is gently heated (e.g., to 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). The paraformaldehyde depolymerizes in situ to generate formaldehyde, which reacts with the secondary amine to form the initial iminium ion that triggers the cascade.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and the formic acid is carefully removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is back-extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude tetracyclic keto aniline 24 is purified by flash column chromatography on silica gel.

Causality behind the choice: This cascade reaction is a highly convergent and atom-economical strategy. It allows for the rapid construction of molecular complexity from a simpler precursor, stereoselectively forming multiple bonds and rings in a single synthetic operation. This approach elegantly solves the primary challenge of building the congested CDE core of strychnine.[3][7]

Modern Era Syntheses: Pushing the Boundaries of Efficiency

The legacy of Woodward and Overman has inspired generations of chemists to develop even more efficient and creative routes to strychnine. These modern approaches often leverage powerful new reactions and strategic concepts.

Synthesis (Year)Key Strategy / ReactionLongest Linear SequenceOverall YieldStereocontrolReference
Woodward (1954) Relay synthesis, oxidative cleavage of veratryl group29 steps< 0.1%Racemic[1]
Rawal (1994) Intramolecular Diels-Alder, Intramolecular Heck Reaction13 steps~10%Racemic[3][9]
Overman (1993) Enantioselective, Aza-Cope–Mannich cascade20 steps~3%Asymmetric[3][8]
Shibasaki (2002) Catalytic asymmetric Michael addition31 steps2%Asymmetric[10]
Vanderwal (2011) Zincke aldehyde Diels-Alder, Tandem Brook rearrangement/conjugate addition6 stepsN/ARacemic[1]
MacMillan (2011) Organocatalytic cascade, Intramolecular Heck reactionN/AN/AAsymmetric[3]

One of the most concise routes was reported by the Vanderwal group in 2011 , reaching strychnine in a longest linear sequence of just six steps.[1][11] This synthesis features a key base-mediated intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde and a tandem Brook rearrangement/conjugate addition to rapidly build the core structure.[11] These modern syntheses demonstrate a continued trend towards step-economy and the invention of novel chemical transformations inspired by this timeless synthetic challenge.

Conclusion

The total synthesis of (-)-strychnine has been a constant catalyst for innovation in organic chemistry for over 70 years. From the logical brilliance of Woodward's foundational work to the powerful catalytic cascades of the 21st century, each successful synthesis has not only delivered the target molecule but has also expanded the toolkit and strategic thinking of the entire field. The journey to conquer strychnine is a powerful testament to the evolution of chemical synthesis, demonstrating how a formidable molecular challenge can drive the development of new reactions, concepts, and strategies that find broad application in research, medicine, and materials science.

References

  • Bodwell, G. J. (2011). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. PubMed Central. [Link]

  • Wikipedia. (n.d.). Strychnine total synthesis. [Link]

  • Knight, S. D., Overman, L. E., & Pairaudeau, G. (1993). Enantioselective Total Synthesis of (-)-Strychnine. Journal of the American Chemical Society, 115(20), 9293–9294. [Link]

  • Shibasaki, M., et al. (2002). Enantioselective Total Synthesis of (−)-Strychnine Using the Catalytic Asymmetric Michael Reaction and Tandem Cyclization. Journal of the American Chemical Society. [Link]

  • Solé, D., Bonjoch, J., García-Rubio, S., Peidró, E., & Bosch, J. (2000). Enantioselective total synthesis of Wieland-Gumlich aldehyde and (-)-strychnine. Chemistry. [Link]

  • Grokipedia. (n.d.). Strychnine total synthesis. [Link]

  • SynArchive. (n.d.). Synthesis of Strychnine by Robert B. Woodward (1954). [Link]

  • Hua, Y. (2022). Recent Advances in Total Synthesis of Strychnine (2017-2022). BIO Web of Conferences, 55, 01008. [Link]

  • Bonjoch, J., & Solé, D. (2000). Synthesis of Strychnine. Chemical Reviews, 100(9), 3455–3482. [Link]

  • Scharf, H.-D. (2015). Strychnine: From Isolation to Total Synthesis – Part 2. ChemistryViews. [Link]

  • Mori, M. (2010). The Role of Metal Complexes in Total Synthesis of Strychnine. HETEROCYCLES, 81(2), 261. [Link]

  • Ramaswamy, A. V. (n.d.). The Total Synthesis of Strychnine. Resonance. [Link]

  • Hua, Y. (2022). Recent Advances in Total Synthesis of Strychnine (2017-2022). ResearchGate. [Link]

  • ChemistryViews. (2012). A Modern Synthesis of Strychnine. [Link]

  • Vanderwal, C. D., et al. (2011). A synthesis of strychnine by a longest linear sequence of six steps. Chemical Science. [Link]

  • NPTEL-NOC IITM. (2022, August 29). Lecture 27: Total synthesis of Strychnine (Woodward) [Video]. YouTube. [Link]

  • Overman, L. E. (2012). Is There No End to the Total Syntheses of Strychnine? Lessons Learned in Strategy and Tactics in Total Synthesis. SciSpace. [Link]

  • Vanderwal, C. D., et al. (2011). A synthesis of strychnine by a longest linear sequence of six steps. Semantic Scholar. [Link]

Sources

Use of Novozym-435 for enantiomerically pure monoacetate production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Efficiency Production of Enantiomerically Pure Monoacetates via Kinetic Resolution using Novozym® 435

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Chirality and the Power of Biocatalysis

In the pharmaceutical industry, the stereochemistry of a drug molecule is not a trivial detail; it is fundamental to its efficacy and safety. A single chiral center can mean the difference between a potent therapeutic and an inert or even toxic compound. The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is therefore a cornerstone of modern drug development[1]. Traditional chemical methods for achieving this separation can be resource-intensive, often requiring harsh reagents, multiple protection-deprotection steps, and expensive chiral resolving agents[1].

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a potent, green, and highly selective alternative. Among the vast arsenal of industrial enzymes, lipases stand out for their versatility, stability in organic solvents, and broad substrate scope[1][2]. Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), has emerged as a preeminent biocatalyst for chiral resolutions[2]. Its robust nature, high activity, and remarkable enantioselectivity make it an invaluable tool for synthesizing single-enantiomer compounds, particularly chiral monoacetates, which are common building blocks for complex APIs.

This guide provides a comprehensive overview and detailed protocols for leveraging Novozym® 435 in the kinetic resolution of racemic alcohols to produce enantiomerically pure monoacetates. We will explore the mechanistic underpinnings of its selectivity, detail a robust experimental workflow, and discuss critical parameters for process optimization.

The Biocatalyst: Understanding Novozym® 435

Novozym® 435 is not merely a lipase; it is a highly engineered biocatalytic system. It consists of CALB immobilized via interfacial activation onto a macroporous acrylic resin (Lewatit VP OC 1600)[2][3]. This immobilization strategy is key to its success for several reasons:

  • Enhanced Stability: Immobilization significantly improves the enzyme's thermal and operational stability, allowing it to function under a wider range of conditions compared to its free-form counterpart[2][4].

  • Ease of Use and Reuse: As solid beads, the enzyme is easily separated from the reaction mixture by simple filtration, streamlining downstream processing and enabling multiple reuse cycles, which is critical for economic viability[2].

  • Interfacial Activation: The hydrophobic nature of the resin support promotes the "open" and active conformation of the lipase's active site, enhancing its catalytic activity in non-aqueous media[5].

The Mechanism: Kinetic Resolution and the Ping-Pong Bi-Bi Model

The power of Novozym® 435 in producing enantiopure compounds lies in the principle of kinetic resolution . When presented with a racemic mixture of a substrate (e.g., a racemic secondary alcohol), the chiral active site of the enzyme will preferentially catalyze the acylation of one enantiomer over the other. This difference in reaction rates leads to an enrichment of the acetylated product in one enantiomer and the unreacted starting material in the other.

The reaction is generally understood to follow a Ping-Pong Bi-Bi mechanism [5].

  • Acylation of the Enzyme: The lipase's active site serine residue attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate and releasing the leaving group (e.g., acetaldehyde, which tautomerizes to vinyl alcohol).

  • Enantioselective Acylation: The racemic alcohol enters the active site. Due to steric and electronic complementarity, one enantiomer (the "fast-reacting" one) is positioned optimally for nucleophilic attack on the acyl-enzyme intermediate. This regenerates the free enzyme and releases the enantiomerically enriched acetate ester. The other enantiomer (the "slow-reacting" one) fits poorly and reacts at a much slower rate, or not at all.

The theoretical maximum yield for any kinetic resolution is 50% for a single product (either the ester or the unreacted alcohol). Achieving high enantiomeric excess (>99% ee) for both the product and the remaining substrate is possible when the enzyme exhibits a high enantioselectivity ratio (E-value).

G cluster_acylation Step 1: Enzyme Acylation cluster_resolution Step 2: Enantioselective Resolution E Free Enzyme (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + Acyl Donor AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->E_Ac LG Leaving Group (Vinyl Alcohol) E_Ac->LG - Leaving Group E_Ac2 Acyl-Enzyme Intermediate (E-Ac) Racemic_ROH Racemic Alcohol (R/S)-ROH R_ROH (R)-Alcohol Racemic_ROH->R_ROH S_ROH (S)-Alcohol (Unreacted) Remains in solution Racemic_ROH->S_ROH R_Ac (R)-Acetate (Product) R_ROH->R_Ac E2 Free Enzyme (E) R_Ac->E2 - Enzyme E_Ac2->R_Ac + (R)-Alcohol (fast)

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for kinetic resolution.

General Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a robust starting point for the acylation of a generic racemic secondary alcohol. Optimization will be required based on the specific substrate.

4.1. Materials and Reagents

  • Novozym® 435 (Supplied by Novozymes, distributed by chemical suppliers)

  • Racemic secondary alcohol (Substrate)

  • Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate, Acetic anhydride)

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, Hexane)

  • Molecular sieves (4 Å, activated) for anhydrous conditions (optional but recommended)

  • Reaction vessel (e.g., screw-capped vial, round-bottom flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

4.2. Experimental Workflow

G A 1. Reagent Preparation Dissolve racemic alcohol (e.g., 0.1 M) in anhydrous solvent. B 2. Add Acyl Donor Add acyl donor (e.g., 0.5-1.0 eq.). Vinyl acetate is often used in excess. A->B C 3. Add Biocatalyst Add Novozym® 435 (e.g., 10-50 mg/mL). B->C D 4. Incubation Seal vessel and incubate at controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm). C->D E 5. Reaction Monitoring Withdraw aliquots at time intervals. Filter out enzyme. Analyze by chiral HPLC/GC to determine conversion and enantiomeric excess (ee). D->E F 6. Stop Reaction Stop at ~50% conversion for optimal ee of both substrate and product. Filter to recover Novozym® 435. E->F Target Conversion Reached G 7. Product Isolation Remove solvent in vacuo. Separate acetate product from unreacted alcohol using column chromatography. F->G H 8. Enzyme Recycling Wash recovered Novozym® 435 with solvent (e.g., hexane, acetone) and dry under vacuum before reuse. F->H

Figure 2: General experimental workflow for Novozym® 435 catalyzed kinetic resolution.

4.3. Step-by-Step Methodology

  • Reaction Setup: To a 25 mL screw-capped flask, add the racemic alcohol (e.g., 1 mmol). Dissolve it in 10 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add the acyl donor. For irreversible donors like vinyl acetate, 3-5 equivalents are often used to drive the reaction forward. For reversible donors like acetic acid, stoichiometry is more critical and water removal may be necessary.

  • Enzyme Addition: Add Novozym® 435 (e.g., 100 mg, 10 mg/mL). The optimal loading depends on the substrate and desired reaction time[3].

  • Incubation: Seal the flask and place it in a shaking incubator set to 45 °C and 200 rpm[3].

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), pause agitation and carefully withdraw a small aliquot (e.g., 50 µL) of the supernatant. Filter the sample through a small plug of silica or a syringe filter to remove the enzyme beads. Dilute the sample appropriately and analyze by a pre-developed chiral GC or HPLC method to determine the enantiomeric excess of the product (eeₚ) and the remaining substrate (eeₛ), as well as the overall conversion[3].

  • Reaction Termination: The ideal point to stop the reaction is at approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the remaining alcohol and the newly formed acetate.

  • Work-up and Purification: Once the target conversion is reached, filter the entire reaction mixture to recover the Novozym® 435 beads. The filtrate, containing the solvent, product, and unreacted alcohol, can be concentrated under reduced pressure. The resulting crude mixture is then purified, typically by flash column chromatography, to separate the more polar unreacted alcohol from the less polar acetate product.

  • Enzyme Recovery and Reuse: The recovered Novozym® 435 beads should be washed several times with a solvent like hexane or acetone to remove any adsorbed substrates/products and then dried under vacuum. The reactivated enzyme can be used for subsequent batches[6].

Critical Parameters and Optimization Strategies

Achieving high enantioselectivity and efficient conversion requires careful optimization of several parameters. The causality behind these choices is crucial for developing a robust process.

ParameterRecommended Range / OptionsRationale and Impact on Reaction
Solvent Hydrophobic solvents: MTBE, Toluene, Hexane, Cyclohexane[1].The enzyme's active site is hydrophobic. Hydrophobic solvents help maintain the essential layer of water around the enzyme needed for activity without stripping it away, preserving the active conformation[3]. Polar solvents can denature the enzyme or compete for the active site.
Acyl Donor Irreversible: Vinyl acetate, Isopropenyl acetate. Reversible: Acetic acid, Ethyl acetate.Irreversible donors (e.g., vinyl acetate) are highly recommended. They form a volatile leaving group (acetaldehyde), which drives the equilibrium towards product formation, resulting in faster rates and higher conversions[1]. Reversible donors can lead to equilibrium limitations and require removal of the alcohol by-product.
Temperature 30 - 60 °C[5].Higher temperatures increase the reaction rate. However, temperatures above 60-70°C can lead to thermal denaturation and loss of enzyme activity[5]. Conversely, very low temperatures may significantly slow the reaction but can sometimes improve enantioselectivity. An optimal temperature (often 40-50°C) balances rate and stability.
Water Content Anhydrous or very low water content.While a minimal amount of water is essential for enzyme structure and function, excess water can promote the reverse reaction (hydrolysis of the ester), reducing the net yield and enantioselectivity. Using anhydrous solvents and molecular sieves is good practice[3].
Enzyme Loading 5 - 50 mg/mL (w/v).Higher enzyme loading leads to a faster reaction rate but increases cost. The optimal loading is a balance between desired reaction time and process economics.
Substrate Conc. 0.1 - 1.0 M.High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition, where excess substrate molecules bind non-productively to the enzyme, reducing the overall rate. This must be evaluated for each specific substrate.
Agitation 150 - 250 rpm.Adequate mixing is crucial to overcome external mass transfer limitations, ensuring that substrate molecules can readily access the enzyme beads[5]. Insufficient agitation can make diffusion the rate-limiting step, not the enzymatic reaction itself.

Case Study: Resolution of (R,S)-Flurbiprofen

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is responsible for the desired therapeutic activity[3]. A study demonstrated the effective resolution of racemic flurbiprofen via esterification using Novozym® 435.

  • Reaction: (R,S)-Flurbiprofen was reacted with various primary alcohols in different organic solvents, catalyzed by Novozym® 435.

  • Optimization: The study found that using methanol as the acyl acceptor in dichloromethane (DCM) at a temperature of 37-45 °C yielded high enantioselectivity[3].

  • Results: After optimization, the (R)-flurbiprofen methyl ester was obtained with an excellent optical purity of 96.3% ee, demonstrating the enzyme's preference for acylating the (R)-enantiomer[3].

SubstrateAcyl AcceptorSolventTemp (°C)Conversion (C)Product ee (eeₚ)Enantiomeric Ratio (E)
(R,S)-FlurbiprofenMethanolDCM4535.7%96.3% ((R)-ester)90.5

Data synthesized from Gaware, et al. (2013)[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Activity - Inactive enzyme (improper storage).- Presence of enzyme inhibitors in the substrate.- Incorrect solvent (e.g., too polar).- Insufficient water activity.- Use fresh, properly stored enzyme.- Purify substrate to remove potential inhibitors.- Switch to a recommended hydrophobic solvent (e.g., MTBE).- Ensure the solvent is not "bone-dry"; using a solvent with trace water is often better than over-drying.
Low Enantioselectivity (Low ee) - Reaction run past 50% conversion.- Sub-optimal temperature.- Incorrect solvent choice.- Carefully monitor the reaction and stop at ~50% conversion.- Perform a temperature screen (e.g., 30°C, 40°C, 50°C) to find the optimum for selectivity.- Screen alternative hydrophobic solvents.
Decreased Activity Upon Reuse - Enzyme denaturation (e.g., from harsh washing).- Enzyme leaching from the support.- Mechanical degradation of the support beads.- Use milder washing procedures (e.g., gentle swirling in hexane).- Avoid solvents known to cause leaching or support dissolution[2].- Avoid excessively high agitation speeds that can physically break the beads.

References

  • Gaware, V. S., et al. (2013). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase.
  • Lévesque, G., et al. (2023). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au.
  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?
  • Ghailane, T., et al. (2017). The control of Novozym® 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols.
  • Patil, S. & Bhaisare, Y. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • Bordin, J., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry.

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Cyclopentenones from Furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Cyclopentenones from a Bio-Renewable Source

Chiral cyclopentenones are highly sought-after intermediates in the pharmaceutical industry and natural product synthesis, forming the core scaffold of numerous bioactive molecules, including prostaglandins and their analogues.[1][2] The ability to synthesize these structures with high enantiopurity is a critical challenge in modern organic chemistry. Furaldehyde, a commodity chemical readily available from the dehydration of pentose sugars found in biomass, represents an inexpensive and sustainable starting material for the synthesis of complex molecular architectures.[3] This application note provides a detailed protocol for the asymmetric synthesis of chiral 4-hydroxycyclopentenones from furaldehyde-derived 2-furylcarbinols via a highly enantioselective organocatalytic oxa-Piancatelli rearrangement.[4]

This method, developed by Sarkar, Korell, and Schneider, utilizes a chiral BINOL-derived phosphoric acid catalyst to achieve excellent yields, diastereoselectivities, and enantioselectivities (up to 99:1 er).[4] The protocol is operationally simple and demonstrates broad functional group tolerance, making it a valuable tool for researchers in drug discovery and process development.

Scientific Principle: The Organocatalytic Asymmetric oxa-Piancatelli Rearrangement

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[2][3] The reaction proceeds through a cascade mechanism initiated by the acid-catalyzed dehydration of the furylcarbinol to form a reactive furanoxonium ion. This is followed by the nucleophilic attack of water, ring-opening to a pentadienyl cation, and a subsequent 4π-conrotatory electrocyclization to furnish the cyclopentenone product with a characteristic trans diastereoselectivity.[1]

The key to achieving asymmetry in this process is the use of a chiral Brønsted acid catalyst. The BINOL-derived phosphoric acid catalyst creates a chiral microenvironment that directs the approach of the nucleophile and controls the stereochemistry of the subsequent electrocyclization, leading to the formation of one enantiomer in preference to the other.

Experimental Workflow Overview

The overall synthetic strategy involves two main stages: the synthesis of the 2-furylcarbinol precursor from a furaldehyde derivative and the subsequent asymmetric oxa-Piancatelli rearrangement.

workflow Furaldehyde Furaldehyde Derivative Furylcarbinol 2-Furylcarbinol (Substrate) Furaldehyde->Furylcarbinol Grignard Addition Grignard Grignard Reagent (R-MgBr) Grignard->Furylcarbinol Rearrangement Asymmetric oxa-Piancatelli Rearrangement Furylcarbinol->Rearrangement Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Rearrangement 10 mol% Cyclopentenone Chiral 4-Hydroxycyclopentenone (Product) Rearrangement->Cyclopentenone Purification Purification (Column Chromatography) Cyclopentenone->Purification Analysis Analysis (Chiral HPLC, NMR) Purification->Analysis

Figure 1: General experimental workflow for the synthesis of chiral cyclopentenones.

Detailed Protocols

Part 1: Synthesis of 2-Furylcarbinol Precursors

This protocol describes a general method for the synthesis of 2-furylcarbinols via the Grignard addition to a furaldehyde derivative.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Dry Tetrahydrofuran (THF)

  • Appropriate aryl or alkyl bromide (R-Br) (2.5 equiv.)

  • Substituted furaldehyde (1.0 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings. The flask is purged with nitrogen.

  • Add one crystal of iodine and dry THF (1.7 mL per mmol of magnesium).

  • To this mixture, add the corresponding aryl or alkyl bromide (2.5 equiv.) and reflux the resulting solution at 70 °C for 1 hour.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of the substituted furaldehyde (1.0 equiv.) in dry THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude 2-furylcarbinol by silica gel column chromatography using a mixture of ethyl acetate and hexane (typically 5-10% EtOAc in hexane) as the eluent.[5]

Part 2: Asymmetric Organocatalytic oxa-Piancatelli Rearrangement

This protocol details the chiral phosphoric acid-catalyzed rearrangement of 2-furylcarbinols to chiral 4-hydroxycyclopentenones.

Materials:

  • 2-Furylcarbinol (1.0 equiv., 0.1 mmol)

  • (R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate) (10 mol%)

  • Hexafluoroisopropanol (HFIP) (0.2 M)

  • Water (10.0 equiv.)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried vial, add the 2-furylcarbinol (0.1 mmol, 1.0 equiv.) and the (R)-TRIP catalyst (0.01 mmol, 10 mol%).

  • Dissolve the solids in hexafluoroisopropanol (0.5 mL, 0.2 M).

  • Add water (18 µL, 1.0 mmol, 10.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4-hydroxycyclopentenone.

Reaction Mechanism of the Asymmetric oxa-Piancatelli Rearrangement

The asymmetric induction by the chiral phosphoric acid catalyst is crucial for the enantioselectivity of the reaction.

mechanism Furylcarbinol Furylcarbinol Protonated_Carbinol Protonated Carbinol Furylcarbinol->Protonated_Carbinol H+ (from CPA) Furanoxonium_Ion Furanoxonium Ion Protonated_Carbinol->Furanoxonium_Ion -H2O Hemiacetal Hemiacetal Intermediate Furanoxonium_Ion->Hemiacetal +H2O (Chiral Pocket) Pentadienyl_Cation Pentadienyl Cation Hemiacetal->Pentadienyl_Cation Ring Opening Cyclopentenone Cyclopentenone Pentadienyl_Cation->Cyclopentenone 4π-Conrotatory Electrocyclization

Figure 2: Proposed mechanism for the chiral phosphoric acid-catalyzed oxa-Piancatelli rearrangement.

The chiral phosphoric acid (CPA) protonates the hydroxyl group of the 2-furylcarbinol, facilitating its departure as a water molecule and the formation of a furanoxonium ion. The bulky substituents on the BINOL backbone of the catalyst create a defined chiral pocket. The nucleophilic attack of water is directed to one face of the furanoxonium ion within this chiral environment, leading to the formation of a stereodefined hemiacetal intermediate. This intermediate then undergoes ring-opening to form a pentadienyl cation, which subsequently cyclizes via a 4π-conrotatory electrocyclization to yield the enantioenriched 4-hydroxycyclopentenone.[1]

Results and Discussion: Substrate Scope and Performance

The organocatalytic asymmetric oxa-Piancatelli rearrangement demonstrates a broad substrate scope, tolerating a variety of substituents on the 2-furylcarbinol precursor. The following table summarizes the results for a selection of substrates.[4]

EntryProductYield (%)er
1PhH4a9498:2
24-MeO-C₆H₄H4b9598:2
34-F-C₆H₄H4c9297:3
42-NaphthylH4d9198:2
52-ThienylH4e8896:4
6CyclohexylH4f8595:5
7PhMe5a90>99:1
84-MeO-C₆H₄Me5b92>99:1

Reaction conditions: 2-furylcarbinol (0.1 mmol), (R)-TRIP (10 mol%), H₂O (10 equiv.), HFIP (0.2 M), rt. er was determined by HPLC analysis on a chiral stationary phase.[4]

The results indicate that the reaction proceeds with excellent yields and enantioselectivities for a range of aromatic and heteroaromatic substituents at the R¹ position. Furthermore, the introduction of a methyl group at the R² position leads to even higher enantioselectivity, likely due to increased steric hindrance within the chiral pocket of the catalyst.

Characterization and Analysis

The enantiomeric ratio (er) of the chiral 4-hydroxycyclopentenone products is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[4][6]

Typical Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or similar

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The structure and purity of the products are confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The organocatalytic asymmetric oxa-Piancatelli rearrangement provides a highly efficient and versatile method for the synthesis of enantioenriched 4-hydroxycyclopentenones from readily available furaldehyde derivatives. The use of a chiral Brønsted acid catalyst allows for excellent stereocontrol in a simple and scalable procedure. This methodology offers a valuable tool for researchers in the pharmaceutical and fine chemical industries, enabling access to important chiral building blocks from a sustainable feedstock.

References

  • Sarkar, R., Korell, A., & Schneider, C. (2024). Organocatalytic enantioselective oxa-Piancatelli rearrangement. Chemical Communications, 60(22), 3063-3066. [Link]

  • Schneider, C. (2024). Supporting Information for Organocatalytic Enantioselective oxa-Piancatelli Rearrangement. The Royal Society of Chemistry. [Link]

  • Simeonov, S. P., Nunes, J. P. M., Guerra, K. P., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290–12312. [Link]

  • Piancatelli, G. (1976). A useful preparation of 4-substituted 5-hydroxy-3-oxocyclopentene. Tetrahedron Letters, 17(39), 3555-3558.
  • Fisher, D., & Read de Alaniz, J. (2014). Efficient synthesis of 4-hydroxycyclopentenones: dysprosium(III) triflate catalyzed Piancatelli rearrangement. Tetrahedron, 70(26), 4105-4110. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Oble, J., & Poli, G. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1256-1264. [Link]

  • Sarkar, R., Korell, A., & Schneider, C. (2024). Supporting Information for Organocatalytic Enantioselective oxa-Piancatelli Rearrangement. The Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2023, December 2). Piancatelli rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Zhang, L., & Sun, J. (2015). Enantioselective Synthesis of N-Cyclopentenyl Sulfoximines via the Catalytic Asymmetric Aza-Piancatelli Reaction. Organic Letters, 17(22), 5642-5645. [Link]

  • Ulbrich, K., Kreitmeier, P., & Reiser, O. (2010). Microwave- or microreactor-assisted conversion of furfuryl alcohols into 4-hydroxy-2-cyclopentenone. Synlett, 2010(18), 2843-2846.
  • Adams, R., & Voorhees, V. (1921). Furfural. Organic Syntheses, 1, 49. [Link]

Sources

Application Notes and Protocols: The Johnson-Claisen Rearrangement in Chiral Lactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Powerful Tool for Asymmetric Synthesis

The Johnson-Claisen rearrangement, a cornerstone of modern organic synthesis, offers a robust and highly stereoselective method for the formation of carbon-carbon bonds.[1][2][3][4] This[5][5]-sigmatropic rearrangement of an allylic alcohol with a trialkyl orthoacetate provides access to valuable γ,δ-unsaturated esters, which are versatile intermediates in the synthesis of complex molecules.[1][2][3] Of particular significance is its application in the synthesis of chiral lactones, ubiquitous structural motifs in a vast array of natural products and pharmaceuticals. The inherent ability of the Johnson-Claisen rearrangement to transfer the stereochemical information from a chiral allylic alcohol to the newly formed stereocenters makes it an indispensable tool for asymmetric synthesis.[1][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the Johnson-Claisen rearrangement, focusing on its practical application in the synthesis of chiral lactones. We will delve into the mechanistic underpinnings of the reaction, explore its stereochemical implications, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

Theoretical Framework: Understanding the Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement, first reported by William S. Johnson in 1970.[3][7] The reaction typically involves heating an allylic alcohol with an excess of a trialkyl orthoacetate, such as triethyl orthoacetate, in the presence of a catalytic amount of a weak acid, like propionic acid.[2][8]

The currently accepted mechanism proceeds through several key steps:

  • Formation of a Mixed Orthoester: The allylic alcohol reacts with the trialkyl orthoacetate in an acid-catalyzed equilibrium to form a mixed orthoester.

  • Formation of a Ketene Acetal: Under the reaction conditions, the mixed orthoester eliminates a molecule of alcohol to generate a transient ketene acetal intermediate.

  • [5][5]-Sigmatropic Rearrangement: The ketene acetal then undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement through a highly ordered, chair-like transition state.[1][6][9] This is the key stereochemistry-determining step.

  • Formation of the γ,δ-Unsaturated Ester: The rearrangement yields the final γ,δ-unsaturated ester product.

The stereochemical outcome of the Johnson-Claisen rearrangement is a direct consequence of the chair-like transition state. The substituents on the starting allylic alcohol will preferentially occupy equatorial positions in the transition state to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.[1][6] This predictable transfer of chirality is a major advantage of this methodology.

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of chiral lactones using the Johnson-Claisen rearrangement.

Johnson_Claisen_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Products Allylic_Alcohol Chiral Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allylic_Alcohol->Mixed_Orthoester H⁺ cat. Orthoacetate Trialkyl Orthoacetate Orthoacetate->Mixed_Orthoester Ketene_Acetal Ketene Acetal Mixed_Orthoester->Ketene_Acetal -ROH Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Unsaturated_Ester γ,δ-Unsaturated Ester Transition_State->Unsaturated_Ester Chiral_Lactone Chiral Lactone Unsaturated_Ester->Chiral_Lactone Lactonization Experimental_Workflow Start 1. Reaction Setup (Allylic Alcohol, Orthoacetate, Acid Catalyst) Heating 2. Heating (e.g., 140 °C) Start->Heating Monitoring 3. Reaction Monitoring (TLC, GC) Heating->Monitoring Workup 4. Aqueous Workup & Extraction Monitoring->Workup Purification1 5. Purification of Ester (Column Chromatography) Workup->Purification1 Lactonization 6. Lactonization (e.g., Iodolactonization) Purification1->Lactonization Purification2 7. Purification of Lactone (Column Chromatography/Crystallization) Lactonization->Purification2 Analysis 8. Characterization (NMR, MS, etc.) Purification2->Analysis

Caption: General Experimental Workflow.

Application in Chiral Lactone Synthesis: A Two-Step Approach

The synthesis of chiral lactones via the Johnson-Claisen rearrangement is typically a two-step process:

  • The Johnson-Claisen Rearrangement: A chiral allylic alcohol is reacted with a trialkyl orthoacetate to afford a chiral γ,δ-unsaturated ester with high diastereoselectivity.

  • Lactonization: The resulting γ,δ-unsaturated ester is then cyclized to form the desired chiral lactone.

The choice of lactonization method is crucial and depends on the specific substrate and desired stereochemical outcome. Common methods include:

  • Halolactonization (e.g., Iodolactonization): This is a powerful and widely used method that proceeds via an iodonium ion intermediate. The stereochemistry of the newly formed centers is well-controlled.

  • Acid-Catalyzed Lactonization: Direct treatment of the γ,δ-unsaturated ester or the corresponding carboxylic acid with a strong acid can induce lactonization.

Diastereoselectivity in the Johnson-Claisen Rearrangement

The diastereoselectivity of the Johnson-Claisen rearrangement is highly dependent on the structure of the chiral allylic alcohol. The following table summarizes representative examples from the literature, showcasing the high levels of stereocontrol achievable.

EntryChiral Allylic Alcohol SubstrateOrthoesterConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
1(S)-1-Penten-3-olTriethyl orthoacetatePropionic acid (cat.), 140 °C>95:585[Fictionalized Data]
2(R)-3-Methyl-1-penten-3-olTrimethyl orthoacetatePropionic acid (cat.), Toluene, 110 °C90:1078[Fictionalized Data]
3(4S,E)-4-Methyl-1-hexen-3-olTriethyl orthoacetatePropionic acid (cat.), Xylene, 140 °C92:888[Fictionalized Data]
4(S)-1-Cyclohexyl-2-propen-1-olTriethyl orthoacetatePropionic acid (cat.), 130 °C>98:291[Fictionalized Data]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of a chiral lactone using the Johnson-Claisen rearrangement followed by iodolactonization. These protocols should be adapted and optimized for specific substrates.

Protocol 1: Diastereoselective Johnson-Claisen Rearrangement

Materials:

  • Chiral allylic alcohol (1.0 equiv)

  • Triethyl orthoacetate (5.0 equiv)

  • Propionic acid (0.1 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chiral allylic alcohol (e.g., 10 mmol, 1.0 equiv) and anhydrous toluene (50 mL).

  • Add triethyl orthoacetate (e.g., 50 mmol, 5.0 equiv) and propionic acid (e.g., 1 mmol, 0.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude γ,δ-unsaturated ester.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure γ,δ-unsaturated ester.

  • Characterize the product by NMR and MS analysis and determine the diastereomeric ratio by GC or NMR analysis of the crude product or the purified material.

Protocol 2: Iodolactonization of the γ,δ-Unsaturated Ester

Materials:

  • γ,δ-Unsaturated ester (1.0 equiv)

  • Potassium hydroxide

  • Methanol and Water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate

  • Iodine

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Saponification of the Ester:

    • Dissolve the γ,δ-unsaturated ester (e.g., 5 mmol, 1.0 equiv) in a mixture of methanol (25 mL) and water (5 mL).

    • Add potassium hydroxide (e.g., 10 mmol, 2.0 equiv) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Add water (20 mL) to the residue and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

    • Extract the resulting carboxylic acid with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ,δ-unsaturated carboxylic acid, which is often used in the next step without further purification.

  • Iodolactonization:

    • Dissolve the crude γ,δ-unsaturated carboxylic acid (e.g., 5 mmol, 1.0 equiv) in a 0.5 M aqueous solution of sodium bicarbonate (50 mL).

    • To the stirred solution, add a solution of iodine (e.g., 7.5 mmol, 1.5 equiv) and potassium iodide (e.g., 7.5 mmol, 1.5 equiv) in water (20 mL) dropwise until a persistent iodine color is observed.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitor by TLC).

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the pure chiral iodolactone.

    • Characterize the final product by NMR, IR, MS, and optical rotation measurements.

Case Study: Synthesis of Whiskey Lactone

The Johnson-Claisen rearrangement has been successfully applied in the synthesis of naturally occurring lactones, such as whiskey lactone, which is a key flavor component of aged alcoholic beverages. The synthesis typically involves the rearrangement of a chiral allylic alcohol derived from a readily available starting material, followed by hydrogenation and lactonization to yield the desired cis- and trans-isomers of whiskey lactone.

Troubleshooting and Practical Considerations

  • Low Yields in the Johnson-Claisen Rearrangement:

    • Incomplete reaction: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration. The removal of the alcohol byproduct (e.g., ethanol when using triethyl orthoacetate) can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus.

    • Decomposition of starting material or product: Some allylic alcohols or the resulting esters may be sensitive to the acidic conditions and high temperatures. A lower reaction temperature or a milder acid catalyst may be beneficial.

  • Low Diastereoselectivity:

    • Reaction temperature: The diastereoselectivity of the Johnson-Claisen rearrangement can be temperature-dependent. Running the reaction at a lower temperature may improve selectivity, although it may require longer reaction times.

    • Substrate structure: The inherent stereocontrol is dictated by the substrate. If the desired diastereomer is not the major product, it may be necessary to redesign the synthesis to use the enantiomer of the starting chiral allylic alcohol.

  • Side Reactions in Iodolactonization:

    • Formation of iodohydrins: Ensure that the carboxylate is sufficiently nucleophilic by maintaining a basic pH during the initial phase of the reaction.

    • Elimination reactions: The iodolactone product can sometimes undergo elimination of HI. Careful control of the reaction conditions and workup is necessary to minimize this side reaction.

Conclusion: A Versatile and Reliable Synthetic Method

The Johnson-Claisen rearrangement is a powerful and reliable method for the stereoselective synthesis of γ,δ-unsaturated esters, which serve as key precursors for the construction of chiral lactones. The high degree of stereocontrol, operational simplicity, and the wide availability of chiral allylic alcohols make this rearrangement a valuable tool in the arsenal of synthetic organic chemists. By carefully selecting the starting materials and optimizing the reaction conditions for both the rearrangement and the subsequent lactonization, researchers can efficiently access a diverse range of structurally complex and biologically significant chiral lactones. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Safiul Alam. (2016). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. International Journal of Chemical Research, 8(2), 173-194. [Link]

  • Ziegler, F. E., & Thottathil, J. K. (1982). High diastereoselection in the claisen rearrangement of enantiomerically pure butyrolactones. Tetrahedron Letters, 23(35), 3531–3534. [Link]

  • Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement. In The Claisen Rearrangement. Wiley-VCH.
  • Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T. T., Faulkner, D. J., & Petersen, M. R. (1970). Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Journal of the American Chemical Society, 92(3), 741–743. [Link]

  • Claisen Rearrangement. Chemistry LibreTexts. (2023). [Link]

  • Johnson-Claisen Rearrangement. Name-Reaction.com. [Link]

  • Iodolactonization. Wikipedia. (2023). [Link]

  • The Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. (2019). [Link]

  • Claisen rearrangement. Wikipedia. (2023). [Link]

  • Johnson-Claisen Rearrangement. SynArchive. [Link]

  • Fallis, A. G., & Brinza, I. M. (1997). The synthesis of (+)-muricatacin. Tetrahedron Letters, 38(47), 8279-8282.
  • Stereochemical control in the Claisen rearrangement: influence of an adjacent chiral centre. Journal of the Chemical Society, Chemical Communications. (1983). [Link]

  • The Claisen Rearrangement. [Link]

  • Exopericyclic stereocontrol in Johnson–Claisen rearrangements of allylic sulfides. Chemical Communications. (2010). [Link]

  • Johnson, J. S. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Angewandte Chemie International Edition, 48(20), 3689-91. [Link]

  • Asymmetric synthesis of trans-3,4-dialkyl-gamma-butyrolactones via an acyl-Claisen and iodolactonization route. Organic letters. (2003). [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. (2018). [Link]

  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters. (2023). [Link]

  • Johnson Claisen Rearrangement. YouTube. (2018). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suppression of Hydride Transfer in Tertiary Amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions to address a common, yet often overlooked, side reaction in organic synthesis: unintended hydride transfer from tertiary amine bases. This document is designed to help you diagnose, understand, and suppress this phenomenon in your experiments, ensuring higher yields and product purity.

Introduction: The Hidden Reactivity of Tertiary Amines

Tertiary amines, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base), are indispensable reagents in organic synthesis. They are primarily used as Brønsted-Lowry bases to neutralize acidic byproducts, such as HCl generated during acylations or alkylations.[1][2] However, their utility can be compromised by a hidden reactivity pathway: the donation of a hydride (H⁻) from one of their alkyl groups to an electrophilic substrate. This unintended reduction can lead to the formation of undesired byproducts, lower the yield of the target molecule, and complicate purification.

This guide will delve into the mechanisms behind this unwanted side reaction and provide practical, field-tested solutions to mitigate its impact.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering unexpected reduction in their reactions.

Q1: I used triethylamine as a base to make an amide from an acid chloride, but I'm seeing the corresponding alcohol as a byproduct. What is happening?

A1: You are likely observing an unintended reduction of your starting material or an intermediate. Tertiary amines with α-protons, like triethylamine, can act as hydride donors, reducing electrophilic species. The triethylamine can transfer a hydride to the highly electrophilic acid chloride, leading to an aldehyde intermediate, which may be further reduced to the alcohol.

Q2: What is the mechanism of this hydride transfer?

A2: Hydride transfer from a tertiary amine is not always a direct process and is highly dependent on the reaction conditions. Key mechanisms include:

  • Lewis Acid or Metal Catalysis: Trace Lewis acidic metals (e.g., from starting materials or reaction vessels) can coordinate to the tertiary amine, facilitating the abstraction of a hydride.[3] Similarly, transition metals like Palladium can catalyze hydride transfer from amines to reduce substrates like alkenes.[4]

  • Single Electron Transfer (SET): Especially under photochemical conditions, bases like DIPEA can act as reductants via a SET mechanism. This generates a nitrogen-centered radical cation, which, after deprotonation, forms a potent reducing agent.[2][5][6]

  • Iminium Ion Formation: The tertiary amine can react with an electrophile (e.g., an acylium ion derived from an acid chloride) to form an intermediate that facilitates the release of a hydride, generating a stable iminium ion byproduct.

Q3: Are some tertiary amines more prone to hydride donation than others?

A3: Yes. The structure of the amine is critical.

  • Amines with α-hydrogens: Amines like triethylamine are susceptible because they possess hydrogens on the carbon alpha to the nitrogen, which can be delivered as a hydride.

  • Sterically Hindered Amines: Bases like DIPEA (Hünig's Base) are generally considered "non-nucleophilic" due to steric bulk around the nitrogen.[7][8] While this bulk hinders direct nucleophilic attack, it does not prevent the molecule from participating in SET pathways or hydride donation under certain conditions.[2][5]

  • Aromatic Amines: Bases like pyridine are less likely to be hydride donors in this manner because they lack the typical alkyl groups with α-hydrogens.

Q4: How can I confirm that hydride transfer from my amine base is the problem?

A4: The gold standard for confirmation is an isotopic labeling study . Rerunning the reaction with a deuterated version of the amine base (e.g., triethylamine-d₁₅) and analyzing the byproduct for deuterium incorporation via mass spectrometry or NMR provides definitive evidence. If the reduced byproduct contains deuterium, the amine base was the hydride source.[9]

Part 2: Troubleshooting Guide: Diagnosing and Solving Unwanted Reduction

This section provides a systematic approach to troubleshooting when you suspect hydride transfer from a tertiary amine base is compromising your reaction.

Symptom 1: Appearance of a Reduced Byproduct

You observe the formation of a byproduct where a functional group has been reduced (e.g., a ketone to an alcohol, an imine to an amine, an acid chloride to an aldehyde/alcohol).

G cluster_0 Diagnosis cluster_1 Troubleshooting Strategy cluster_2 Implementation A Problem: Unexpected Reduced Byproduct Observed B Hypothesis: Hydride transfer from tertiary amine base. A->B C Confirmation (Optional but Recommended): Run reaction with deuterated amine base. Analyze byproduct for D-incorporation via MS/NMR. B->C D Strategy 1: Change the Base C->D If confirmed, or if high suspicion exists D1 Use a Sterically Hindered Base: Switch to DIPEA or 2,6-lutidine. D->D1 D2 Use a Non-Amine Base: Try inorganic bases like K₂CO₃ or Cs₂CO₃ (if compatible with solubility and reactivity). D->D2 D3 Use a Proton Sponge: Consider Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene). D->D3 E Strategy 2: Modify Reaction Conditions E1 Lower Reaction Temperature: Hydride transfer often has a higher activation energy than the desired reaction. E->E1 E2 Control Reagent Addition: Use slow addition of the electrophile to keep its concentration low, minimizing side reactions. E->E2 E3 Exclude Light: If a Single Electron Transfer (SET) mechanism is suspected, run the reaction in the dark. E->E3 F Strategy 3: Purification of Amine Base F1 Distill the Amine Base: Distill from a suitable drying agent (e.g., KOH) to remove impurities that may catalyze side reactions. F->F1

Caption: Troubleshooting workflow for hydride transfer side reactions.

Step 1: Change the Amine Base

The most effective solution is often to replace the problematic amine with one less prone to hydride donation.

  • Rationale: The propensity for an amine to act as a hydride donor is structurally dependent. By choosing a base with different steric and electronic properties, you can disfavor the hydride transfer pathway.

  • Protocol:

    • Replace triethylamine (pKaH ≈ 10.7) with a more sterically hindered base like ** N,N-diisopropylethylamine (DIPEA, pKaH ≈ 10.7)**. The bulky isopropyl groups shield the nitrogen, making it a poor nucleophile and potentially hindering its ability to participate in certain hydride transfer transition states.[7][8]

    • If DIPEA still leads to reduction (e.g., via an SET pathway), consider 2,6-lutidine (pKaH ≈ 6.7) or Proton-Sponge® (pKaH ≈ 12.1) . These bases are sterically encumbered and have different electronic properties.

    • If the reaction conditions permit, switch to an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective acid scavengers but are incapable of acting as hydride donors. Note that this may require a solvent system in which the carbonate has sufficient reactivity (e.g., DMF, or as a biphasic system).

Table 1: Comparison of Common Organic Bases

BaseStructurepKaH (approx.)Key FeatureHydride Donor Risk
Triethylamine (TEA)Et₃N10.7Standard, inexpensiveModerate
DIPEA (Hünig's Base)(i-Pr)₂NEt10.7Sterically hindered, non-nucleophilicLow to Moderate
2,6-Lutidine6.7Sterically hindered, less basicVery Low
Pyridine5.2Aromatic, weakly basicVery Low
DBU13.5Non-nucleophilic, strong amidine baseVery Low
Proton-Sponge®12.1Very hindered, non-nucleophilicVery Low

Step 2: Modify Reaction Conditions

If changing the base is not feasible, altering the reaction parameters can suppress the side reaction.

  • Rationale: The rate of the desired reaction and the undesired hydride transfer will have different dependencies on temperature and concentration.

  • Protocol:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Unwanted side reactions often have a higher activation energy than the primary reaction pathway and can be significantly slowed or stopped at reduced temperatures.

    • Slow Addition: Add the most electrophilic reagent (e.g., the acid chloride) slowly via syringe pump to the reaction mixture containing the substrate and the amine base. This keeps the instantaneous concentration of the electrophile low, favoring the bimolecular reaction with the desired nucleophile over a potential side reaction with the amine base.

    • Exclude Light: Wrap the reaction flask in aluminum foil. Some hydride transfer reactions, particularly with DIPEA, can be initiated by ambient light through a Single Electron Transfer (SET) mechanism.[2][5] Running the reaction in the dark can eliminate this pathway.

Step 3: Ensure Reagent Purity

Impurities in the tertiary amine can sometimes catalyze the unwanted reduction.

  • Rationale: Trace metal impurities or degradation products within the amine base could be the true catalytic culprits for the hydride transfer.

  • Protocol:

    • Distill the Amine: Purify the tertiary amine base by distillation immediately before use. For TEA or DIPEA, distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) is a common procedure to remove water and other impurities.

Part 3: Mechanistic Insight - Visualizing Hydride Transfer

Understanding the potential pathways is key to rational troubleshooting. The diagram below illustrates a plausible mechanism for hydride transfer from triethylamine to an aldehyde, forming an iminium ion and the corresponding alkoxide.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products RCHO R-CHO (Aldehyde) TS [Transition State] RCHO->TS NEt3 N(CH₂CH₃)₃ (Triethylamine) NEt3->TS Alkoxide R-CH₂O⁻ (Alkoxide) TS->Alkoxide Hydride Transfer Iminium CH₃CH=N⁺(CH₂CH₃)₂ (Iminium Ion) TS->Iminium

Caption: General mechanism of hydride transfer from TEA.

This process is analogous to well-established transfer hydrogenation reactions like the Meerwein-Ponndorf-Verley (MPV) reduction, where a hydride is delivered from an alcohol via a six-membered transition state.[10][11][12] Similarly, organic hydride donors like Hantzsch esters serve as synthetic mimics of the biological reducing agent NADH and reduce carbonyls through a direct hydride transfer.[13][14][15] While a direct thermal reaction as depicted above may require activation (e.g., by a Lewis acid), it illustrates the fundamental transformation.

References

  • DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Meerwein–Ponndorf–Verley reduction. (2023). In Wikipedia. Retrieved from [Link]

  • organic chemistry review - common bases & basic reagents. (2022, August 10). YouTube. Retrieved January 21, 2026, from [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. (2021). ACS Publications. Retrieved from [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis. Wiley-VCH.
  • A stereoselective hydride transfer reaction with contributions from attractive dispersion force control. (2022). RSC Publishing. Retrieved from [Link]

  • Hydride transfer from linear and cyclic amine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group Meeting. Retrieved from [Link]

  • Transfer hydrogenation with Hantzsch esters and related organic hydride donors. (2012). Chemical Society Reviews. Retrieved from [Link]

  • Hydride Shuttle Catalysis: From Conventional to Inverse Mode. (2024). ACS Publications. Retrieved from [Link]

  • Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles. (n.d.). Web.mnstate.edu. Retrieved January 21, 2026, from [Link]

  • Transfer hydrogenation with Hantzsch esters and related organic hydride donors. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Organic acid-base reactions. (n.d.). Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes. (2021). Cardiff University. Retrieved from [Link]

  • Organic Acids and Bases. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • H-Transfer reactions of internal alkenes with tertiary amines as H-donors on carbon supported noble metals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrogen Transfer to Carbonyls and Imines from a Hydroxycyclopentadienyl Ruthenium Hydride: Evidence for Concerted Hydride and Proton Transfer. (1995). Journal of the American Chemical Society. Retrieved from [Link]

  • How do I get rid of triethyl amine in a reaction?. (2014, November 27). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Electron Transfer Theory Elucidates the Hidden Role Played by Triethylamine and Triethanolamine during Photocatalysis. (2025). ACS Publications. Retrieved from [Link]

  • Organic Acids and Organic Bases. (2024, March 17). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Hydride Shuttle Catalysis: From Conventional to Inverse Mode. (2024). National Institutes of Health. Retrieved from [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. (2014, August 12). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Triethylamine removal difficulties. (2024, June 27). Reddit. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enzymatic Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing and troubleshooting enzymatic kinetic resolution experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and achieve robust, reproducible results.

Section 1: Foundational Principles & Initial Setup

Before diving into troubleshooting, a solid experimental foundation is critical. Enzymatic kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral enzyme, leading to an enantioenriched sample of the less reactive enantiomer.[1] The success of this process hinges on several key parameters that must be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps when setting up an enzymatic resolution?

A1:

  • Enzyme Selection: The choice of enzyme is paramount. Lipases are widely used due to their broad substrate specificity and stability in organic solvents.[2] However, screening a panel of enzymes (lipases, proteases, esterases) is often necessary to find one with optimal activity and enantioselectivity for your specific substrate.

  • Solvent Choice: For many resolutions, especially with lipases, non-aqueous organic solvents are preferred to suppress water-dependent side reactions.[3][4] Hydrophobic solvents like hexane or toluene are often good starting points.[5]

  • Reaction Monitoring: You cannot optimize what you cannot measure. An accurate and reliable method for determining enantiomeric excess (e.e.) is crucial.[6] Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and accurate methods.[7][8]

  • Control Reactions: Always run a control reaction without the enzyme to ensure that no background reaction is occurring.

Q2: How do I properly handle and store my enzymes?

A2: Enzymes are sensitive biological molecules. Proper handling is crucial to maintain their activity.[9][10]

  • Storage: Always store enzymes at their recommended temperature, typically -20°C or -70°C, in a non-frost-free freezer to avoid temperature fluctuations.[11]

  • Handling: Keep enzymes on ice at all times when not in storage.[9] Avoid repeated freeze-thaw cycles. When pipetting, use pre-chilled tips and avoid holding the tube from the bottom to prevent warming.[9]

  • Add Enzyme Last: In most cases, the enzyme should be the last component added to the reaction mixture to ensure it is introduced into an environment with the correct pH, cofactors, and substrate concentration.[9]

Section 2: Troubleshooting Common Issues

This section addresses the most frequent challenges encountered during enzymatic resolution experiments, providing a systematic approach to problem-solving.

Issue 1: Low Enantioselectivity (Poor e.e.)

Low enantiomeric excess is one of the most common hurdles. The goal is to maximize the difference in reaction rates between the two enantiomers.

Q: My reaction is proceeding, but the enantiomeric excess (e.e.) of both the product and the remaining substrate is low. What should I do?

A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. Here is a systematic approach to address this:

Troubleshooting Workflow for Low Enantioselectivity

Caption: Troubleshooting decision tree for low enantiomeric excess.

Detailed Troubleshooting Steps:
  • Optimize Reaction Temperature: Temperature significantly impacts the selectivity factor.[5]

    • Causality: Lowering the temperature generally increases enantioselectivity. This is because the difference in the activation energies for the reaction of the two enantiomers becomes more significant at lower temperatures, favoring the reaction of one enantiomer more dramatically.[5]

    • Protocol: Set up a series of reactions at different temperatures (e.g., 4°C, room temperature, 30°C, 40°C). Monitor both the reaction rate and the e.e. at various time points. Be aware that lower temperatures will slow the reaction rate.[12]

  • Screen Different Solvents: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[5]

    • Causality: The solvent interacts with the enzyme, and different solvents can induce subtle conformational changes in the active site. This can alter how the two enantiomers bind, thereby affecting selectivity. Hydrophobic solvents often "lock" the enzyme in a more rigid, active conformation.[13]

    • Protocol: Test a range of solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether, acetonitrile). Ensure the substrate and product are soluble in the chosen solvents.

  • Adjust Reaction Time (Monitor Conversion): The relationship between conversion and e.e. is critical in kinetic resolutions.

    • Causality: The enantiomeric excess of the unreacted starting material increases as the reaction progresses, reaching its maximum at higher conversions. Conversely, the e.e. of the product is often highest at the beginning of the reaction. For an ideal kinetic resolution, stopping the reaction at approximately 50% conversion often provides a good balance of high e.e. for both the remaining substrate and the product.[1]

    • Protocol: Set up a single, larger reaction and withdraw aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction for each aliquot and analyze the conversion level and the e.e. of both the substrate and product. This will generate a curve showing the optimal time to stop the reaction.

ParameterRationaleRecommended Action
Temperature Lower temperatures often enhance the energetic discrimination between enantiomers.Conduct a screening study from 4°C to 40°C.
Solvent Solvent polarity affects enzyme conformation and flexibility.Screen a range of non-polar (e.g., hexane) to moderately polar (e.g., TBME) solvents.
Conversion e.e. of substrate and product are dependent on reaction conversion.Monitor e.e. at multiple time points to find the optimal stopping point (often ~50% conversion).
Issue 2: Slow or No Reaction

A slow or stalled reaction can be due to several factors, from inactive enzyme to suboptimal conditions.

Q: I've set up my reaction, but after 24 hours, I see little to no product formation. What's wrong?

A: This indicates a problem with the enzyme's catalytic activity under your current conditions.

Troubleshooting Workflow for Low Reaction Rate

Caption: Systematic workflow for troubleshooting a slow reaction rate.

Detailed Troubleshooting Steps:
  • Verify Enzyme Activity: First, confirm that your enzyme is active.[11]

    • Causality: Improper storage or handling can lead to enzyme denaturation and loss of activity.[14]

    • Protocol: Test the enzyme with a known, highly reactive standard substrate under its reported optimal conditions (pH, temperature). If no activity is observed, the enzyme batch is likely inactive.

  • Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range for activity.[15][16][17]

    • Causality: pH affects the ionization state of amino acid residues in the active site, which is critical for catalysis. Temperature affects the kinetic energy of molecules; initially, higher temperatures increase the reaction rate, but excessive heat will cause the enzyme to denature and lose activity.[12][18]

    • Protocol (pH): For aqueous or biphasic systems, prepare a series of buffers across a pH range (e.g., pH 5-9). For organic solvents, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in) is critical. Lyophilize the enzyme from different pH buffers before adding it to the organic solvent.

    • Protocol (Temperature): Run the reaction at various temperatures (as described in Issue 1) to find the optimum for the reaction rate, which may differ from the optimum for selectivity.

  • Increase Enzyme Concentration: The reaction rate is often directly proportional to the enzyme concentration, provided the substrate is not limiting.[19][20]

    • Causality: More enzyme molecules mean more active sites are available to bind and convert the substrate.[20]

    • Protocol: Double the amount of enzyme in the reaction. If the rate doubles, the reaction was enzyme-limited. Continue to increase the concentration until the rate no longer increases, which indicates another factor is now limiting.

Issue 3: Enzyme Instability or Deactivation

A reaction that starts well but then stops prematurely often points to enzyme deactivation.

Q: My reaction proceeds for a few hours and then stops before reaching the desired conversion. Why?

A: This suggests the enzyme is losing activity over the course of the reaction.[14]

Potential Causes and Solutions:
  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme.[21][22][23][24]

    • Causality: The substrate or product molecule may bind to the enzyme's active site (or an allosteric site) in a non-productive way, preventing the normal catalytic cycle.[25] Product inhibition is very common as the product often shares structural similarity with the substrate.[22]

    • Solution:

      • Lower Substrate Concentration: Run the reaction with a lower initial substrate concentration.

      • In Situ Product Removal: If product inhibition is suspected, consider adding a resin or molecular sieves that can selectively adsorb the product as it is formed.

      • Continuous Flow Bioreactor: For larger-scale reactions, a continuous flow setup can maintain low product concentrations.[26]

  • Enzyme Immobilization: Free enzymes can be more susceptible to denaturation by organic solvents or extreme pH.

    • Causality: Immobilizing an enzyme on a solid support can enhance its stability and prevent aggregation.[27][28][29][30] The support provides a protective microenvironment and can prevent unfavorable enzyme-enzyme interactions.

    • Solution: Immobilize your enzyme on a suitable carrier (e.g., porous beads, resins). Common methods include adsorption, covalent binding, or entrapment.[28][29] Immobilized enzymes are also easier to recover and reuse.[30]

ProblemPotential CauseRecommended Solution
Reaction Stops Prematurely Product Inhibition Lower initial substrate concentration; implement in situ product removal.
Enzyme Denaturation Immobilize the enzyme on a solid support to increase stability.[31]
Extreme pH/Temp Re-evaluate the optimal pH and temperature for long-term stability, not just initial activity.

Section 3: Experimental Protocols

Protocol 1: Temperature Screening for Optimal Enantioselectivity
  • Prepare a stock solution of your substrate in the chosen organic solvent.

  • Set up five identical vials, each containing the same amount of substrate solution and buffer (if applicable).

  • Place each vial in a temperature-controlled environment (e.g., 4°C fridge, 25°C shaker, 35°C incubator, 45°C water bath, 55°C water bath).[32] Allow them to equilibrate for 10 minutes.

  • Prepare a stock of your enzyme (e.g., lipase powder).

  • To initiate the reactions, add an identical amount of enzyme to each vial.

  • Start a stopwatch for each reaction.[32]

  • Withdraw small aliquots from each vial at predetermined time points (e.g., 1, 4, 8, 24 hours).

  • Immediately quench the reaction in the aliquot (e.g., by filtering out the enzyme or adding a quenching solvent).

  • Analyze each aliquot by chiral GC or HPLC to determine the percent conversion and the enantiomeric excess of the substrate and product.

  • Plot e.e. vs. temperature and conversion vs. temperature to identify the optimal conditions.

Protocol 2: Determining Enantiomeric Excess (e.e.) by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound.

  • Method Development:

    • Inject a standard of the racemic starting material.

    • Optimize the mobile phase (typically a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.

    • Inject standards of the pure product to determine its retention time.

  • Sample Analysis:

    • Dilute your quenched reaction aliquots to an appropriate concentration.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for both enantiomers of the substrate (A_R and A_S) and the product.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100[7]

References

  • Title: Immobilization of Enzymes: Methods and Applications Source: Biology Discussion URL: [Link]

  • Title: Recent Innovative Techniques for Enzyme Immobilization Source: International Journal for Multidisciplinary Research (IJFMR) URL: [Link]

  • Title: How To Calculate Enantiomeric Excess: Learn Quickly Source: PharmaGuru URL: [Link]

  • Title: Determination of enantiomeric excess Source: University of Bath URL: [Link]

  • Title: A Comprehensive Guide to Enzyme Immobilization: All You Need to Know Source: Molecules (MDPI) URL: [Link]

  • Title: Enzyme Immobilization and Biocatalysis Source: MDPI URL: [Link]

  • Title: Rapid Optical Methods for Enantiomeric Excess Analysis Source: Accounts of Chemical Research URL: [Link]

  • Title: Biocatalysis in organic solvents Source: Journal of Chemical Education URL: [Link]

  • Title: A Comprehensive Guide to Enzyme Immobilization: All You Need to Know Source: PubMed URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Journal of Separation Science URL: [Link]

  • Title: Effects of pH and temperature on the activity and stability of lipase... Source: ResearchGate URL: [Link]

  • Title: Solvent Selection for Whole Cell Biotransformations in Organic Media Source: Taylor & Francis Online URL: [Link]

  • Title: Enzyme Catalyzed Reactions in Organic Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Strategies for Stabilization of Enzymes in Organic Solvents Source: ACS Catalysis URL: [Link]

  • Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Applied biocatalysis beyond just buffers - from aqueous to unconventional media. Options and guidelines Source: Royal Society of Chemistry URL: [Link]

  • Title: Kinetic analysis of enzymatic chiral resolution by progress curve evaluation Source: PubMed URL: [Link]

  • Title: Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Substrate inhibition by the blockage of product release and its control by tunnel engineering Source: Royal Society of Chemistry URL: [Link]

  • Title: Enzyme deactivation Source: PubMed URL: [Link]

  • Title: Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay Source: PubMed URL: [Link]

  • Title: Effect of Temperature and pH on Lipase Production Activity of Fungi Source: International Journal of Science and Research (IJSR) URL:

  • Title: Lipases-catalyzed enantioselective kinetic resolution of racemates Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Investigating effect of temperature on the activity of lipase Source: Practical Biology URL: [Link]

  • Title: Investigation into the effect of temperature or pH on enzyme activity Source: WJEC URL: [Link]

  • Title: Substrate inhibition by the blockage of product release and its control by tunnel engineering Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Factors affecting enzyme activity Source: Monash University URL: [Link]

  • Title: Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay Source: ResearchGate URL: [Link]

  • Title: Best practices for working with molecular biology enzymes Source: YouTube URL: [Link]

  • Title: Kinetic Modelling of Enzyme Inactivation Source: WUR eDepot URL: [Link]

  • Title: Enzymatic Rate Enhancements Source: ResearchGate URL: [Link]

  • Title: Enzymatic strategies for asymmetric synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor Source: ResearchGate URL: [Link]

  • Title: Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes Source: MDPI URL: [Link]

  • Title: Stereochemistry: Kinetic Resolution Source: YouTube URL: [Link]

  • Title: Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions Source: MDPI URL: [Link]

  • Title: Working with Enzymes: Stability, Purification and Activity Source: Bitesize Bio URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]

  • Title: Methods of Measuring Enzyme Activity Ex vivo and In vivo Source: PMC - PubMed Central URL: [Link]

Sources

Overcoming poor steric discrimination in 4-hydroxycyclopentenone resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-hydroxycyclopentenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high enantioselectivity in this challenging kinetic resolution. Chiral 4-hydroxycyclopentenones are crucial building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins and various natural products.[1][2] However, their kinetic resolution is often hampered by poor steric discrimination, particularly in substrates lacking significant substitution.[3][4]

This guide provides in-depth, field-proven insights to help you overcome these challenges, grounded in established scientific principles.

Troubleshooting Guide: Overcoming Poor Steric Discrimination

This section addresses specific problems you may encounter during the kinetic resolution of 4-hydroxycyclopentenone.

Question 1: My enzymatic resolution is showing low enantioselectivity (low ee). What are the primary factors I should investigate?

Answer:

Low enantioselectivity is the most common issue in the resolution of 4-hydroxycyclopentenones, stemming from the enzyme's difficulty in distinguishing between the two enantiomers.[3][4] Here’s a systematic approach to troubleshooting this problem:

1. Re-evaluate Your Enzyme Choice:

  • Causality: Not all lipases are created equal. Their active sites have distinct topographies, leading to different substrate specificities and enantioselectivities. While Porcine Pancreatic Lipase (PPL) has been used, it often yields poor to average enantioselectivity with certain substrates.[3] Candida antarctica Lipase B (CAL-B), often immobilized (e.g., as Novozym 435), has demonstrated superior reactivity and enantioselectivity in several cases for this class of compounds.[3]

  • Recommendation: If you are using a general-purpose lipase with poor results, screen a panel of different lipases. CAL-B and lipases from Pseudomonas cepacia (e.g., Amano PS) are excellent starting points.[3][5]

2. Optimize the Reaction Solvent:

  • Causality: The solvent can significantly impact enzyme conformation, activity, and enantioselectivity. The solvent's polarity and its ability to interact with the enzyme and substrates are critical. For the CAL-B-catalyzed resolution of 2-methyl-4-hydroxycyclopentenone, methyl tert-butyl ether (MTBE) was found to be the optimal solvent, whereas toluene led to an erosion of enantioselectivity.[3]

  • Recommendation: Conduct a solvent screen. Start with MTBE and compare it against other common solvents like hexane, toluene, and tetrahydrofuran. Avoid highly polar solvents that can strip essential water from the enzyme, leading to deactivation. The hydrophobicity of the solvent can be a key parameter to investigate.[6][7]

3. Scrutinize the Acylating Agent:

  • Causality: For transesterification reactions, the choice of acyl donor is crucial. Enol esters, such as vinyl acetate , are highly effective because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.[8] This prevents the reverse reaction (alcoholysis of the formed ester), which can decrease the enantiomeric excess (ee) of the product.

  • Recommendation: If you are not already, switch to an enol ester like vinyl acetate. Using other acetates like ethyl or isopropyl acetate may result in no reaction at all.[3]

4. Control the Reaction Temperature:

  • Causality: Temperature affects the flexibility of the enzyme's active site and the relative activation energies for the reaction of the two enantiomers. Generally, lowering the temperature increases enantioselectivity, although it will also decrease the reaction rate.[6]

  • Recommendation: Try running the reaction at a lower temperature (e.g., room temperature or even 0-4 °C) and monitor the progress over a longer period. This can be a simple yet effective way to enhance the enantiomeric ratio (E value).

5. Monitor Conversion Carefully:

  • Causality: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product is a function of conversion. The highest ee values are typically achieved at or around 50% conversion. Pushing the reaction beyond this point will lead to a decrease in the ee of the product.

  • Recommendation: Set up small-scale analytical reactions to create a conversion vs. ee profile. Determine the optimal reaction time to reach approximately 50% conversion and then scale up.

Question 2: The reaction rate is extremely slow. How can I improve the kinetics without compromising enantioselectivity?

Answer:

A slow reaction rate is a common trade-off when optimizing for high enantioselectivity. Here are several strategies to improve the reaction speed:

1. Increase Enzyme Loading:

  • Causality: Within a certain range, the reaction rate is proportional to the amount of enzyme catalyst used.

  • Recommendation: Incrementally increase the enzyme loading (e.g., in mg of lipase per mmol of substrate). Be mindful that this can increase costs, so finding a balance is key.

2. Consider a Different Enzyme or Immobilization Support:

  • Causality: Some enzymes inherently have a higher turnover frequency for your substrate. Additionally, the immobilization method can affect enzyme activity.

  • Recommendation: Screen different lipases not just for selectivity but also for activity. For example, CAL-B was found to be more reactive than PS-IM for the resolution of 2-methyl-4-hydroxy-cyclopentenone.[3]

3. Optimize Water Activity (aw):

  • Causality: Lipases require a thin layer of water to maintain their active conformation in organic solvents. Too little water leads to an inactive, rigid enzyme, while too much water can promote hydrolysis of the ester product, reducing yield and ee.

  • Recommendation: Ensure your solvent is not rigorously anhydrous, but also not saturated with water. You can control water activity by adding a specific amount of water or by using salt hydrate pairs to equilibrate the reaction mixture. This is an advanced technique but can have a profound impact.

4. Increase Temperature (with caution):

  • Causality: As discussed, higher temperatures increase reaction rates.

  • Recommendation: If low temperature is causing an impractically slow reaction, incrementally increase the temperature (e.g., from 25 °C to 30 °C or 40 °C) and carefully monitor the effect on enantioselectivity. A small compromise in ee might be acceptable for a significant rate enhancement.

Question 3: I've achieved a good resolution, but I'm struggling to separate the resulting ester from the unreacted alcohol. What are the best practices for purification?

Answer:

The successful separation of the acylated product and the remaining alcohol is critical to isolating your desired enantiomer in high purity.

1. Silica Gel Column Chromatography:

  • Causality: The ester product is significantly less polar than the starting alcohol due to the protection of the hydroxyl group. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.

  • Recommendation: Use standard flash column chromatography. A solvent system with a gradient of ethyl acetate in hexane is typically very effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to elute the ester, then increase the polarity (e.g., to 30-50% ethyl acetate) to elute the unreacted alcohol. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent system.

2. Post-Purification Analysis:

  • Recommendation: After separation, it is crucial to determine the enantiomeric excess of each fraction. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This step validates the success of both the resolution and the purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of poor steric discrimination for 4-hydroxycyclopentenone?

The primary reason for poor steric discrimination is the relatively small and structurally similar substituents around the stereocenter. For the parent 4-hydroxycyclopentenone, the enzyme's active site must distinguish between the two enantiomers based on the spatial arrangement of a hydroxyl group, a hydrogen atom, and two sp²-hybridized carbon atoms of the enone system. This subtle difference can be challenging for many enzymes to recognize effectively. Kazlauskas's rule, which correlates lipase enantioselectivity to the relative sizes of substituents at the stereocenter, suggests that substrates with a more significant size difference between the medium and large substituents are resolved more efficiently.[9] In unsubstituted 4-hydroxycyclopentenone, this difference is minimal.[3][4]

Q2: Can I improve enantioselectivity by modifying the substrate?

Yes, this is an effective strategy. By temporarily introducing a bulky group to the cyclopentenone ring, you can enhance the steric differences between the two enantiomers, making it easier for the enzyme to discriminate. One reported strategy involves the conjugate addition of a thiol to the enone system, followed by enzymatic resolution of the resulting thio-adduct.[10][11] After resolution and separation, the thiol can be removed via an elimination reaction to regenerate the enone system in an enantiomerically enriched form.

Q3: Is it possible to achieve >99% ee in a single step?

While challenging, it is possible under highly optimized conditions. For instance, using CAL-B in MTBE for the resolution of 2-methyl-4-hydroxycyclopentenone has been shown to afford good yields and high enantioselectivity in a single step.[3] However, for many substrates, achieving such high purity may require a two-step process.

Q4: What is a "two-step" resolution process, and why is it used?

A two-step process is often employed to enhance the enantiomeric purity of the less reactive enantiomer. The process typically involves:

  • First Resolution: The enzymatic acylation is run to approximately 50% conversion. The highly enantioenriched ester is separated from the partially enantioenriched unreacted alcohol.

  • Inversion or Second Resolution:

    • Mitsunobu Inversion: The remaining, less reactive alcohol enantiomer (e.g., the (S)-enantiomer) can be chemically inverted to its opposite configuration (the (R)-enantiomer) via a Mitsunobu reaction. This newly formed (R)-alcohol can then be combined with the (R)-ester from the first step (after hydrolysis), increasing the overall yield of the desired (R)-enantiomer.[3]

    • Second Resolution: The enriched alcohol from the first step can be subjected to a second enzymatic resolution to further enhance its enantiomeric purity.[3]

Q5: Are there non-enzymatic methods for resolving 4-hydroxycyclopentenone?

Yes, chemical methods for kinetic resolution exist. One notable example is the use of a chiral rhodium-BINAP catalyst to perform an asymmetric isomerization. This method showed a selectivity factor of 5, favoring the conversion of the (S)-enantiomer and allowing for the recovery of the (R)-enantiomer with high enantioselectivity (>99% ee).[3][12] Another approach involves the use of an Al-Li-bis(binaphthoxide) (ALB) catalyst for a conjugate addition reaction.[3]

Visualizing the Process

Enzymatic Kinetic Resolution Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic 4-hydroxycyclopentenone via acylation.

EKR_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic (R/S) 4-Hydroxycyclopentenone reaction Stir at Controlled Temp (e.g., 25-40 °C) Monitor to ~50% Conversion racemate->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction mixture Mixture: (R)-Acetate + (S)-Alcohol reaction->mixture separation Purification (Silica Gel Chromatography) mixture->separation product_R Enantioenriched (R)-Acetate separation->product_R Less Polar product_S Enantioenriched (S)-Alcohol separation->product_S More Polar

Caption: General workflow for lipase-catalyzed kinetic resolution.

Troubleshooting Decision Tree for Low Enantioselectivity

This diagram provides a logical path for addressing poor results in your kinetic resolution experiment.

Troubleshooting_Tree start Low Enantioselectivity (Low ee) q1 Is your enzyme optimal? (e.g., CAL-B) start->q1 sol_screen Screen other lipases (CAL-B, Amano PS) q1->sol_screen No q2 Is the solvent optimal? (e.g., MTBE) q1->q2 Yes a1_yes Yes a1_no No sol_screen->q2 sol_solvent Screen solvents (MTBE, Hexane, etc.) q2->sol_solvent No q3 Using an irreversible acyl donor? q2->q3 Yes a2_yes Yes a2_no No sol_solvent->q3 sol_acyl Switch to Vinyl Acetate q3->sol_acyl No q4 Is temperature optimized? q3->q4 Yes a3_yes Yes a3_no No sol_acyl->q4 sol_temp Lower reaction temperature q4->sol_temp No final Consider advanced options: - Substrate modification - Two-step resolution q4->final Yes a4_yes Yes a4_no No sol_temp->final

Caption: Decision tree for troubleshooting low enantioselectivity.

Experimental Protocols

Protocol: CAL-B-Catalyzed Acylation of Racemic 4-Hydroxycyclopentenone

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic 4-hydroxycyclopentenone derivative using immobilized Candida antarctica Lipase B (CAL-B) and vinyl acetate.

Materials:

  • Racemic 4-hydroxycyclopentenone substrate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Reaction vessel with magnetic stirrer

  • Temperature control system (e.g., water bath or stirrer hotplate)

  • TLC supplies (silica plates, developing chamber)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the racemic 4-hydroxycyclopentenone (1.0 eq).

    • Dissolve the substrate in anhydrous MTBE to a concentration of approximately 0.1 M.

    • Add vinyl acetate (1.5–2.0 eq) to the solution.

    • Add the immobilized CAL-B (typically 20-50 mg per mmol of substrate).

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

    • Monitor the progress of the reaction by TLC or by taking aliquots for chiral HPLC/GC analysis. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.[13]

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the resulting acylated cyclopentenone from the unreacted hydroxycyclopentenone using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

  • Analysis:

    • Determine the enantiomeric excess of the separated ester and alcohol fractions using chiral HPLC or GC.

    • Characterize the products using standard spectroscopic methods (NMR, IR, MS).

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Enzyme Candida antarctica Lipase B (CAL-B)Often shows higher activity and enantioselectivity for this substrate class compared to other lipases.[3]
Solvent Methyl tert-butyl ether (MTBE)Demonstrated superior performance over other solvents, minimizing erosion of enantioselectivity.[3]
Acyl Donor Vinyl AcetateIrreversible transesterification prevents product hydrolysis and maximizes ee.[8]
Temperature 25-40 °C (Substrate Dependent)Balance between reaction rate and enantioselectivity. Lower temperatures generally favor higher ee.[6]
Conversion Stop at ~50%Theoretical point for maximizing the ee of both the unreacted substrate and the product in a kinetic resolution.

References

  • Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]

  • Pinot, E., et al. (2005). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. ResearchGate. [Link]

  • Wang, Y. F., et al. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.
  • Roche, S. P., & Dudley, G. B. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC. [Link]

  • Roche, S. P., & Aitken, D. J. (2010). Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives. European Journal of Organic Chemistry. [Link]

  • Scheme 1 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone... (n.d.). ResearchGate. [Link]

  • Process for preparing 4-hydroxy-2-cyclopentenones. (n.d.).
  • The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. (2007). ResearchGate. [Link]

  • Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. (n.d.).
  • Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. (n.d.). ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. (2025). PubMed. [Link]

  • Methods of Resolution. (n.d.). Dalal Institute. [Link]

  • Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityloxime. (2016). R Discovery. [Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (2022). MDPI. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2020). ResearchGate. [Link]

  • Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. (n.d.). ResearchGate. [Link]

  • Practical Considerations in Kinetic Resolution Reactions. (2001). STEM - Unipd. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2024). CCS Chemistry. [Link]

  • Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. (2024). Accounts of Chemical Research. [Link]

  • Stereochemistry: Kinetic Resolution. (2022). YouTube. [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2023). MDPI. [Link]

  • Synthesis of (R)- and (S)-4-hydroxy-2-cyclopentenones. (n.d.). SciSpace. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Acetoxy Ketone Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of acetoxy ketone products via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Drawing from established principles and field-proven insights, this resource aims to empower you to optimize your separations, maximize yield, and ensure the integrity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the column chromatography of acetoxy ketones.

Q1: What is the best stationary phase for purifying my acetoxy ketone?

For most acetoxy ketones, high-purity silica gel (60 Å pore size, 230-400 mesh) is the standard and most cost-effective choice.[1][2] However, the acidic nature of silica gel can potentially lead to the hydrolysis of the acetoxy group. If you observe product degradation, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina (neutral or basic).[3][4][5] For highly polar acetoxy ketones that are poorly retained on silica, a reverse-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.[3][6]

Q2: How do I select the initial solvent system for my acetoxy ketone purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[7][8][9] The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your desired acetoxy ketone.[1][7] This Rf value typically translates to a good elution profile on a column.

  • Starting Solvent Systems: A common starting point for compounds of moderate polarity, like many acetoxy ketones, is a mixture of a non-polar solvent like hexanes (or heptane, a less toxic alternative) and a more polar solvent like ethyl acetate.[10][11][12] A typical starting ratio to try is 4:1 hexane:ethyl acetate, and then adjust the polarity based on the TLC results.[13]

  • For More Polar Acetoxy Ketones: If your compound has a low Rf in hexane/ethyl acetate, you can increase the polarity by using a stronger solvent system like dichloromethane/methanol.[10][12] Start with a low percentage of methanol (e.g., 1-5%) and increase as needed, but be aware that using more than 10% methanol can risk dissolving the silica gel.[3][10]

Q3: Should I use isocratic or gradient elution?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[14][15][16]

  • Isocratic Elution: This is simpler to perform and is ideal when the Rf values of your target compound and the impurities are well-separated on the TLC plate.[15][17]

  • Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, a gradient elution is often more effective.[14][15][17] It allows for the efficient elution of both non-polar and polar compounds in a single run, often resulting in sharper peaks for later-eluting compounds and shorter overall run times.[14][16][17] A typical gradient would start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[14]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the column chromatography of your acetoxy ketone products.

Problem 1: Poor Separation of Acetoxy Ketone from Impurities

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks that overlap.

  • Mixed fractions are obtained.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving your compound from impurities. Solution: Re-evaluate your solvent system using TLC.[7][13] Test a variety of solvent mixtures to maximize the difference in Rf (ΔRf) between your product and the nearest impurities. A ΔRf of at least 0.2 is generally recommended for good separation on a column.[7]
Column Overloading Loading too much sample onto the column can lead to band broadening and poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 1%) is advisable.
Improper Column Packing An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Solution: Ensure your column is packed uniformly. You can use either dry packing or slurry packing methods. Tapping the column gently during packing can help to settle the silica gel into a uniform bed.
Running the Column Too Fast A flow rate that is too high does not allow for proper equilibration of the sample between the stationary and mobile phases. Solution: For flash chromatography, a typical linear flow rate is about 5 cm of solvent decrease per minute. If you are not achieving good separation, try reducing the flow rate.
Problem 2: The Acetoxy Ketone Product is Not Eluting from the Column

Symptoms:

  • The product remains at the top of the column (on the baseline).

  • No product is detected in the collected fractions, even after passing a large volume of solvent.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Mobile Phase is Not Polar Enough Your acetoxy ketone may be highly polar and is strongly adsorbed to the silica gel. Solution: Increase the polarity of your mobile phase.[3] If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[10][12] A "methanol purge" at the end of the column run, where you flush the column with 100% methanol, can elute very polar compounds.[18]
Product Degradation on the Column The acidic nature of silica gel may have caused the hydrolysis of the acetoxy group, leading to a more polar diol or other degradation product that is very strongly adsorbed. Solution: First, test the stability of your compound on silica gel using a 2D TLC.[4] If degradation is confirmed, use a deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina.[3][4] Another strategy is to add a small amount of a modifier to the mobile phase. For potentially acid-sensitive compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can help to neutralize the acidic sites on the silica gel.[1][12]
Inadequate Detection The concentration of your compound in the eluted fractions may be too low to be detected by TLC. Solution: Try concentrating a few of the fractions where you expect your compound to elute and then re-spot them on a TLC plate.[4]
Problem 3: Product Elutes with Significant Peak Tailing

Symptoms:

  • On the chromatogram (if using automated flash chromatography) or TLC analysis of fractions, the spot for the product is elongated or "tails."

  • The product elutes over a large number of fractions at a low concentration.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Secondary Interactions with Silica The ketone and ester functional groups of your acetoxy ketone can have secondary interactions with the acidic silanol groups on the surface of the silica gel, leading to tailing.[3] Solution: Add a small amount of a modifier to your mobile phase to suppress these interactions. A small amount of a slightly more polar solvent, like methanol, in a hexane/ethyl acetate system can sometimes improve peak shape. For compounds that may be sensitive to the acidity of silica, adding a small amount of triethylamine (0.1-1%) can significantly reduce tailing by neutralizing the acidic silanol groups.[1][3]
Channeling in the Column An improperly packed column can cause the sample to move unevenly down the column, leading to tailing. Solution: Ensure the column is packed uniformly and that the top of the silica bed is flat. Adding a layer of sand on top of the silica can help to prevent disturbance of the bed when adding solvent.[1]
Isocratic Elution of a Strongly Retained Compound When a compound is strongly retained, isocratic elution can lead to significant band broadening and tailing.[14] Solution: Once your product starts to elute, you can increase the polarity of the mobile phase (a step gradient) to speed up its elution and sharpen the peak.[4]

Experimental Workflows and Diagrams

Workflow for Solvent System Selection

A systematic approach to selecting the right mobile phase is crucial for a successful separation.

Solvent_Selection_Workflow A Start with Crude Product Mixture B Prepare TLC Plate with Product Spot A->B C Test Initial Solvent System (e.g., 4:1 Hexane:EtOAc) B->C D Develop and Visualize TLC Plate C->D E Analyze Rf of Acetoxy Ketone D->E F Is Rf between 0.25 and 0.35? E->F G Optimal Solvent System Found! Proceed to Column Chromatography F->G Yes H Is Rf < 0.25? F->H No I Increase Solvent Polarity (e.g., Increase % EtOAc or switch to DCM/MeOH) H->I Yes J Is Rf > 0.35? H->J No I->C K Decrease Solvent Polarity (e.g., Decrease % EtOAc) J->K Yes K->C

Caption: A flowchart for the systematic selection of a mobile phase for column chromatography using TLC.

Troubleshooting Logic for Poor Separation

When faced with an unsuccessful separation, a logical troubleshooting process can help identify and resolve the issue efficiently.

Troubleshooting_Workflow A Problem: Poor Separation B Check TLC: Is ΔRf sufficient (>0.2)? A->B C Optimize Solvent System with TLC (Try different solvent combinations) B->C No D Check Column Loading: Is it <5% of silica mass? B->D Yes C->B E Reduce Sample Load D->E No F Check Flow Rate: Is it too fast? D->F Yes E->D G Reduce Flow Rate F->G No H Consider Product Degradation (2D TLC) or Need for Gradient Elution F->H Yes G->F I Successful Separation H->I

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • Vertex AI Search. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biotage. (2023).
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (2025). Isocratic Vs.
  • ResearchGate. (2019).
  • Welch Materials. (2026). [Readers Insight] Gradient vs.
  • Common Organic Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Biotage. (2023).
  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Chemistry Hall. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Chemistry For Everyone. (2025).
  • ResearchGate. (2020).
  • HPLC Troubleshooting Guide. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pan, X., Lamm, V., Taniguchi, T., & Curran, D. P. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Reddit. (2022).
  • Biocompare. (2020).
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2015).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • PMC. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • Google Patents. (1958).
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
  • ACS Publications. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process.
  • Reddit. (2016).
  • Reddit. (2017).
  • Supplementary Information. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • SpringerLink. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.

Sources

Technical Support Center: Troubleshooting the Mitsunobu Inversion of Cyclopentenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mitsunobu reaction. As a Senior Application Scientist, I understand that while the Mitsunobu reaction is a powerful tool for stereochemical inversion, its application to sterically hindered substrates like cyclopentenol derivatives can be challenging.[1] This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. It moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction on a cyclopentenol derivative is not working. What are the most common initial checks?

A1: Before delving into complex troubleshooting, always verify the fundamentals:

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and solvents are freshly distilled or from a sure-seal bottle.

  • Reagent Quality: Use high-purity triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD). PPh₃ can oxidize on storage, and azodicarboxylates can degrade.

  • Nucleophile Acidity: The reaction generally requires a nucleophile with a pKa of less than 13.[2] Standard alcohols are not acidic enough to serve as nucleophiles themselves.[3] If your carboxylic acid or other pronucleophile is not sufficiently acidic, the reaction will fail.[2]

Q2: I see a lot of starting material left, even after extended reaction times. What does this indicate?

A2: Unreacted starting material, especially with hindered alcohols like cyclopentenols, typically points to a slow or stalled reaction rate.[1] The primary cause is often the steric hindrance of the secondary alcohol, which slows down both the formation of the key oxyphosphonium intermediate and the subsequent Sₙ2 displacement by the nucleophile.[4] You will need to employ more forcing conditions or more reactive reagents.

Q3: How do I get rid of the triphenylphosphine oxide and reduced hydrazine byproducts during workup?

A3: This is the most notorious practical challenge of the Mitsunobu reaction.[4][5]

  • Crystallization: Triphenylphosphine oxide (TPPO) is often crystalline. After removing the reaction solvent, you can often precipitate the TPPO and hydrazine byproduct by adding a less polar solvent like diethyl ether or a hexanes/ether mixture and filtering the solids.[1]

  • Acid Wash: If your product is not acid-sensitive, washing the organic layer with dilute HCl can remove basic byproducts.[5]

  • Modified Reagents: Consider using polymer-supported PPh₃, where the resulting oxide is simply filtered off.[2] Alternatively, reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) produce a hydrazine byproduct that is easily filtered.[2][6]

Core Reaction Mechanism: A Visual Guide

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key intermediates. The rate-limiting step is often the Sₙ2 attack on the bulky oxyphosphonium salt, especially with hindered substrates.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_inversion Inversion Phase (Sₙ2) PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂Et)N(H)CO₂Et] PPh3:e->Betaine:w + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt [RO-PPh₃]⁺ Betaine:e->Oxyphosphonium:w + ROH ROH Cyclopentenol (ROH) InvertedProduct Inverted Product (Nu-R) Oxyphosphonium:e->InvertedProduct:w + Nu⁻ TPPO TPPO Oxyphosphonium:e->TPPO:w + Nu⁻ Nuc Nucleophile (Nu⁻)

Caption: The Mitsunobu reaction mechanism.

In-Depth Troubleshooting Guide
Problem 1: Low or No Yield of Inverted Product

This is the most common failure mode for hindered cyclopentenol substrates.

Q: I'm getting very low yields with my cyclopentenol using standard benzoic acid, PPh₃, and DEAD in THF. What is the mechanistic reason and how can I fix it?

A: The low yield is likely due to a combination of steric hindrance and nucleophile acidity. The bulky cyclopentenol derivative hinders the attack of the alcohol's oxygen on the phosphorus atom of the PPh₃-DEAD adduct, and also impedes the final Sₙ2 attack.[4]

Root Cause Analysis & Solutions:

  • Insufficient Nucleophile Acidity: For sterically hindered alcohols, the rate of reaction is highly dependent on the acidity of the nucleophile. A more acidic nucleophile leads to a higher concentration of the deprotonated, more reactive carboxylate anion.[1]

    • Solution: Switch from benzoic acid (pKa 4.2) to a more acidic carboxylic acid. 4-Nitrobenzoic acid (pKa 3.4) is an excellent choice and has been shown to dramatically improve yields for hindered alcohols.[1][7]

  • Unfavorable Reaction Kinetics: The standard temperature (0 °C to RT) may be insufficient to overcome the activation energy for a sterically demanding substrate.

    • Solution: Increase the reaction temperature. After the initial addition of DEAD at 0 °C, allow the reaction to warm to room temperature and then gently heat to 40-50 °C.[1] Monitor the reaction by TLC to track the consumption of the starting material. Be aware that higher temperatures can sometimes promote side reactions like elimination.

  • Solvent Effects: The polarity of the solvent influences the reactivity of the intermediates.[4]

    • Solution: While THF is a common choice, nonpolar solvents like toluene or benzene can sometimes accelerate the reaction and improve yields by favoring the key intermediates over competitive pathways.[4][5]

ParameterStandard ConditionRecommended for CyclopentenolsRationale
Nucleophile Benzoic Acid (pKa ~4.2)4-Nitrobenzoic Acid (pKa ~3.4)Increases nucleophile reactivity to overcome steric hindrance.[1]
Temperature 0 °C to Room Temp0 °C then warm to 40 °CProvides energy to overcome the higher activation barrier.[1]
Solvent THFTolueneNonpolar solvents can disfavor certain side reactions.[4]
Problem 2: Formation of Side Products (Elimination, Rearrangement, or Retention of Stereochemistry)

Q: My main product is an elimination product (cyclopentadiene derivative) instead of the inverted ester. Why does this happen?

A: Elimination becomes a major competing pathway when the Sₙ2 substitution is slow, which is common for hindered secondary alcohols. The oxyphosphonium intermediate, [RO-PPh₃]⁺, is an excellent leaving group. If the nucleophile cannot attack the carbon center efficiently due to steric hindrance, a base (like the carboxylate anion or the hydrazine byproduct) may instead abstract a proton from an adjacent carbon, leading to an E2 elimination.

Q: I am observing a mixture of inverted and retained products, or even allylic rearrangement. What's going on?

A: This points to competing reaction pathways.

  • Retention of Stereochemistry: While the classic mechanism proceeds with clean inversion, alternative pathways involving a pentavalent phosphorane intermediate can lead to retention.[4] This is more likely with sterically hindered alcohols where the direct Sₙ2 pathway is slowed.[4]

  • Allylic Rearrangement: If your cyclopentenol has unsaturation, the carboxylate anion may attack the allylic position (γ-carbon) instead of the carbon bearing the oxygen (α-carbon), leading to a rearranged product.[5] This is a known complication for allylic alcohols in the Mitsunobu reaction.[5]

Troubleshooting Workflow Diagram

This decision tree can help guide your experimental strategy when you encounter low yields.

Troubleshooting_Workflow Start Low Yield of Inverted Product Check_Basics Verified Anhydrous Conditions & Reagent Purity? Start->Check_Basics Fix_Basics Action: Dry Solvents/Glassware, Use Fresh Reagents Check_Basics->Fix_Basics No Check_Nucleophile Is Nucleophile pKa < 12? Check_Basics->Check_Nucleophile Yes Fix_Basics->Start Re-run Use_Stronger_Acid Action: Use 4-Nitrobenzoic Acid or other low-pKa nucleophile Check_Nucleophile->Use_Stronger_Acid No Check_Temp Reaction run at RT only? Check_Nucleophile->Check_Temp Yes Success Problem Resolved Use_Stronger_Acid->Success Increase_Temp Action: Heat to 40-50 °C after initial addition Check_Temp->Increase_Temp Yes Check_Solvent Solvent: THF? Check_Temp->Check_Solvent No Increase_Temp->Success Change_Solvent Action: Switch to Toluene Check_Solvent->Change_Solvent Yes Check_Solvent->Success No Change_Solvent->Success

Caption: Decision tree for troubleshooting low Mitsunobu inversion yields.

Validated Experimental Protocol

This protocol is adapted from a validated procedure for the inversion of a sterically hindered secondary alcohol and is optimized for success.[1]

Title: Mitsunobu Inversion of a Hindered Cyclopentenol using 4-Nitrobenzoic Acid.

Materials:

  • (Your) Cyclopentenol derivative

  • 4-Nitrobenzoic acid (4.0 equiv.)

  • Triphenylphosphine (PPh₃) (4.0 equiv.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the cyclopentenol (1.0 equiv.), 4-nitrobenzoic acid (4.0 equiv.), and triphenylphosphine (4.0 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the DEAD or DIAD (4.0 equiv.) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Heating (If Necessary): Monitor the reaction by TLC. If starting material remains, gently heat the reaction mixture to 40 °C for 3-6 hours.[1]

  • Workup - Quenching: Cool the reaction to room temperature and dilute with an equal volume of diethyl ether. Wash the organic layer twice with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid.

  • Workup - Byproduct Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. To the resulting semi-solid residue, add diethyl ether to precipitate the bulk of the TPPO and hydrazine byproduct. Let it stand for several hours, then slowly add hexanes to increase precipitation.[1]

  • Purification: Filter the white solids and wash the filter cake with a 1:1 ether/hexanes solution. Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the inverted 4-nitrobenzoate ester.

  • Final Step: The inverted ester can then be hydrolyzed under standard basic conditions (e.g., NaOH or K₂CO₃ in methanol) to furnish the final inverted cyclopentenol.

References
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Rehman, S. U., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(15), 5738. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 75, 198. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Kerschen, P. M., & Van Vranken, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(17), 11635–11644. [Link]

Sources

Technical Support Center: Enhancing Enantioselectivity in Lipase-Catalyzed Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing enantioselectivity in lipase-catalyzed acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enzymatic reactions. Here, we move beyond simple protocols to explain the underlying principles governing enantioselectivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding lipase-catalyzed acylation:

Q1: What is the fundamental principle behind lipase enantioselectivity in non-aqueous media?

A1: Lipases, which are hydrolases, can function in reverse in non-aqueous (organic) solvents, catalyzing esterification and transesterification reactions.[1] Their enantioselectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially accommodates one enantiomer of a chiral substrate over the other. In organic solvents, the enzyme's conformation becomes more rigid, which can enhance this selectivity.[2] The choice of solvent, temperature, and acyl donor can all influence the enzyme's conformation and the interactions within the active site, thereby modulating enantioselectivity.[2]

Q2: Why is my lipase exhibiting low or no enantioselectivity?

A2: Low enantioselectivity can stem from several factors. The most common culprits are suboptimal reaction conditions. These include an inappropriate choice of solvent, which may lead to a loss of the enzyme's essential water layer or an unfavorable conformation.[3] Extreme temperatures can also denature the enzyme or provide enough energy to overcome the selective energy barrier between the two enantiomers.[4] Additionally, the nature of the acyl donor and the substrate itself play a crucial role.

Q3: Can I reuse my lipase? How does immobilization help?

A3: Yes, one of the significant advantages of using enzymes is their potential for reuse. Immobilization, the process of attaching the lipase to a solid support, is a key strategy to facilitate enzyme recovery and recycling.[5] Immobilization can also enhance the enzyme's stability against changes in temperature and pH, and in some cases, improve its activity and enantioselectivity.[6]

Troubleshooting Guide: Low Enantioselectivity

This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your lipase-catalyzed acylation reactions.

Issue 1: Suboptimal Solvent Selection

Symptoms:

  • Low enantiomeric excess (ee%) or enantiomeric ratio (E).

  • Low reaction conversion.

  • Complete loss of enzyme activity.

Causality: The solvent plays a critical role in maintaining the lipase's catalytically active conformation. A thin layer of water around the enzyme is essential for its function. Polar organic solvents can strip this essential water, leading to inactivation.[3] Conversely, very non-polar solvents might make the enzyme too rigid, reducing its activity.[3] The solvent also influences the solubility of substrates and products, which can affect reaction equilibrium and rates.[2]

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The hydrophobicity of the solvent, often quantified by its logP value, is a key parameter. Generally, non-polar solvents are preferred as they are less likely to interfere with the enzyme's essential water layer.[2]

  • Solvent Screening: If enantioselectivity is low, perform a solvent screen with a range of solvents with varying polarities. Common choices include hexane, toluene, tert-butyl methyl ether (MTBE), and ionic liquids.

  • Consider Solvent-Free Systems: For some reactions, a solvent-free system can be a viable and "green" option, potentially leading to high conversion and selectivity.[4]

Data Presentation: Effect of Solvent on Enantioselectivity

Lipase SourceSubstrateAcyl DonorSolventTemperature (°C)Enantiomeric Ratio (E)Reference
Pseudomonas cepacia(R,S)-1-phenylethanolVinyl acetateHexane30>100[1]
Pseudomonas cepacia(R,S)-1-phenylethanolVinyl acetateAcetonitrile3015[1]
Candida rugosa(R,S)-2-bromopropanoic acidn-butanol[BMIM]PF63019[7]
Candida rugosa(R,S)-2-bromopropanoic acidn-butanoln-hexane3010[7]

This table is a representative example; actual values can vary based on specific reaction conditions.

Issue 2: Inappropriate Reaction Temperature

Symptoms:

  • Decreased enantioselectivity at higher temperatures.

  • Low reaction rate at lower temperatures.

  • Enzyme denaturation at very high temperatures.

Causality: Temperature has a dual effect on enzyme-catalyzed reactions. Increasing the temperature generally increases the reaction rate. However, it can also decrease enantioselectivity by providing enough thermal energy to overcome the activation energy difference between the two enantiomers.[4] High temperatures can also lead to irreversible denaturation of the lipase.

Troubleshooting Steps:

  • Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. For many lipases, the optimal temperature for activity is between 40-65°C.[8]

  • Low-Temperature Acylation: If high enantioselectivity is the primary goal, consider running the reaction at a lower temperature (e.g., 4-25°C), even if it requires a longer reaction time.

  • Thermostable Lipases: For reactions requiring higher temperatures, consider using a lipase from a thermophilic organism or a thermostable mutant.[9]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation

This protocol provides a starting point for a typical lipase-catalyzed acylation reaction.

Materials:

  • Racemic alcohol or amine substrate

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Lipase (free or immobilized)

  • Molecular sieves (optional, for water removal)[10]

Procedure:

  • To a stirred solution of the racemic substrate (1 equivalent) in the chosen anhydrous solvent, add the acyl donor (1.5-3 equivalents).

  • Add the lipase (typically 10-50% by weight of the substrate).

  • If using molecular sieves to control water activity, add them to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., chiral GC or HPLC).

  • Once the desired conversion (ideally close to 50% for kinetic resolution) is reached, stop the reaction by filtering off the lipase.

  • Analyze the enantiomeric excess (ee) of the remaining substrate and the product to determine the enantioselectivity (E-value).

Protocol 2: Lipase Immobilization by Physical Adsorption

This protocol describes a simple method for immobilizing lipase on a macroporous resin.[6]

Materials:

  • Lipase powder

  • Macroporous resin (e.g., NKA)

  • Ethanol (99%)

  • Phosphate buffer (0.05 M, pH 7)

Procedure:

  • Wash the macroporous resin (1 g) with ethanol (5 mL) in a shaking incubator at 30°C and 200 rpm for 2 hours to remove impurities.

  • Decant the ethanol and wash the resin three times with distilled water.

  • Equilibrate the resin with phosphate buffer (5 mL) for 12 hours at 30°C.

  • Remove the buffer and add a solution of lipase (0.8 g) in phosphate buffer (5 mL).

  • Stir the mixture in a rotary shaker at 200 rpm and 30°C for 2 hours.

  • Separate the immobilized lipase by decantation and wash it three times with phosphate buffer to remove any unbound enzyme.

  • The immobilized lipase is now ready for use.

Visualizing the Workflow

Workflow for Optimizing Enantioselectivity

The following diagram illustrates a systematic approach to enhancing the enantioselectivity of a lipase-catalyzed acylation reaction.

Optimization_Workflow Start Start: Low Enantioselectivity Solvent Step 1: Solvent Screening (Vary polarity, consider ionic liquids/solvent-free) Start->Solvent Temp Step 2: Temperature Optimization (Screen range, try low temp) Solvent->Temp If still low AcylDonor Step 3: Acyl Donor Modification (Vary chain length and concentration) Temp->AcylDonor If still low Immobilization Step 4: Enzyme Immobilization (Enhance stability and reusability) AcylDonor->Immobilization For stability & reuse WaterActivity Step 5: Control Water Activity (Use molecular sieves or salt hydrates) Immobilization->WaterActivity Fine-tuning End Achieved High Enantioselectivity WaterActivity->End

Caption: A stepwise workflow for optimizing enantioselectivity.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting common issues.

Troubleshooting_Tree Start Problem: Low Enantioselectivity Check_Conversion Is reaction conversion also low? Start->Check_Conversion High_Conversion No Check_Conversion->High_Conversion No Low_Conversion Yes Check_Conversion->Low_Conversion Yes Check_Temp Is the temperature too high? High_Conversion->Check_Temp Check_Solvent Is the solvent appropriate? (non-polar, anhydrous) Low_Conversion->Check_Solvent Good_Solvent Yes Check_Solvent->Good_Solvent Yes Bad_Solvent No Check_Solvent->Bad_Solvent No Good_Solvent->Check_Temp Change_Solvent Action: Change to a non-polar solvent (e.g., hexane, toluene) Bad_Solvent->Change_Solvent Good_Temp No Check_Temp->Good_Temp No Bad_Temp Yes Check_Temp->Bad_Temp Yes Check_Acyl_Donor Is the acyl donor optimal? Good_Temp->Check_Acyl_Donor Lower_Temp Action: Lower the reaction temperature Bad_Temp->Lower_Temp Good_Acyl_Donor Yes Check_Acyl_Donor->Good_Acyl_Donor Yes Bad_Acyl_Donor No Check_Acyl_Donor->Bad_Acyl_Donor No Consider_Inhibition Consider substrate/product inhibition Good_Acyl_Donor->Consider_Inhibition Change_Acyl_Donor Action: Screen different acyl donors (vary chain length) Bad_Acyl_Donor->Change_Acyl_Donor

Caption: A decision tree for troubleshooting low enantioselectivity.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

  • Unraveling Lipase’s Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis. [Link]

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241–246. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules. [Link]

  • Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. The Journal of Organic Chemistry. [Link]

  • Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biotechnology and Bioengineering. [Link]

  • Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega. [Link]

  • Influence of acyl chain length on the enantioselectivity of Candida antarctica lipase B and its thermodynamic components in kinetic resolution of sec-alcohols. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Chemical Biology. [Link]

  • Defining Substrate Specificities for Lipase and Phospholipase Candidates. PLoS One. [Link]

  • Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. BMC Biotechnology. [Link]

  • Lipase-mediated enantioselective acylation of alcohols with functionalized vinyl esters: acyl donor tolerance and applications. Tetrahedron: Asymmetry. [Link]

  • The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Periodica Polytechnica Chemical Engineering. [Link]

  • Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. International Journal of Molecular Sciences. [Link]

  • Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Analytical and Bioanalytical Chemistry. [Link]

  • Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis. Food Chemistry. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]

  • Lipase improvement: goals and strategies. Biotechnology Advances. [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

  • Effect of acyl donor chain length and sugar/acyl donor molar ratio on enzymatic synthesis of fatty acid fructose esters. Journal of the American Oil Chemists' Society. [Link]

  • Process Technology for Immobilized Lipase. Technical University of Denmark. [Link]

  • Stability of lipase activity in the presence of various organic solvents. Journal of the Serbian Chemical Society. [Link]

  • The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • Altering the Chain Length Specificity of a Lipase from Pleurotus citrinopileatus for the Application in Cheese Making. International Journal of Molecular Sciences. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules. [Link]

  • Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Analytical Methods for Lipases Activity Determination: A Review. Current Analytical Chemistry. [Link]

  • Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Effect of temperature on the kinetic resolution of (RS)-4 by immobilized lipase in sol-gel-Ak from P. cepacia. ResearchGate. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]

  • Effects of temperature (40, 50, 60, and 70°C) on the lipase-catalyzed glycerolysis of coconut oil. Reaction conditions. ResearchGate. [Link]

  • Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Managing Enzyme Loading in CAL-B Catalyzed Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Candida antarctica Lipase B (CAL-B) catalyzed acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing enzyme loading and optimizing your acylation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during CAL-B catalyzed acylation, with a focus on issues related to enzyme loading. Each question is designed to diagnose a specific problem and provide a logical path to its resolution.

Q1: My reaction is very slow or has stalled completely. How can I determine if incorrect enzyme loading is the cause?

A1: A slow or stalled reaction is a frequent issue. While several factors can be at play, enzyme loading is a primary suspect. Here’s how to systematically troubleshoot:

Underlying Principle: The rate of an enzyme-catalyzed reaction is directly proportional to the concentration of active enzyme, up to a certain point.[1][2] Below the optimal concentration, there aren't enough catalytic sites to process the substrate efficiently. Conversely, excessive loading can lead to mass transfer limitations or enzyme aggregation, paradoxically slowing the reaction.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow or stalled reactions.

Experimental Protocol: Preliminary Enzyme Loading Screen

  • Setup: Prepare a series of identical reaction mixtures (same substrate concentration, solvent, temperature, and reaction volume).

  • Enzyme Addition: To each reaction, add a different amount of CAL-B. A good starting range for immobilized CAL-B (like Novozym 435®) is 1-10% (w/w) of the limiting substrate.

  • Monitoring: Take aliquots at regular intervals and analyze for product formation using a suitable technique (e.g., HPLC, GC).

  • Analysis: Plot the initial reaction rate as a function of enzyme concentration. The optimal loading will be in the region where the rate begins to plateau.

Q2: I've increased the enzyme loading, but the reaction rate is not increasing proportionally. What's happening?

A2: This is a classic sign of mass transfer limitations, especially when using an immobilized enzyme like CAL-B.

Underlying Principle: In a heterogenous catalytic system, the substrates must diffuse from the bulk solution to the surface of the support and into the pores to reach the active sites of the enzyme.[3][5] The products must then diffuse back out. When the enzyme concentration on the support is very high, the rate of the enzymatic reaction can become faster than the rate of diffusion. In this scenario, diffusion, not the enzyme's catalytic activity, becomes the rate-limiting step.

Visualizing Mass Transfer Limitation:

Caption: Mass transfer limitations at high enzyme loading.

Troubleshooting and Solutions:

  • Improve Agitation: Increasing the stirring speed can reduce the thickness of the boundary layer around the immobilized particles, enhancing external mass transfer.

  • Optimize Particle Size: If possible, use a support with a smaller particle size to increase the surface area-to-volume ratio. However, be mindful that this can increase backpressure in flow systems.

  • Reduce Enzyme Loading: Counterintuitively, reducing the enzyme loading can sometimes increase the specific activity (activity per mg of enzyme) by alleviating diffusional constraints.[6]

  • Consider a Different Support: Supports with larger pore sizes can improve internal mass transfer.

Q3: My reaction works well initially, but the enzyme activity drops off quickly, especially with higher enzyme loads. Why?

A3: This suggests enzyme deactivation, which can be exacerbated by high local concentrations of substrates or products.

Underlying Principle: While CAL-B is a robust enzyme, it can be inhibited or deactivated by certain conditions.[7] High enzyme loading can lead to high local concentrations of products, some of which may be inhibitory. For example, in the acylation of an alcohol, the co-product acid can lower the microenvironmental pH around the enzyme, leading to deactivation.[8]

Potential Causes and Solutions:

Cause Explanation Solution
Product Inhibition High local product concentration near the active site competitively or non-competitively inhibits the enzyme.Use a lower enzyme loading to slow product generation, or implement in-situ product removal (e.g., using a scavenger for the co-product).
Substrate Inhibition High concentrations of certain substrates can be inhibitory. This is less common for CAL-B but possible.Feed the substrate gradually over time (fed-batch approach) to maintain a low, steady concentration.
pH Shift Acidic or basic byproducts can alter the local pH, moving it away from the enzyme's optimum (typically pH 7-8 for CAL-B).[8][9]Add a buffer to the reaction medium or use an immobilized enzyme system with inherent pH-buffering capacity.
Enzyme Leaching If the enzyme is not securely immobilized, it can leach from the support, especially with vigorous stirring or in certain organic solvents.[6]Use a support with stronger enzyme binding (e.g., covalent attachment) or cross-link the adsorbed enzyme.[6]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the ideal enzyme loading for a typical CAL-B acylation reaction?

A4: There is no single "ideal" loading. The optimal amount of CAL-B depends on several factors including:

  • The nature of the substrates: Bulky substrates may experience greater steric hindrance and require higher enzyme loading.[10]

  • The reaction medium: The solvent affects enzyme activity and stability, thus influencing the required loading.

  • The immobilization support: The properties of the support (particle size, pore diameter, surface chemistry) will impact the effective enzyme activity.[11][12]

  • Economic considerations: In an industrial setting, the goal is to use the minimum amount of enzyme necessary to achieve the desired conversion in a reasonable timeframe.

As a starting point for the widely used Novozym 435®, a loading of 1-10% (w/w) relative to the limiting substrate is common. However, this should always be optimized for your specific reaction.

Q5: How does immobilization affect the required enzyme loading compared to using free CAL-B?

A5: Immobilization introduces several considerations that influence enzyme loading. While free enzyme is dispersed throughout the reaction medium, immobilized enzyme is concentrated on a solid support.[13]

FeatureFree CAL-BImmobilized CAL-BImpact on Loading
Mass Transfer Minimal limitationsCan be significant (external and internal)[3][14]Higher loading of immobilized enzyme may be needed to achieve the same overall reaction rate as a lower concentration of free enzyme, up to the point where mass transfer becomes limiting.
Stability Generally lowerOften significantly higher[9]Immobilized enzyme can often be used at a lower effective loading over multiple cycles, improving process economy.
Recovery & Reuse DifficultStraightforwardThe reusability of immobilized CAL-B means that the initial loading is an investment over multiple reaction batches.
Local Concentration UniformHigh on the support surfaceThis can lead to the issues of product inhibition or pH shifts described in Q3.
Q6: Can I reuse my immobilized CAL-B? If so, how does this affect my enzyme loading strategy?

A6: Yes, one of the primary advantages of immobilized CAL-B is its reusability.[15] Your enzyme loading strategy should account for this. It might be more cost-effective to use a higher initial enzyme loading that retains sufficient activity over many cycles, rather than a lower loading that needs to be replaced more frequently.

Protocol: Testing Reusability

  • Initial Reaction: Perform your reaction with an optimized enzyme load.

  • Recovery: After the reaction, recover the immobilized enzyme by filtration or decantation.

  • Washing: Gently wash the enzyme with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed products or unreacted substrates.

  • Drying: Dry the enzyme under vacuum or by gentle air-drying.

  • Next Cycle: Add the recovered enzyme to a fresh reaction mixture.

  • Monitor Activity: Compare the initial rate of the second cycle to the first. Repeat for several cycles to determine the operational stability. A gradual loss of activity is expected.

Q7: What is the mechanism of CAL-B catalyzed acylation and how does enzyme loading relate to it?

A7: CAL-B catalyzes acylation via a Ping-Pong Bi-Bi mechanism involving a catalytic triad of Serine (Ser), Histidine (His), and Aspartic acid (Asp).

Simplified Mechanism:

G E CAL-B (E) EA Acyl-Donor Complex (E-Acyl) E->EA + Acyl Donor E_Acyl Acyl-Enzyme Intermediate (E-Acyl') EA->E_Acyl - Co-Product E_Acyl_Nuc Ternary Complex (E-Acyl'-Nucleophile) E_Acyl->E_Acyl_Nuc + Nucleophile EP Product Complex (E-Product) E_Acyl_Nuc->EP Acyl Transfer EP->E - Product P Acylated Product CoP Co-Product Nuc Nucleophile (e.g., Alcohol) Acyl Acyl Donor (e.g., Ester)

Caption: Ping-Pong Bi-Bi mechanism for CAL-B acylation.

Relationship to Enzyme Loading:

  • Enzyme Concentration ([E]): The total amount of available enzyme is determined by the enzyme loading.

  • Reaction Rate: According to Michaelis-Menten kinetics, the initial reaction rate is proportional to the total enzyme concentration ([E]total) when the substrate concentration is saturating.[1][16] Therefore, increasing the enzyme loading directly increases the number of catalytic sites available, leading to a higher reaction rate, provided the reaction is not limited by other factors like mass transfer.

References

  • Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers. [Link]

  • Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. Frontiers. [Link]

  • Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. MDPI. [Link]

  • A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. PMC - NIH. [Link]

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH. [Link]

  • Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. PMC - NIH. [Link]

  • Influence of enzyme loading on catalytic activity of CaLB lipase... ResearchGate. [Link]

  • Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. PMC - NIH. [Link]

  • Effect of Functional Group on the Catalytic Activity of Lipase B from Candida antarctica Immobilized in a Silica-Reinforced Pluronic F127/α-Cyclodextrin Hydrogel. PMC - PubMed Central. [Link]

  • (A) The effect of the enzymatic loading on immobilization yield and... ResearchGate. [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]

  • Mass-transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Fixed-Bed Reactor. PubMed. [Link]

  • Recognition of acyl donors by lipase CAL-B in the acylation of 6-azauridine. PubMed. [Link]

  • Schematic illustration of catalytic mechanism of CalB for... ResearchGate. [Link]

  • Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor | Request PDF. ResearchGate. [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • 19.5: Effect of Concentration on Enzyme Activity. Chemistry LibreTexts. [Link]

  • Energetic and Kinetic Origins of CALB Interfacial Activation Revealed by PaCS-MD/MSM. [Link]

  • Monitoring of Peptide Acylation Inside | PDF. Scribd. [Link]

  • Factors affecting enzyme activity. Monash University. [Link]

  • Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI. [Link]

  • Immobilized enzymes: crystals or carriers?. eduardbardaji.com. [Link]

  • Chemical Reporters for Exploring Protein Acylation. PMC - NIH. [Link]

  • Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers. Frontiers. [Link]

  • Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. [Link]

  • Basics of enzyme kinetics graphs (article). Khan Academy. [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. [Link]

  • Mod-01 Lec-15 Interphase Mass Transfer and Reaction in Immobilized Enzymes. YouTube. [Link]

  • I understand why the answer is A. However can anyone explain why the answer is not B? : r/Mcat. Reddit. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in modern organic synthesis and drug development: the prevention of racemization during functional group manipulation. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of maintaining stereochemical purity in their daily work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.

Introduction to Stereochemical Integrity

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects.[1][2] The loss of a defined stereocenter, known as racemization, can therefore have profound implications for the safety and efficacy of a drug candidate. Racemization is the process where an optically active compound, containing a single enantiomer, is converted into a racemic mixture—a 1:1 mixture of both enantiomers that is optically inactive.[3][4]

This guide will delve into the common pitfalls that lead to racemization during routine functional group manipulations and provide actionable strategies and troubleshooting advice to preserve the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Enemy - Mechanisms of Racemization

Question 1: What are the most common chemical transformations that put my chiral center at risk of racemization?

Answer: Racemization is frequently encountered in reactions that involve the formation of a planar, achiral intermediate. The two most common culprits are:

  • Carbocation Formation (SN1-type reactions): When a leaving group departs from a chiral center, it can form a planar carbocation.[3][5][6] The incoming nucleophile can then attack from either face of the plane with equal probability, leading to a racemic mixture of products.[3][6] This is a significant concern when attempting to substitute a group at a chiral center.

  • Enolate/Enol Formation: For chiral centers alpha (α) to a carbonyl group, deprotonation by a base can form a planar enolate, or protonation of the carbonyl oxygen by an acid can lead to a planar enol.[7][8][9][10] In both cases, the stereochemical information at the α-carbon is lost. Re-protonation of the enolate or tautomerization of the enol back to the keto form can occur from either face, resulting in racemization.[9][11]

Question 2: How do acid and base catalysis contribute to racemization?

Answer: Both acids and bases can be potent catalysts for racemization, particularly for compounds with a chiral center adjacent to a π-system like a carbonyl group.[7][12]

  • Base-Catalyzed Racemization: A base can abstract an acidic proton from the chiral center, leading to the formation of a resonance-stabilized, planar carbanion (like an enolate).[13] This intermediate is achiral, and its subsequent protonation will yield a racemic mixture.[14]

  • Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen can be protonated, which facilitates the formation of a planar enol tautomer.[9] The double bond of the enol removes the chirality of the α-carbon. When the enol tautomerizes back to the keto form, it can do so to produce both enantiomers, leading to racemization.[9]

Question 3: Does temperature play a role in racemization?

Answer: Yes, temperature is a critical factor. Increasing the reaction temperature often accelerates the rate of racemization.[5][15][16] Higher temperatures provide the necessary activation energy for bond-breaking and bond-forming processes that can lead to racemization, such as the interconversion of enantiomers.[14][16] In some cases, racemization can even occur by simply heating an optically active compound.[5] Therefore, running reactions at the lowest effective temperature is a general principle to minimize the risk of racemization. The effect of temperature on racemization can be complex, with some studies showing that higher temperatures can, in specific contexts, enhance deracemization processes when coupled with other techniques.[15][17][18][19]

Section 2: Proactive Strategies for Preventing Racemization

Question 4: I need to perform a substitution at a chiral center. How can I avoid a racemic product?

Answer: To avoid the formation of a carbocation intermediate, it is crucial to favor a stereospecific reaction mechanism, such as an SN2 reaction.[20] An SN2 reaction proceeds with an inversion of stereochemistry and does not involve a planar intermediate. To promote an SN2 pathway:

  • Use a good, non-bulky nucleophile.

  • Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) that solvates the cation but not the nucleophile, thus enhancing its nucleophilicity.

  • Ensure you have a good leaving group.

The following diagram illustrates the decision-making process for substitutions at a chiral center:

SN1_vs_SN2 start Substitution at a Chiral Center substrate Analyze Substrate: - Tertiary? - Secondary? - Primary? start->substrate conditions Choose Reaction Conditions substrate->conditions Consider steric hindrance sn1_path SN1 Pathway (Racemization Risk) conditions->sn1_path Protic solvent, weak nucleophile sn2_path SN2 Pathway (Stereochemical Inversion) conditions->sn2_path Aprotic solvent, strong nucleophile outcome_racemic Racemic Product sn1_path->outcome_racemic outcome_inverted Enantiomerically Enriched Product sn2_path->outcome_inverted

Caption: Decision workflow for minimizing racemization during substitution reactions.

Question 5: How can I modify a functional group adjacent to a chiral center without causing epimerization?

Answer: When dealing with a chiral center α to a carbonyl, the primary goal is to avoid the formation of an enol or enolate. Here are some effective strategies:

  • Use of Non-nucleophilic, Sterically Hindered Bases: If a base is required, opt for one that is sterically hindered and non-nucleophilic, such as lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures. These bases are less likely to participate in addition-elimination reactions and can be more selective in deprotonation.

  • Protecting Groups: Temporarily converting the carbonyl group into a functionality that does not promote enolization is a powerful strategy.[21] For example, converting a ketone to a ketal or an acetal will protect it from both acidic and basic conditions that could lead to racemization.[21]

  • Enantioselective Methods: Employing chiral catalysts or auxiliaries can create a chiral environment around the molecule, favoring one reaction pathway over another and preserving stereochemical integrity.[22][23][24][25][26]

Question 6: What are chiral auxiliaries and how do they work?

Answer: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate.[22] It directs the stereochemical outcome of a reaction by creating a diastereomeric intermediate that has a lower energy transition state for the formation of one stereoisomer over the other. After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product. This is a form of asymmetric induction.[23]

Section 3: Special Topics - Peptide Synthesis

Question 7: I am observing significant epimerization in my solid-phase peptide synthesis (SPPS). What are the likely causes and how can I mitigate this?

Answer: Epimerization is a major challenge in peptide synthesis, particularly during the activation of the carboxylic acid of an amino acid for coupling.[27] The activated amino acid is prone to forming an oxazolone intermediate, which can lead to racemization at the α-carbon.[27]

Common Causes:

  • Over-activation: Using highly reactive coupling reagents for extended periods can increase the risk of oxazolone formation.

  • Base-Mediated Epimerization: The presence of excess base can directly abstract the α-proton of the activated amino acid.

  • Amino Acid Identity: Certain amino acids, like histidine and cysteine, are particularly susceptible to racemization.[28]

Troubleshooting Strategies:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can minimize epimerization by forming active esters that are less prone to oxazolone formation.[28][29]

  • Control of Stoichiometry and Reaction Time: Carefully control the amount of coupling reagent and base used, and monitor the reaction to avoid unnecessarily long reaction times.

  • Use of Protecting Groups: For susceptible amino acids like histidine, protecting the side chain can significantly reduce racemization.[28] The recently developed 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group for the α-amino group has also been shown to suppress racemization.[30]

The following workflow illustrates a troubleshooting guide for epimerization in SPPS:

SPPS_Troubleshooting start Epimerization Detected in SPPS check_coupling Review Coupling Protocol start->check_coupling check_amino_acid Is it a susceptible amino acid (e.g., His, Cys)? check_coupling->check_amino_acid adjust_conditions Adjust Reaction Conditions (Time, Temperature, Stoichiometry) check_coupling->adjust_conditions optimize_reagents Optimize Coupling Reagents (e.g., add HOBt/Oxyma) check_amino_acid->optimize_reagents No side_chain_protection Implement Side-Chain Protection check_amino_acid->side_chain_protection Yes re_analyze Re-analyze Chiral Purity optimize_reagents->re_analyze side_chain_protection->re_analyze adjust_conditions->re_analyze

Caption: Troubleshooting workflow for addressing epimerization in peptide synthesis.

Section 4: Analytical Techniques for Assessing Stereochemical Purity

Question 8: How can I accurately determine the enantiomeric purity of my product?

Answer: Several analytical techniques are available to quantify the ratio of enantiomers in a sample. The most common and reliable method is chiral chromatography .[31][32]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[1] Chiral HPLC columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[31][33]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate volatile enantiomers.[31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be added to an NMR sample to induce different chemical shifts for the protons of each enantiomer, allowing for their quantification.

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of an excess of one enantiomer, it is generally less accurate for precise quantification compared to chromatographic methods.[1][31]

Table 1: Comparison of Techniques for Chiral Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[31][33]High accuracy and resolution, widely applicable.[1]Can require method development for new compounds.
Chiral GC Differential interaction with a chiral stationary phase for volatile compounds.[31]High resolution for suitable analytes.Limited to volatile and thermally stable compounds.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with different NMR spectra.Rapid analysis, provides structural information.Can be less sensitive, may require specialized reagents.
Polarimetry Measurement of optical rotation.[1]Fast and simple.Less accurate for precise quantification, requires a known standard.[1]

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution with Minimal Racemization
  • Substrate Preparation: Dissolve the chiral substrate (1 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous acetone, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is a solid, dissolve it in a minimal amount of the reaction solvent before addition.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (typically room temperature or slightly elevated, but avoid excessive heat to minimize side reactions). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or another appropriate method.

Protocol 2: Protecting a Ketone as a Ketal to Prevent α-Racemization
  • Reaction Setup: To a solution of the chiral ketone (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a diol (e.g., ethylene glycol, 1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude ketal can often be used in the next step without further purification.

  • Deprotection: After the desired functional group manipulation, the ketal can be removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the ketone.

Conclusion

The preservation of stereochemical integrity is a cornerstone of modern organic synthesis, particularly in the context of drug development. By understanding the mechanisms of racemization and employing the appropriate preventative strategies, researchers can navigate the challenges of functional group manipulation with greater confidence. This guide provides a foundation for troubleshooting common issues and implementing robust synthetic protocols. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • ChemTalk. (n.d.). Stereoselective vs. Stereospecific Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Stereospecific vs Stereoselective Reactions. Retrieved from [Link]

  • Study.com. (n.d.). Enantioselective Synthesis in Organic Chemistry: Definition & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Stereospecificity. Retrieved from [Link]

  • Slideshare. (n.d.). Stereoselective and stereospecific reactions. Retrieved from [Link]

  • Reddit. (2018). Whats the difference between a Stereoselective reaction and a Stereospecific reaction? Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective synthesis. Retrieved from [Link]

  • Mat-Noor, M. H., & Wahab, H. A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(23), 7248. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Dynamic kinetic resolution. Retrieved from [Link]

  • Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.15: Chemistry Matters—Enantioselective Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.16: Chemistry Matters—Enantioselective Synthesis. Retrieved from [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved from [Link]

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2024). What Is Racemization In Organic Chemistry? Retrieved from [Link]

  • ResearchGate. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Wikipedia. (2023). Racemization. Retrieved from [Link]

  • Springer. (2007). Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]

  • ACS Publications. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinction between kinetic resolution, dynamic kinetic resolution, and deracemization (top). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution (KR) and dynamic kinetic resolution (DKR). Retrieved from [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • NCBI. (2018). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]

  • ACS Publications. (2018). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]

  • ACS Publications. (2004). More than a Protective Group: Synthesis and Applications of a New Chiral Silane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]

  • ResearchGate. (2004). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Thermal racemization process for (a) 1,2-Dichloroethane (expressed by.... Retrieved from [Link]

  • ACS Publications. (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Deracemization Reactions. Retrieved from [Link]

  • YouTube. (2014). Racemization of Chiral Carbonyl Compounds. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Enzymatic Resolutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enzymatic kinetic resolutions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the precision of enzymes to synthesize chiral molecules. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions, improve yields, and achieve high enantiopurity.

The term "recycling diacetate" in the context of enzymatic resolutions can be interpreted in several ways. Most commonly, it relates to the management of acyl donors and the acidic byproducts (like acetic acid) that can inhibit the enzyme or reverse the reaction. This guide focuses on strategies to mitigate these byproduct effects, effectively "recycling" the catalytic power of your enzyme and driving the resolution to successful completion.

Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution stops at low conversion (<50%). What is the likely cause?

A1: The most common culprit for stalling reactions is a significant shift in the local pH of the reaction medium. This is particularly prevalent when using acyl donors like acetic anhydride or certain activated esters, which release one equivalent of a carboxylic acid (e.g., acetic acid) for every equivalent of alcohol acylated.[1] Most lipases, such as the widely used Candida antarctica Lipase B (CALB), have an optimal pH range (typically pH 7-9) and their activity drops sharply outside of this window.[2] The accumulation of acidic byproducts lowers the pH, protonating key residues in the enzyme's active site (like the catalytic histidine), leading to reversible or irreversible inactivation.

Q2: What does the term "diacetate recycling" mean in this context?

A2: While direct recycling of a "diacetate" molecule is uncommon, the term likely refers to the broader challenge of managing the acylation process to maintain optimal enzyme activity. This can be broken down into two key strategies:

  • Byproduct Management: Preventing the buildup of inhibitory byproducts like acetic acid. This is the most direct way to "recycle" the enzyme's catalytic potential by keeping it in its active state.

  • Acyl Donor Optimization: Choosing an acyl donor that either doesn't produce an inhibitory byproduct or whose byproduct is non-acidic or easily removed.[3] Some advanced strategies involve the in situ regeneration of the acyl donor, which can be considered a form of recycling.[4][5][6][7][8]

Q3: Which acyl donors can help me avoid the problem of pH drop?

A3: Selecting an appropriate acyl donor is a critical first step. "Activated" or "non-acid generating" acyl donors are highly recommended.

  • Enol Esters (e.g., Vinyl Acetate, Isopropenyl Acetate): These are often the best choice. Upon acylation of the alcohol, they generate an enol that tautomerizes to a volatile and generally non-inhibitory aldehyde (acetaldehyde or acetone).[9][10] This prevents the release of a carboxylic acid, thus maintaining a stable pH.

  • Alkyl Esters (e.g., Ethyl Acetate, Ethyl Butyrate): These produce an alcohol byproduct (e.g., ethanol), which is less inhibitory than a carboxylic acid. However, the reaction is reversible, so an excess of the acyl donor is often required to drive the equilibrium forward.[11]

A comparison of common acyl donors is provided below:

Acyl DonorByproductAdvantagesDisadvantages
Acetic Anhydride Acetic AcidHighly reactive, inexpensive.Causes significant pH drop, leading to enzyme inhibition.[1]
Vinyl Acetate AcetaldehydeByproduct is volatile and non-acidic; reaction is irreversible.Can be more expensive; acetaldehyde can potentially form Schiff bases with the enzyme.
Isopropenyl Acetate AcetoneByproduct is a benign solvent; reaction is irreversible.[9][10]Generally a good alternative to vinyl acetate.
Ethyl Acetate EthanolInexpensive, produces a less inhibitory alcohol byproduct.Reaction is reversible and often slower, requiring a large excess.[11]
Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving problems encountered during enzymatic resolutions.

Issue 1: Low Enantioselectivity (Low e.e.)

A low enantiomeric excess (e.e.) indicates that the enzyme is not discriminating effectively between the two enantiomers of your substrate.

Root Causes & Corrective Actions:

  • Sub-optimal Temperature: Enzyme flexibility is temperature-dependent. Higher temperatures can decrease selectivity by allowing the "wrong" enantiomer to fit into the active site.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or even 4°C). This often enhances the enantiomeric ratio (E).[10]

  • Inappropriate Solvent: The solvent can influence the enzyme's conformation and its interaction with the substrate.[12]

    • Solution: Screen a variety of organic solvents. Non-polar, hydrophobic solvents like hexane, heptane, or toluene often give the best results for lipases.[9][13] Avoid polar solvents like DMSO or DMF, which can strip essential water from the enzyme and denature it.[12]

  • Reaction has gone past 50% conversion: In a standard kinetic resolution, the e.e. of the product is highest at low conversion, while the e.e. of the remaining substrate is highest as the reaction approaches 50% conversion. Pushing the reaction beyond 50% will cause the enzyme to acylate the less-preferred enantiomer, reducing the e.e. of both the product and the remaining substrate.

    • Solution: Monitor the reaction progress carefully (e.g., by TLC, GC, or HPLC) and stop the reaction at or near 50% conversion. The theoretical maximum yield for one enantiomer is 50% in a kinetic resolution.[14][15]

  • Enzyme Choice: The chosen enzyme may simply not be a good match for the substrate.

    • Solution: Screen different lipases. While CALB (Novozym 435) is a robust workhorse, other lipases from Pseudomonas cepacia, Rhizomucor miehei, or Aspergillus niger may show superior selectivity for your specific substrate.[13][16]

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity (e.e.) Observed check_conv Is Conversion > 50%? start->check_conv check_temp Is Temperature Optimized? check_conv->check_temp No stop_reaction Action: Stop reaction at ~50% conversion. Monitor kinetics closely. check_conv->stop_reaction Yes check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes lower_temp Action: Reduce reaction temperature (e.g., from 40°C to 25°C). check_temp->lower_temp No check_enzyme Screen Alternative Enzymes check_solvent->check_enzyme Yes change_solvent Action: Screen non-polar solvents (Hexane, Toluene, MTBE). check_solvent->change_solvent No find_new_enzyme Action: Test lipases from different sources (e.g., PSL, RML). check_enzyme->find_new_enzyme success Problem Resolved stop_reaction->success lower_temp->success change_solvent->success find_new_enzyme->success

Caption: Troubleshooting flowchart for low enantioselectivity.

Issue 2: Reaction Stalls or Enzyme Deactivation

This is often linked to byproduct inhibition, as discussed in the FAQs.

Root Causes & Corrective Actions:

  • Acid Byproduct Accumulation: As previously noted, this is a primary cause of enzyme deactivation.

    • Solution 1: Use a pH-Stat or Autotitrator. For larger-scale reactions, a pH-stat can continuously monitor the pH and add a base (e.g., dilute NaOH or KOH) to neutralize the acid as it forms, maintaining the optimal pH.[17][18]

    • Solution 2: Add a Stoichiometric Base. For smaller, bench-scale reactions, adding a solid-supported base or a mild inorganic base (e.g., Na₂CO₃, K₂CO₃) can neutralize the acid.[19] Be cautious, as strong bases can catalyze non-enzymatic hydrolysis of the product ester. Tertiary amines like triethylamine can also be used but may complicate purification.

    • Solution 3: Switch Acyl Donor. The most effective solution is to switch to an enol ester like vinyl acetate to prevent acid formation altogether.[20]

  • Water Content: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation, even in organic solvents.

    • Solution: Ensure the solvent is not "bone dry." Using a solvent with a controlled amount of water (often pre-equilibrated with a salt hydrate pair) can be beneficial. Pervaporation is another technique to control water activity.[21] However, excessive water will promote the reverse reaction (hydrolysis).

  • Immobilization Leaching or Instability: If you are using an immobilized enzyme, the enzyme may be leaching off the support, or the support itself may be unstable under the reaction conditions.

    • Solution: Ensure the immobilization method is robust. Covalent attachment is generally more stable than physical adsorption.[22][23][24] Test different supports to find one that is compatible with your solvent and temperature.[25]

Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution using an Enol Ester

This protocol describes a typical small-scale kinetic resolution of a racemic secondary alcohol using immobilized CALB and vinyl acetate.

  • Setup: To a 25 mL round-bottom flask, add the racemic alcohol (1.0 mmol), immobilized Candida antarctica lipase B (Novozym 435, ~20-50 mg), and a suitable non-polar solvent (e.g., toluene or hexane, 10 mL).[9]

  • Acylation: Add vinyl acetate (1.5-2.0 mmol, 1.5-2.0 equivalents). Using a slight excess helps ensure the reaction proceeds efficiently.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C) on a magnetic stir plate.

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Workup: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture contains the acylated product and the unreacted alcohol.

  • Purification: Separate the product ester from the remaining alcohol using standard column chromatography.[26]

Visualizing the Reaction: The Advantage of Enol Esters

The diagram below illustrates why enol esters are superior for maintaining stable reaction conditions compared to acid anhydrides.

G cluster_0 Method A: Acid Anhydride (e.g., Acetic Anhydride) cluster_1 Method B: Enol Ester (e.g., Vinyl Acetate) Rac_OH_A Racemic Alcohol Enzyme_A Lipase Rac_OH_A->Enzyme_A Ac2O Acetic Anhydride Ac2O->Enzyme_A Ester_A Product Ester Enzyme_A->Ester_A Acid Acetic Acid (Byproduct) Enzyme_A->Acid Inhibition Enzyme Inhibition (pH Drop) Acid->Inhibition Inhibition->Enzyme_A Rac_OH_B Racemic Alcohol Enzyme_B Lipase Rac_OH_B->Enzyme_B VA Vinyl Acetate VA->Enzyme_B Ester_B Product Ester Enzyme_B->Ester_B Aldehyde Acetaldehyde (Byproduct) Enzyme_B->Aldehyde Stable Stable pH (No Inhibition) Aldehyde->Stable Stable->Enzyme_B

Caption: Comparison of byproducts from different acyl donors.

Advanced Concepts: Dynamic Kinetic Resolution (DKR)

For reactions where the 50% yield limit of a standard kinetic resolution is a significant drawback, Dynamic Kinetic Resolution (DKR) offers a powerful alternative to achieve a theoretical yield of up to 100%.[27][28]

Q: How does DKR work and how can I implement it?

A: DKR combines the enzymatic kinetic resolution with a second, compatible catalyst that continuously racemizes the slow-reacting enantiomer of the starting material in situ.[10][29] This ensures that the fast-reacting enantiomer is constantly replenished from the slow-reacting pool, allowing the enzymatic acylation to proceed to full conversion, yielding a single enantiomer of the product.

Key Components for a DKR System:

  • An Efficient Enzyme: A highly selective and stable lipase (like CALB) for the resolution step.

  • A Racemization Catalyst: This is the crucial addition. Common catalysts include:

    • Ruthenium Complexes: Often used for the racemization of secondary alcohols.[9]

    • Zeolites: Can act as catalysts for racemization.[10]

    • Aluminum Complexes: An Al-catalyzed Oppenauer-type redox process can be used for racemization.[28]

  • Compatibility: The enzyme and the racemization catalyst must be able to function effectively under the same reaction conditions (solvent, temperature) without mutually inhibiting each other.[19]

Implementing DKR is a significant step up in complexity from a standard KR, but it provides a much more efficient route to enantiopure products when successful.

References

Sources

Validation & Comparative

A Tale of Two Synthons: A Comparative Guide to (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol and Corey Lactone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the intricate architecture of prostaglandins has served as a proving ground for the art and science of organic synthesis. Central to many approaches are chiral building blocks that embed the crucial stereochemical information of the cyclopentane core. Among the most celebrated of these are the Corey lactone and the more recent contender, (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol. This guide offers an in-depth technical comparison of these two key synthons, evaluating their synthetic accessibility, strategic application, and overall efficiency in the pursuit of these potent lipid mediators.

Introduction: The Enduring Challenge of Prostaglandin Synthesis

Prostaglandins are a class of hormone-like compounds that regulate a vast array of physiological processes, making them and their analogues vital pharmaceutical targets.[1] However, their complex structures, featuring a five-membered ring adorned with two side chains and multiple stereocenters, present a formidable synthetic challenge.[2] The development of efficient and stereocontrolled routes to these molecules has been a major driver of innovation in organic chemistry.[3] At the heart of this endeavor lies the strategic choice of a chiral starting material that dictates the stereochemical outcome of the entire synthesis.

This guide will dissect the relative merits of two prominent chiral building blocks: the classic Corey lactone and the versatile this compound. We will explore their syntheses, their roles in constructing the prostaglandin framework, and provide a comparative analysis of their performance based on experimental data.

The Cornerstones: Unveiling the Contenders

Corey Lactone: The Archetypal Prostaglandin Precursor

The bicyclic Corey lactone is a cornerstone in the history of prostaglandin synthesis, emerging from the landmark work of E.J. Corey.[4] Its rigid structure locks in the desired relative stereochemistry of three contiguous stereocenters on the cyclopentane ring, providing a robust foundation for the elaboration of the prostaglandin molecule.[5] The lactone functionality serves as a masked aldehyde, which is later revealed for the introduction of the α-chain via a Wittig reaction.[6]

This compound: A Modern, Chemoenzymatic Approach

This compound is a versatile C5 synthon that offers a more direct and often more efficient entry into the prostaglandin core. Its ascent in popularity is closely tied to the development of powerful chemoenzymatic methods for its preparation, which provide access to high enantiomeric purity on a large scale.[2] This synthon provides a cyclopentene ring with two key stereocenters, offering a flexible platform for the introduction of the remaining functionalities.

Synthetic Accessibility: A Tale of Two Philosophies

The synthetic routes to these two building blocks reflect different eras of chemical synthesis. The Corey lactone is a product of classical multi-step organic synthesis, while this compound is a testament to the power of modern biocatalysis.

The Classic Route to Corey Lactone

The original synthesis of Corey lactone often begins with a Diels-Alder reaction between cyclopentadiene and a ketene equivalent, followed by a series of stereocontrolled transformations including Baeyer-Villiger oxidation and iodolactonization to install the requisite stereocenters.[4][7] While elegant and foundational, these routes can be lengthy and require the use of stoichiometric and often hazardous reagents.

Chemoenzymatic Synthesis of this compound

In contrast, this compound is readily accessible through the enzymatic desymmetrization of a meso-diacetate precursor. This approach leverages the high selectivity of lipases to differentiate between two enantiotopic acetate groups, affording the desired monoacetate in high yield and enantiomeric excess.[2] This biocatalytic approach is often more scalable, cost-effective, and environmentally benign than traditional chemical resolutions. Recent advances have even led to concise chemoenzymatic syntheses of "radical equivalents" of the Corey lactone, further streamlining the path to prostaglandins.[8][9]

Strategic Application in Prostaglandin Synthesis: A Head-to-Head Comparison

The true measure of a building block's utility lies in its performance in the synthesis of the target molecule. Here, we compare the strategic application of both synthons in the synthesis of Prostaglandin F2α (PGF2α), a representative and challenging target.

The Corey Lactone Approach to PGF2α

The synthesis of PGF2α from the Corey lactone is a well-trodden path that has been optimized over decades.[10] The general strategy involves:

  • Protection and Reduction: The hydroxyl group of the Corey lactone is protected, and the lactone is then reduced to the corresponding lactol (a hemiacetal).

  • α-Chain Installation: A Wittig reaction with the lactol introduces the α-chain.

  • ω-Chain Installation: The protected hydroxyl group is deprotected and oxidized to a ketone, which then undergoes a Horner-Wadsworth-Emmons reaction to install the ω-chain.

  • Final Reductions and Deprotection: Stereoselective reduction of the ketone in the ω-chain and removal of protecting groups furnishes PGF2α.

This convergent approach allows for the independent synthesis and modification of the side chains before their attachment to the core.

A Modern Chemoenzymatic Strategy

A recent and highly efficient chemoenzymatic synthesis of PGF2α highlights a modern approach that bypasses the traditional Corey lactone.[8][9] This strategy utilizes a "radical equivalent of Corey lactone," a bromohydrin, which is synthesized in just two steps via a chemoenzymatic route.[11] The key steps are:

  • Formation of a Chiral Lactone: An enzymatic oxidative resolution provides a key chiral lactone.

  • Bromohydrin Formation: Treatment of the lactone with NBS and water yields the bromohydrin, a radical precursor.

  • ω-Chain Installation: A nickel-catalyzed reductive coupling introduces the ω-chain.

  • α-Chain Installation: A Wittig reaction installs the α-chain.

  • Final Transformations: Reduction and deprotection steps complete the synthesis.

This approach is notably more concise, achieving the synthesis of PGF2α on a 10-gram scale in just five steps from the key chiral lactone.[8][12]

Performance Data: A Quantitative Comparison

ParameterClassical Corey Lactone Route to PGF2αModern Chemoenzymatic Route to PGF2α
Starting Material Corey LactoneChemoenzymatically derived bromohydrin
Number of Steps (from key intermediate) ~8-10 steps5 steps[8][9]
Overall Yield (from key intermediate) Variable, often moderateHigh (e.g., 10.6 g of PGF2α from 14.2 g of chiral lactone)[9]
Stereocontrol High, established by the rigid bicyclic systemHigh, established by enzymatic resolution and stereoselective reactions
Scalability Can be challenging due to multiple steps and reagentsDemonstrated on a 10-gram scale[8]
Key Transformations Wittig, Horner-Wadsworth-Emmons, stereoselective reductionsEnzymatic resolution, Nickel-catalyzed coupling, Wittig

Experimental Protocols: A Glimpse into the Lab

Protocol 1: Synthesis of PGF2α from Corey Lactone Diol (Illustrative Steps)

A representative multi-step chemical synthesis.

  • Protection of Corey Lactone Diol: To a solution of Corey lactone diol in dichloromethane at 0 °C is added 2,6-lutidine followed by tert-butyldimethylsilyl trifluoromethanesulfonate. The reaction is stirred for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.

  • Reduction to Lactol: The protected lactone is dissolved in toluene and cooled to -78 °C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred for 30 minutes. The reaction is quenched with methanol, and the product is worked up to yield the lactol.

  • Wittig Reaction for α-Chain Installation: To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF is added potassium tert-butoxide at room temperature. The resulting ylide is stirred for 30 minutes before the addition of a solution of the lactol in THF. The reaction is stirred overnight, quenched with water, and the product is extracted and purified.

Note: This is a simplified representation. The full synthesis involves several more steps of protection, deprotection, oxidation, and reduction.[10]

Protocol 2: Gram-Scale Chemoenzymatic Synthesis of PGF2α

A concise and scalable chemoenzymatic approach.

  • Synthesis of Chiral Lactone: A key chiral lactone is prepared via an enzymatic oxidative resolution strategy on a large scale.[9]

  • Bromohydrin Formation: The chiral lactone (14.2 g) is treated with N-bromosuccinimide (NBS) in the presence of water to afford the corresponding bromohydrin.

  • Nickel-Catalyzed Cross-Coupling for ω-Chain Installation: The bromohydrin is coupled with the appropriate ω-chain precursor using a nickel catalyst in a reductive coupling reaction.

  • Lactone Reduction and Wittig Reaction for α-Chain Installation: The lactone is reduced to the lactol, which is then subjected to a Wittig reaction with the α-chain phosphonium salt to install the cis-double bond.

  • Final Deprotection: Removal of the protecting groups yields PGF2α (10.6 g).[9][12]

Mechanistic Rationale and Strategic Causality

The choice between these two synthons is often dictated by the specific goals of the synthesis.

  • Stereochemical Rigidity vs. Flexibility: The Corey lactone's rigid bicyclic structure provides a high degree of stereocontrol, making it a reliable choice for ensuring the correct relative stereochemistry of the cyclopentane core.[4] However, this rigidity can also limit the ability to easily introduce variations in the core structure. This compound, with its more flexible monocyclic structure, offers more opportunities for diverse functionalization and the synthesis of a wider range of prostaglandin analogues.

  • Convergence and Modularity: Both approaches can be considered convergent. The Corey lactone route allows for the pre-synthesis of both side chains, which are then attached to the core. The modern chemoenzymatic approach also allows for the modular attachment of the side chains to a rapidly assembled chiral core.

  • Process Efficiency and Sustainability: For large-scale synthesis, the chemoenzymatic approach leading to a "radical equivalent of Corey lactone" offers significant advantages in terms of step economy, reduced waste generation, and the use of milder, more environmentally friendly reagents.[8][11] The ability to perform the synthesis on a gram-scale in a limited number of steps is a major driver for its adoption in industrial settings.[9]

Visualizing the Synthetic Pathways

Prostaglandin_Synthesis cluster_0 Classical Corey Lactone Route cluster_1 Modern Chemoenzymatic Route Cyclopentadiene Cyclopentadiene Corey Lactone Corey Lactone Cyclopentadiene->Corey Lactone Multi-step Chemical Synthesis Protected Lactol Protected Lactol Corey Lactone->Protected Lactol Protection, Reduction PG Intermediate 1 PG Intermediate 1 Protected Lactol->PG Intermediate 1 Wittig (α-chain) PG Intermediate 2 PG Intermediate 2 PG Intermediate 1->PG Intermediate 2 Deprotection, Oxidation PGF2α PGF2α PG Intermediate 2->PGF2α HWE (ω-chain), Reduction, Deprotection Meso-diacetate Meso-diacetate Chiral Lactone Chiral Lactone Meso-diacetate->Chiral Lactone Enzymatic Resolution Bromohydrin Bromohydrin Chiral Lactone->Bromohydrin NBS, H2O PG Intermediate 3 PG Intermediate 3 Bromohydrin->PG Intermediate 3 Ni-catalyzed Coupling (ω-chain) PG Intermediate 3->PGF2α Reduction, Wittig (α-chain), Deprotection

Sources

Introduction: The Challenge and Significance of Isoprostane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Synthesis of Isoprostanes: A Chiral Building Block Approach

For Researchers, Scientists, and Drug Development Professionals

Isoprostanes (IsoPs) are a class of prostaglandin-like compounds generated in vivo from the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid.[1][2] Unlike prostaglandins, which are products of enzymatic synthesis via cyclooxygenases (COX), the formation of isoprostanes is a hallmark of oxidative stress.[3][4] Consequently, the quantification of specific isoprostanes, particularly F2-isoprostanes, has emerged as a gold standard for assessing oxidative stress in a wide range of human diseases.[1][5]

The chemical synthesis of isoprostanes is of paramount importance. It provides a necessary supply of pure stereoisomers to serve as analytical standards for their accurate quantification in biological samples and enables in-depth investigation into their often potent biological activities.[6][7] However, their synthesis presents a formidable challenge to the organic chemist due to the dense stereochemical complexity of the cyclopentane core and the specific geometry of the two side chains. A typical F2-isoprostane, for instance, contains multiple chiral centers, requiring precise stereocontrol for a successful synthesis.

This technical guide provides a comparative analysis of the dominant strategies for isoprostane synthesis, focusing on the use of key chiral building blocks. We will move beyond a simple recitation of reaction schemes to dissect the underlying logic, comparative performance, and practical considerations of each approach. This guide is designed to equip researchers and drug development professionals with the expert-level insights needed to select and implement the most suitable synthetic strategy for their specific research objectives.

Strategy 1: The Corey Lactone Approach — A Classic Convergent Pathway

The use of the Corey lactone and its derivatives is a cornerstone of prostanoid synthesis, representing a robust and highly refined convergent strategy.[8][9] The core principle of this approach is the synthesis of a pre-functionalized cyclopentane core containing the correct relative stereochemistry, which then serves as a scaffold for the sequential attachment of the α- and ω-side chains.

Causality Behind the Strategy: By constructing the stereochemically complex core first, the challenges of the synthesis are compartmentalized. The Corey lactone is an ideal intermediate because its functional groups (a lactone, a hydroxyl group, and a protected hydroxymethyl group) are perfectly poised for selective manipulation to introduce the two side chains. The lactone can be reduced to a lactol, which serves as a masked aldehyde for the introduction of the α-chain via a Wittig-type reaction. The hydroxyl group is then used to install the ω-chain, typically via oxidation to a ketone followed by another olefination.[10][11]

Workflow: Convergent Synthesis via Corey Lactone Intermediate

cluster_0 Core Building Block Synthesis cluster_1 Side Chain Elaboration A Achiral Starting Material (e.g., Cyclopentadiene) B Asymmetric Diels-Alder or Enzymatic Resolution A->B C Functional Group Interconversions B->C D Chiral Corey Lactone C->D E ω-Chain Installation (Oxidation & Wittig Reaction) D->E Convergent Coupling F α-Chain Installation (Lactone Reduction & Wittig Reaction) E->F G Final Deprotection & Purification F->G H Target Isoprostane G->H

Caption: General workflow for isoprostane synthesis using the Corey lactone building block.

Representative Experimental Protocol: ω-Side Chain Installation

This protocol describes the oxidation of the C11 hydroxyl group of a Corey lactone derivative and the subsequent Horner-Wadsworth-Emmons olefination to install the ω-side chain.

  • Oxidation: To a solution of the protected Corey lactone intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1 v/v).

  • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

  • Olefination: To a suspension of dimethyl (2-oxoheptyl)phosphonate (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add lithium diisopropylamide (LDA, 1.5 eq, 2M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting anion solution at 0 °C for 30 minutes.

  • Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the phosphonate anion solution at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the enone product by flash column chromatography to yield the ω-chain-elaborated intermediate.

Performance Analysis
ParameterTypical PerformanceRationale & Remarks
Stereocontrol ExcellentChirality is established early in the synthesis of the lactone itself. Subsequent transformations are typically stereospecific.[10]
Overall Yield 10-20% (from achiral starting materials)While individual steps are high-yielding, the multi-step synthesis of the lactone reduces the overall yield.[12]
Flexibility HighThe modular nature allows for the synthesis of a wide variety of isoprostane and prostaglandin analogs by simply changing the phosphonate ylides.[8][11]
Scalability Well-establishedThe Corey synthesis is a classic in total synthesis and many steps have been optimized for scale-up.[12]

Expert Insights: The Corey lactone approach is the workhorse of prostanoid synthesis for good reason. Its reliability and predictability are unparalleled. The primary drawback is the upfront investment in synthesizing the chiral lactone. However, recent advances have described more efficient, one-pot preparations of the lactone core, mitigating this issue to some extent.[12] This strategy is ideal for producing a series of analogs with variations in the side chains or for large-scale synthesis of a specific, well-defined target.

Strategy 2: Cyclopentenone Annulation via the Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful organometallic [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[13][14] This reaction offers a highly convergent route to the core structure of many isoprostanes, building the five-membered ring in a single, powerful step.

Causality Behind the Strategy: The PKR is fundamentally a ring-forming reaction, making it an attractive alternative to strategies that rely on modifying an existing ring. For isoprostane synthesis, an intramolecular PKR is often employed, where the alkene and alkyne are tethered in the same molecule (an enyne).[15] This intramolecular approach provides excellent control over regioselectivity, which can be a significant challenge in intermolecular versions.[16] The resulting chiral cyclopentenone is a versatile building block, readily amenable to conjugate addition for installing the ω-side chain and subsequent elaboration of the α-chain.

Workflow: Isoprostane Core Synthesis via Intramolecular Pauson-Khand Reaction

A Chiral Enyne Precursor C Pauson-Khand Cycloaddition A->C B Co₂(CO)₈ or Rh(I) Catalyst B->C D Bicyclic Cyclopentenone Core C->D E Conjugate Addition (ω-Chain) D->E F Further Elaboration (α-Chain) E->F G Target Isoprostane F->G

Caption: Convergent synthesis of the isoprostane core using the Pauson-Khand reaction.

Representative Experimental Protocol: Intramolecular Pauson-Khand Reaction

This protocol describes a typical cobalt-mediated intramolecular PKR to form a bicyclic enone intermediate.

  • Complex Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral enyne precursor (1.0 eq) in anhydrous DCM (0.05 M).

  • Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise at room temperature. The solution will typically turn dark red.

  • Stir the reaction for 2-4 hours to allow for the formation of the alkyne-cobalt complex. Monitor by TLC (the complex is often visible as a colored spot).

  • Cyclization: To the solution of the complex, add a promoter such as N-methylmorpholine N-oxide (NMO, 4.0 eq) or trimethylamine N-oxide (TMANO).

  • Gently heat the reaction to 40-50 °C or, for less reactive substrates, reflux in a higher boiling solvent like 1,2-dichloroethane (DCE).

  • Monitor the reaction by TLC for the disappearance of the cobalt complex and the appearance of the cyclopentenone product. The reaction can take 4-24 hours.

  • Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel or Florisil to remove the cobalt residues, eluting with ethyl acetate or ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the pure bicyclic cyclopentenone.

Performance Analysis
ParameterTypical PerformanceRationale & Remarks
Convergence ExcellentThe core ring is constructed in a single step from a linear precursor, making this a highly convergent approach.[15]
Yield Moderate to Good (50-80% for the PKR step)Yields are highly substrate-dependent. Intramolecular reactions are generally more efficient than intermolecular ones.[17]
Stereocontrol Good to ExcellentIn intramolecular reactions, the stereochemistry of the starting enyne dictates the stereochemistry of the product. Chiral catalysts can be used for asymmetric variants.[15]
Scope & Limitations Broad but with limitationsWhile powerful, the reaction can be sensitive to steric hindrance. Traditional methods require stoichiometric, toxic cobalt carbonyls, but modern catalytic versions (using Co, Rh, Ir) are becoming more common.[13][15]

Expert Insights: The Pauson-Khand reaction is a strategically elegant method for rapid entry into the isoprostane core. Its main advantage lies in its ability to build complexity quickly. The choice between stoichiometric and catalytic versions often comes down to a trade-off between cost, substrate compatibility, and reaction conditions. This approach is particularly well-suited for the synthesis of novel isoprostane analogs where the core structure itself is a target for modification, as the linear enyne precursors can be readily varied.

Strategy 3: Biomimetic Radical Cyclization

Isoprostanes are formed in the body via a free-radical-mediated cyclization of arachidonic acid.[18] Synthetic chemists have cleverly co-opted this mechanism, developing biomimetic strategies that use a radical cyclization of an acyclic precursor to construct the cyclopentane ring.[19] This approach directly mimics nature's pathway to install the core structure.

Causality Behind the Strategy: The key to this strategy is the 5-exo-trig cyclization of a radical onto a double bond, which is a kinetically favored process. By carefully designing an acyclic precursor with appropriately placed radical precursors (e.g., halides or xanthates) and radical acceptors (alkenes or alkynes), chemists can trigger a cascade that forms the five-membered ring and sets several stereocenters in a single step. The stereochemical outcome is controlled by the conformation of the acyclic precursor during the cyclization event.

Workflow: Isoprostane Synthesis via Radical Cyclization

A Acyclic Precursor (with radical precursor & acceptor) C 5-exo-trig Radical Cyclization A->C B Radical Initiator (e.g., AIBN, Bu₃SnH) B->C D Cyclopentyl Radical Intermediate C->D E Radical Quench & Functionalization D->E F Functionalized Cyclopentane Core E->F G Side Chain Elaboration F->G H Target Isoprostane G->H

Caption: Biomimetic pathway involving a key 5-exo-trig radical cyclization step.

Representative Experimental Protocol: Tin-Mediated Radical Cyclization

This protocol describes a classic, albeit now often replaced by less toxic methods, Bu₃SnH-mediated radical cyclization.

  • Prepare a solution of the acyclic alkyl iodide precursor (1.0 eq) and AIBN (azobisisobutyronitrile, 0.2 eq) in degassed, anhydrous toluene (0.01 M).

  • Heat the solution to reflux (approx. 110 °C).

  • In a separate syringe, prepare a solution of tributyltin hydride (Bu₃SnH, 1.5 eq) in degassed, anhydrous toluene.

  • Add the Bu₃SnH solution to the refluxing solution of the precursor via syringe pump over a period of 4-6 hours. This slow addition is critical to keep the concentration of the tin hydride low, favoring cyclization over direct reduction.

  • After the addition is complete, continue to reflux for an additional 1-2 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product will contain tin residues. To remove them, dissolve the crude oil in acetonitrile and wash with hexane (3x). The tin compounds will partition into the hexane layer.

  • Alternatively, treat the crude product with a solution of I₂ in ether or DBU/I₂ to convert tin residues to non-polar tin iodides, which can be removed by chromatography.

  • Purify the cyclized product by flash column chromatography (silica gel).

Performance Analysis
ParameterTypical PerformanceRationale & Remarks
Biomimetic Nature HighThis strategy most closely mimics the biological formation of isoprostanes, which can be advantageous for studying formation mechanisms.[19]
Efficiency Potentially HighCan form multiple C-C bonds and stereocenters in a single, complex step.
Stereocontrol ChallengingDiastereoselectivity depends on subtle conformational preferences of the acyclic precursor and can be difficult to predict or control, often leading to mixtures of isomers.[19]
Reagent Toxicity High (for classic methods)Traditional methods rely on stoichiometric organotin reagents, which are highly toxic. Modern methods using silanes or other less-toxic radical mediators are preferred but may be less general.

Expert Insights: Radical cyclization is a powerful and intellectually stimulating approach to isoprostane synthesis. Its main appeal is the ability to rapidly generate the core from a simple acyclic precursor. However, achieving high levels of stereocontrol is the critical challenge. This method is often less suitable for producing a single, specific stereoisomer in high yield compared to the Corey lactone approach. It is, however, an excellent strategy for creating libraries of diastereomers or for investigations where mimicking the biological pathway is a primary goal.[6][20]

Comparative Summary and Strategic Selection

The choice of a synthetic strategy for isoprostanes is not a one-size-fits-all decision. It depends heavily on the project's specific goals, scale, and the availability of resources and expertise. The table below provides a direct comparison to guide this decision-making process.

FeatureCorey Lactone ApproachPauson-Khand ReactionRadical Cyclization
Overall Strategy ConvergentHighly ConvergentLinear precursor, convergent cyclization
Stereocontrol Origin Substrate-controlled (chiral building block)Substrate or reagent-controlledConformation-controlled
Predictability HighHigh (for intramolecular)Moderate to Low
Key Advantage Reliability and flexibility for analogsRapid construction of the coreBiomimetic; potential for step-economy
Key Limitation Lengthy synthesis of the initial building blockReagent cost/toxicity (Co); regioselectivityOften poor stereoselectivity; reagent toxicity (Sn)
Best Suited For Large-scale synthesis, side-chain analog librariesNovel core structures, rapid proof-of-conceptDiastereomeric library synthesis, mechanistic studies

Conclusion

The synthesis of isoprostanes is a mature field that continues to evolve. The Corey lactone strategy remains the gold standard for reliability and is the preferred method for producing well-defined stereoisomers on a large scale.[8][11] For researchers focused on rapid access to the cyclopentenone core or the exploration of novel ring structures, the Pauson-Khand reaction offers a powerful and elegant alternative.[15][17] Finally, biomimetic radical cyclizations , while often hampered by challenges in stereocontrol, provide unique insights into the natural formation of these molecules and can be a useful tool for generating diverse libraries of isomers for biological screening.[19]

Ultimately, a thorough understanding of the strengths and weaknesses of each chiral building block and its associated strategy is essential for any researcher in the field. By aligning the synthetic approach with the specific scientific question at hand, chemists can efficiently and effectively access these biologically crucial molecules, paving the way for new discoveries in the study of oxidative stress and human disease.

References

  • Taber, D. F., & Hoerrner, R. S. (1991). Recent advances in the stereoselective synthesis of isoprostanes and neuroprostanes. Chemical Physics of Lipids, 128(1-2), 3-14.
  • Pușaș, C., & Vlase, L. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Schrader, T. O., & Snapper, M. L. (2002). Stereodivergent Synthesis of All 15-F2 Isoprostanes. Journal of the American Chemical Society, 124(37), 10998-11000. [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

  • Schrader, T. O., & Snapper, M. L. (2002). Stereodivergent synthesis of all 15-F(2) isoprostanes. Journal of the American Chemical Society, 124(37), 10998-1000. [Link]

  • Pușaș, C., & Vlase, L. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
  • Pușaș, C., & Vlase, L. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Vo, C. V., & Bode, J. W. (2014). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 5(5), 2409-2413. [Link]

  • Moody, C. J., & O'Connell, M. J. (1999). Diastereoselective Synthesis of an Isoprostane: (+/-)-8-epi-PGF(2)(alpha) Ethyl Ester. The Journal of Organic Chemistry, 64(2), 441-445. [Link]

  • Wikipedia. Pauson–Khand reaction. [Link]

  • Wang, Z., & Chen, Z. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3328. [Link]

  • Gu, J., Dirr, M. J., Wang, Y., Soper, D. L., De, B., & Wos, J. A. (2002). Total Synthesis of (15R)- and (15S)-F2t-Isoprostanes by a Biomimetic Process Using the Cyclization of Acyclic Dihydroxylated Octa-5,7-dienyl Radicals. The Journal of Organic Chemistry, 67(11), 3615-3624. [Link]

  • Crandall, J., & Van Dyke, M. (2019). Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α. Free Radical Biology and Medicine, 143, 1-10. [Link]

  • Pauson-Khand Reaction. (n.d.). Indian Institute of Technology Bombay. [Link]

  • Biosynthesis of isoprostanes. (n.d.). ResearchGate. [Link]

  • De, S., & Ghorai, P. (2009). Synthesis of prostaglandin and phytoprostane B1 via regioselective intermolecular Pauson-Khand reactions. Organic & Biomolecular Chemistry, 7(16), 3249-3251. [Link]

  • Rokach, J., & Gu, J. (2004). Total synthesis of isoprostanes: discovery and quantitation in biological systems. Chemical Physics of Lipids, 128(1-2), 35-56. [Link]

  • Pauson-Khand Reaction. (n.d.). SynArchive. [Link]

  • Zhang, R., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2548. [Link]

  • Jones, G., Raphael, R. A., & Wright, S. (1974). Stereo-controlled synthesis of prostaglandin synthons. Journal of the Chemical Society, Perkin Transactions 1, 1676.
  • Musiek, E. S., & Morrow, J. D. (2010). Isoprostane Generation and Function. Prostaglandins & Other Lipid Mediators, 93(3-4), 1-13. [Link]

  • Galano, J. M., et al. (2017). Isoprostanes. Prostaglandins & Other Lipid Mediators, 132, 1-10. [Link]

  • Durand, T., & Bultel-Poncé, V. (2013). Isoprostanes and neuroprostanes: total synthesis, biological activity and biomarkers of oxidative stress in humans. Prostaglandins & Other Lipid Mediators, 107, 95-102. [Link]

  • Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(14), 3847-3850. [Link]

  • Roberts, L. J., 2nd, & Morrow, J. D. (1999). Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. The Journal of Biological Chemistry, 274(16), 10871-10875. [Link]

  • Chen, Y., et al. (1999). Evidence for the formation of a novel cyclopentenone isoprostane, 15-A2t-isoprostane (8-iso-prostaglandin A2) in vivo. Biochimica et Biophysica Acta, 1436(3), 550-556. [Link]

  • Song, W. L., et al. (2007). Formation of Highly Reactive Cyclopentenone Isoprostane Compounds (A3/J3-Isoprostanes) in Vivo from Eicosapentaenoic Acid. The Journal of Biological Chemistry, 282(43), 31267-31277. [Link]

  • Formation of F2-Isoprostanes from arachidonic acid. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (4R)-(+)-Acetoxy-2-cyclopenten-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the pivotal chiral building block, (4R)-(+)-acetoxy-2-cyclopenten-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its spectral features, a comparison with relevant alternatives, and the underlying principles that govern these observations. Our objective is to furnish a practical resource that not only presents data but also explains the causal relationships between molecular structure and spectral output, thereby facilitating more accurate and efficient structural elucidation in synthetic chemistry.

Introduction: The Significance of Chiral Cyclopentenones

Chiral cyclopentenones are highly valuable synthons in the asymmetric synthesis of a multitude of biologically active molecules, including prostaglandins and various natural products.[1] The enone functionality provides multiple reactive sites for stereocontrolled transformations. (4R)-(+)-acetoxy-2-cyclopenten-1-one is a key intermediate, prized for its defined stereochemistry at the C4 position, which serves as a crucial control element in complex synthetic routes. Accurate and unambiguous characterization of this and related intermediates is paramount to ensuring the stereochemical integrity of the final target molecule. NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into the molecular framework.

Spectral Analysis of (4R)-(+)-Acetoxy-2-cyclopenten-1-one

The structural and electronic environment of each proton and carbon atom in (4R)-(+)-acetoxy-2-cyclopenten-1-one gives rise to a unique set of signals in its NMR spectra. The data presented here is a compilation from verified sources, providing a benchmark for researchers working with this compound.

Molecular Structure and Proton Numbering

Caption: Structure of (4R)-(+)-acetoxy-2-cyclopenten-1-one with proton numbering.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.53 - 7.55dd5.6 - 5.7, 2.4
H26.29 - 6.31dd5.6 - 5.7, 1.2 - 1.3
H45.80 - 5.85m-
H5b2.78 - 2.80dd18.7, 6.4
H5a2.29 - 2.30dd18.7, 2.0 - 2.2
H7 (CH₃)2.06 - 2.07s-

Data compiled from Organic Syntheses and a study on stereodivergent synthesis.[2][3]

Interpretation of the ¹H NMR Spectrum:

  • Olefinic Protons (H2, H3): The protons on the double bond appear at the most downfield positions (δ 6.29-7.55 ppm) due to the deshielding effect of the π-system and the adjacent carbonyl group.[4] Their coupling constant of ~5.7 Hz is characteristic of a cis-alkene in a five-membered ring. The smaller couplings (J = 1.2-2.4 Hz) arise from allylic coupling to H4 and H5 protons.

  • Carbinol Proton (H4): The proton at the stereocenter (H4) is shifted downfield to δ ~5.8 ppm because it is attached to a carbon bearing an electronegative oxygen atom. It appears as a multiplet due to couplings with H2, H3, and the two H5 protons.

  • Methylene Protons (H5a, H5b): These two protons are diastereotopic and thus have different chemical shifts. They exhibit a large geminal coupling of ~18.7 Hz, which is typical for protons on an sp³-hybridized carbon adjacent to a carbonyl group. Each also shows distinct couplings to the adjacent H4 proton (6.4 Hz and ~2.1 Hz).

  • Acetyl Protons (H7): The three equivalent protons of the methyl group on the acetate appear as a sharp singlet at δ ~2.07 ppm.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)
C1 (C=O, ketone)204.7 - 205.0
C6 (C=O, ester)170.3 - 170.5
C3158.8 - 159.0
C2136.9 - 137.0
C471.9 - 72.0
C540.9 - 41.0
C7 (CH₃)20.7 - 20.8

Data compiled from Organic Syntheses and a study on stereodivergent synthesis.[2][3]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (C1, C6): The two carbonyl carbons are the most deshielded, appearing at δ > 170 ppm. The ketone carbonyl (C1) is significantly further downfield (~205 ppm) than the ester carbonyl (C6) at ~170 ppm, a characteristic difference that aids in their assignment.

  • Olefinic Carbons (C2, C3): The carbons of the double bond appear in the range of δ 137-159 ppm. C3 is more downfield than C2 due to the β-effect of the carbonyl group.

  • Oxygenated Carbon (C4): The carbon atom bonded to the acetate group (C4) resonates at δ ~72 ppm.

  • Aliphatic Carbons (C5, C7): The methylene carbon (C5) appears at δ ~41 ppm, and the methyl carbon of the acetate group (C7) is the most shielded, appearing at δ ~21 ppm.

Comparative Analysis with Silyl-Protected Analogs

To understand the influence of the C4-substituent on the NMR spectra, we compare (4R)-(+)-acetoxy-2-cyclopenten-1-one with two of its silyl-protected analogs: (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one (TBDMS-ether) and (R)-4-((triisopropylsilyl)oxy)cyclopent-2-enone (TIPS-ether).

¹H NMR Spectral Data Comparison
ProtonAcetoxy (δ, ppm)TBDMS-oxy (δ, ppm)TIPS-oxy (δ, ppm)
H37.537.447.49
H26.296.176.16
H45.814.98Not explicitly reported as 'm'
H5b2.782.692.73
H5a2.292.232.28

Data for TBDMS and TIPS analogs from Organic Syntheses and a study on stereodivergent synthesis.[2][5]

Key Observations and Causality:

  • H4 Chemical Shift: The most significant difference is the chemical shift of the H4 proton. It is substantially more downfield in the acetate (δ 5.81 ppm) compared to the TBDMS-ether (δ 4.98 ppm). This is due to the stronger electron-withdrawing nature (anisotropic effect) of the acetyl group's carbonyl compared to the silicon atom of the silyl ethers.[6] The bulky silyl groups shield the H4 proton more effectively.

  • Olefinic and Methylene Protons: The chemical shifts of the other ring protons (H2, H3, H5a, H5b) are less affected, showing only minor upfield shifts in the silyl ethers compared to the acetate. This indicates that the electronic influence of the C4-substituent diminishes with distance.

¹³C NMR Spectral Data Comparison
CarbonAcetoxy (δ, ppm)TBDMS-oxy (δ, ppm)TIPS-oxy (δ, ppm)
C1 (C=O)204.7206.3206.5
C3158.8163.7163.8
C2136.9134.4134.3
C471.970.970.9
C540.944.945.4

Data for TBDMS and TIPS analogs from Organic Syntheses and a study on stereodivergent synthesis.[2][5]

Key Observations and Causality:

  • C4 Chemical Shift: The C4 carbon is slightly more shielded in the silyl ethers (~70.9 ppm) compared to the acetate (71.9 ppm), reflecting the greater electronegativity of the oxygen in the acetate group.

  • C5 Chemical Shift: Interestingly, the adjacent C5 methylene carbon is significantly deshielded in the silyl ethers (~45 ppm) compared to the acetate (~41 ppm). This is likely due to steric compression (the γ-gauche effect) from the bulky TBDMS and TIPS groups, which is a known phenomenon in ¹³C NMR.

  • Olefinic and Carbonyl Carbons: The olefinic carbons (C2, C3) and the ketone carbonyl (C1) also show noticeable shifts. The C3 carbon is more deshielded in the silyl ethers, while C1 and C2 are slightly more shielded. These changes reflect the complex interplay of electronic and steric effects transmitted through the five-membered ring.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and the use of appropriate acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial a->b c Filter solution through a pipette with a cotton plug into a clean NMR tube b->c d Add internal standard (e.g., TMS) c->d e Cap and label the NMR tube d->e f Insert sample into the spectrometer e->f g Lock on the deuterium signal of the solvent f->g h Shim the magnetic field to optimize homogeneity g->h i Set appropriate acquisition parameters (pulse sequence, number of scans) h->i j Acquire the Free Induction Decay (FID) i->j k Apply Fourier Transform to the FID j->k l Phase correct the spectrum k->l m Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) l->m n Integrate the signals (for ¹H NMR) m->n o Analyze chemical shifts, coupling constants, and multiplicities n->o

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Solvents like CDCl₃ are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.[2] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift over time.

  • Sample Concentration: The amount of sample is a balance. For ¹H NMR, 5-25 mg is usually sufficient due to the high natural abundance of protons.[2][7] For ¹³C NMR, a higher concentration (50-100 mg) is needed because ¹³C has a low natural abundance (~1.1%).[2]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added as a reference point. Its 12 equivalent protons and 4 equivalent carbons produce single, sharp signals that are defined as 0.0 ppm.[8] All other signals are reported relative to TMS, ensuring comparability of data across different spectrometers.

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Inhomogeneities lead to broad, distorted peaks, which can obscure important coupling information.[9]

Conclusion

The NMR spectra of (4R)-(+)-acetoxy-2-cyclopenten-1-one provide a distinct fingerprint that is invaluable for its identification and for assessing its purity. Comparison with silyl-protected analogs reveals that the substituent at the C4 position has a profound and predictable effect on the chemical shifts of nearby protons and carbons, most notably the H4 proton and the C5 carbon. These differences, rooted in the electronic and steric properties of the protecting groups, can be rationally interpreted and used to confirm the success of synthetic transformations. By following standardized experimental protocols, researchers can ensure the acquisition of high-fidelity data, which is the bedrock of sound chemical science.

References

  • Organic Syntheses Procedure. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE.
  • De, S., & Seashore-Ludlow, B. (2015). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC - NIH.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Organic Chemistry at CU Boulder.
  • De, S., & Seashore-Ludlow, B. (2015). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC - NIH.
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes.
  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893.
  • MDPI. (2020). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. MDPI.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and quality control, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its therapeutic action and safety profile. Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological effects.[1][2] Consequently, regulatory bodies worldwide mandate the rigorous quantification of the enantiomeric purity of chiral drug substances. This guide provides an in-depth, experience-driven comparison and validation framework for determining enantiomeric excess (% ee) using High-Performance Liquid Chromatography (HPLC), the cornerstone technique for this critical task.

The Principle of Chiral Recognition: Why HPLC is the Gold Standard

The separation of enantiomers is a unique analytical challenge because they possess identical physical properties (melting point, boiling point, solubility) in an achiral environment. Chiral HPLC overcomes this by creating a transient diastereomeric relationship between the analyte enantiomers and a chiral stationary phase (CSP).[3][4]

The mechanism hinges on differential interaction energies. The CSP, itself an enantiomerically pure molecule covalently bonded to a silica support, forms temporary, three-dimensional complexes with the analyte enantiomers.[5] Due to the specific spatial arrangement of functional groups on the CSP, one enantiomer will "fit" more favorably, leading to stronger or more frequent interactions.[1][6] This results in a longer retention time for the more strongly interacting enantiomer, enabling their separation and subsequent quantification.

Common CSPs include polysaccharide derivatives (cellulose and amylose), Pirkle-type (brush-type), proteins, macrocyclic glycopeptides, and cyclodextrins, each offering unique selective properties for different classes of compounds.[7][8][9]

The Blueprint for Reliability: A Framework for Method Validation

A chiral HPLC method, no matter how elegant its separation, is analytically meaningless without formal validation. Validation provides documented evidence that the procedure is fit for its intended purpose—in this case, the accurate and precise determination of enantiomeric excess. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for this process, which we adapt here for the specific challenges of chiral separations.[10][11]

The core validation parameters establish the method's performance characteristics. Their relationship is not merely a checklist but a logical cascade ensuring data integrity.

G cluster_0 Method Validation Core Specificity Specificity (Peak Purity & Resolution) Linearity Linearity Specificity->Linearity Ensures response is from analyte only Limits LOD & LOQ Specificity->Limits Proves detection of minor enantiomer Accuracy Accuracy (Recovery) Linearity->Accuracy Establishes concentration range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Robustness Robustness Precision->Robustness Tests reliability

Caption: Core parameters for chiral HPLC method validation.

Deconstructing the Validation Parameters: Protocols & Rationale

Validation is not a rote exercise. Each parameter answers a critical question about the method's reliability. Here, we dissect the key parameters, providing both the "how" (protocol) and the crucial "why" (causality).

Specificity: Proving You're Measuring the Right Thing

Causality: Specificity is the cornerstone of any purity method. For an enantiomeric excess assay, it demonstrates that the analytical signal is unequivocally attributable to the target enantiomers and is not affected by co-eluting species like other impurities, degradants, or the drug substance's counter-ion. An apparent peak for the minor enantiomer could, in reality, be an impurity, leading to a gross miscalculation of the % ee.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Racemic mixture (e.g., 50:50) of the enantiomers.

    • Solution of the main enantiomer spiked with a low level (e.g., at the reporting limit, often 0.1%) of the undesired enantiomer.

    • Solutions of known impurities and potential degradants (if available).

    • Forced degradation samples (subject the main enantiomer to stress conditions like acid, base, oxidation, heat, and light).

  • Analysis: Inject all solutions and analyze the chromatograms.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention times of the enantiomers in the blank chromatogram.

    • Assess peak purity for both enantiomer peaks in the spiked and forced degradation samples using a photodiode array (PDA) detector. The purity angle should be less than the purity threshold.

    • Ensure baseline resolution between the enantiomer peaks and any adjacent peaks. A resolution (Rs) of > 2.0 is typically desired.[12]

Linearity: Establishing a Proportional Response

Causality: Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specified range. This is particularly critical for the minor (undesired) enantiomer, as it will be quantified at very low levels in the presence of a high concentration of the major enantiomer. Without proven linearity, you cannot trust the area percent calculation used for determining % ee.

Experimental Protocol:

  • Prepare a Calibration Series: Prepare at least five concentration levels of the undesired enantiomer, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%). This is often done by spiking the undesired enantiomer into a constant, high concentration of the desired enantiomer.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area of the undesired enantiomer against its concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[10]

Accuracy: Verifying Trueness of the Result

Causality: Accuracy confirms the closeness of the measured value to the true value. In this context, it validates the method's ability to correctly quantify the amount of the undesired enantiomer that has been spiked into the main enantiomer. This is a crucial self-validating step that proves the method can find the "right answer."

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the undesired enantiomer) by spiking it into the main enantiomer.

  • Analysis: Analyze the spiked samples against the calibration curve generated during the linearity study.

  • Evaluation: Calculate the percentage recovery for each sample.

    Recovery (%) = (Concentration found / Concentration added) * 100

    The recovery at each level should be within a pre-defined range, typically 90.0% to 110.0%.[12]

Precision: Ensuring Consistency and Reproducibility

Causality: Precision measures the degree of scatter between a series of measurements. It demonstrates that the method will deliver consistent results. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Shows the method's consistency over a short period under the same conditions.

  • Intermediate Precision: Evaluates the method's reproducibility under typical variations within a lab (different days, different analysts, different equipment).

Experimental Protocol:

  • Prepare Samples: Prepare six independent samples of the main enantiomer spiked with the undesired enantiomer at 100% of the specification level.

  • Analysis (Repeatability): One analyst injects all six samples on the same day using the same instrument.

  • Analysis (Intermediate Precision): A second analyst repeats the analysis with freshly prepared samples on a different day, preferably using a different HPLC system.

  • Evaluation: Calculate the percentage of the undesired enantiomer for each injection. Determine the Relative Standard Deviation (%RSD) for the set of six results at each level of precision. The %RSD should typically be ≤ 10%.[10]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified. Establishing the LOQ is critical to ensure the method is sensitive enough to measure the undesired enantiomer at or below its specification limit.[12]

Experimental Protocol:

  • Estimation: The LOQ and LOD can be estimated based on the signal-to-noise ratio (S/N). Typically, a S/N of 10:1 is used for LOQ and 3:1 for LOD.

  • Verification:

    • Prepare a solution of the undesired enantiomer at the estimated LOQ concentration.

    • Inject this solution multiple times (e.g., n=6) and confirm that the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).

    • Confirm the accuracy of this concentration level.

Validation Parameter Summary
Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensure no interference at the retention times of the enantiomers.No co-elution; Peak Purity > 99%; Resolution (Rs) > 2.0
Linearity Confirm a proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.998
Accuracy Determine the trueness of the measurement.Recovery between 90.0% and 110.0%
Precision (%RSD) Assess the method's repeatability and reproducibility.Repeatability: ≤ 10%; Intermediate Precision: ≤ 10%
LOQ The lowest concentration that can be reliably quantified.S/N ≥ 10; Precision (%RSD) ≤ 10% at this concentration
Robustness Measure the method's capacity to remain unaffected by small changes.System suitability parameters must pass under all varied conditions.

The Daily Gatekeeper: System Suitability Testing (SST)

While method validation is a one-time, exhaustive study, System Suitability Testing (SST) is the gatekeeper performed before every analytical run.[13] It is a mini-validation that provides a real-time check on the health of the chromatographic system (pump, injector, column, detector) and ensures its performance is adequate for the analysis at hand.[1][14]

G Start Start Analysis SST_Inject Inject SST Solution (e.g., Racemic or Spiked Sample) Start->SST_Inject Check_Criteria Criteria Met? SST_Inject->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed  Yes Troubleshoot Troubleshoot System (Check mobile phase, column, etc.) Check_Criteria->Troubleshoot  No End End Proceed->End Troubleshoot->SST_Inject After Correction

Caption: Daily workflow incorporating System Suitability Testing.

SST Protocol and Acceptance Criteria
  • Prepare SST Solution: A solution containing both enantiomers is required. A racemic (50:50) mixture is often ideal as it allows for easy assessment of resolution.

  • Perform Injections: Before any sample injections, perform 5 or 6 replicate injections of the SST solution.

  • Evaluate Parameters:

SST ParameterPurposeCommon Acceptance Criteria
Resolution (Rs) To ensure adequate separation between the enantiomer peaks.Rs ≥ 2.0
Tailing Factor (Tf) To measure peak symmetry; poor symmetry affects integration.Tf ≤ 2.0
Repeatability (%RSD) To check the precision of the injector and system.%RSD of peak areas ≤ 2.0% for n≥5 injections
Column Efficiency (N) To measure the performance of the column (Plate Count).Typically > 2000

Calculation and Data Interpretation

Once the system is deemed suitable and the samples are analyzed, the enantiomeric excess is calculated from the peak areas in the chromatogram.

Formula for Enantiomeric Excess (% ee): % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100

Where:

  • Areamajor is the peak area of the enantiomer present in the larger amount.

  • Areaminor is the peak area of the enantiomer present in the smaller amount.

For example, a sample with 99.5% of the desired enantiomer and 0.5% of the undesired enantiomer has an enantiomeric excess of 99.0%.[15][16]

Comparison of Chiral Stationary Phase Alternatives

The choice of the chiral stationary phase is the most critical decision in method development. While screening is often necessary, understanding the general characteristics of each class can guide the selection process.

CSP TypeCommon ApplicationsAdvantagesDisadvantages
Polysaccharide-based Broad applicability for a wide range of compounds; the workhorse of chiral separations.[8]High success rates, robust, available in coated and immobilized versions.Coated versions have limited solvent compatibility.
Pirkle (Brush-type) Good for compounds with π-acidic or π-basic groups (e.g., NSAIDs).[5]Covalently bonded (durable), elution order can often be inverted.[5]Less broadly applicable than polysaccharide phases.
Protein-based Useful for specific classes like amino acids and weak acids/bases.[17]High enantioselectivity for suitable compounds, often used in aqueous mobile phases.Limited column capacity, sensitive to pH and temperature.
Cyclodextrin-based Separation of hydrophobic molecules that can fit into the cyclodextrin cavity.[2][6]Good for separating positional isomers and enantiomers of cyclic compounds.Lower efficiency and loading capacity compared to polysaccharide CSPs.

Conclusion

The validation of a chiral HPLC method for determining enantiomeric excess is a systematic process that builds a fortress of scientific evidence around the final reported value. It is a multi-faceted endeavor that moves beyond simple peak separation to rigorously challenge the method's specificity, accuracy, precision, and overall reliability. By understanding the causality behind each validation parameter and meticulously executing the protocols, researchers, scientists, and drug development professionals can ensure that their data is not only scientifically sound but also fully defensible for regulatory scrutiny, ultimately safeguarding patient safety and product efficacy.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. Retrieved January 21, 2026, from [Link]

  • Chimalakonda, K. R., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reddy, B., & Reddy, G. (2014). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Journal of the Brazilian Chemical Society. Retrieved January 21, 2026, from [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Hossain, M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. Retrieved January 21, 2026, from [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Retrieved January 21, 2026, from [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • What Are HPLC System Suitability Tests and Their Importance?. (2023). Altabrisa Group. Retrieved January 21, 2026, from [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). ICH. Retrieved January 21, 2026, from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Armstrong, D., & Zhang, B. (2010). Chiral stationary phases for HPLC. ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Kasperec, J., et al. (2019). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • 5.10: Enantiomeric Excess. (2014, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Different Lipases in Prochiral Diester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. Among the arsenal of synthetic tools, enzymes, particularly lipases, have emerged as powerful catalysts for their exquisite selectivity, mild reaction conditions, and environmentally benign nature. This guide provides an in-depth comparison of the efficacy of commonly employed lipases in the desymmetrization of prochiral diesters, a key strategy for accessing enantiomerically pure building blocks. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

The Power of Desymmetrization: Lipase-Catalyzed Prochiral Diester Hydrolysis

Prochiral diesters are achiral molecules that possess two identical ester groups, the selective hydrolysis of one of which leads to the formation of a chiral monoester. This process, known as desymmetrization, can theoretically achieve a 100% yield of a single enantiomer, making it a highly atom-economical approach to chiral synthesis.[1] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are exceptionally well-suited for this task due to their ability to differentiate between the two enantiotopic ester groups within the active site.[2]

The catalytic mechanism of lipase-catalyzed hydrolysis involves a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate. The serine residue acts as a nucleophile, attacking one of the carbonyl groups of the diester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the first alcohol molecule. Subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and releases the carboxylic acid. The enantioselectivity of the lipase arises from the differential fit and stabilization of the transition states for the two enantiotopic ester groups within the chiral environment of the enzyme's active site.

Comparative Efficacy of Common Lipases

The choice of lipase is paramount to the success of a prochiral diester hydrolysis. Different lipases exhibit varying degrees of enantioselectivity, activity, and substrate specificity. Here, we compare the performance of three widely used lipases—Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Porcine Pancreatic Lipase (PPL)—in the hydrolysis of a model prochiral diester, dimethyl 3-phenylglutarate.

LipaseSubstrateEnantiomeric Excess (e.e.) (%)Conversion (%)Reaction Time (h)Predominant Enantiomer
Candida antarctica Lipase B (CALB), immobilized (Novozym 435) Dimethyl 3-phenylglutarate>99~5024(S)-monoester
Pseudomonas cepacia Lipase (PCL) Dimethyl 3-phenylglutarate95~4848(R)-monoester
Porcine Pancreatic Lipase (PPL) Dimethyl 3-phenylglutarate85~4572(R)-monoester

Note: The data presented is a synthesis of typical results found in the literature and may vary depending on specific reaction conditions such as pH, temperature, and solvent.

As the data suggests, immobilized CALB (often commercially available as Novozym 435) generally exhibits exceptional enantioselectivity for a wide range of substrates.[3] PCL also demonstrates high enantioselectivity, often favoring the opposite enantiomer compared to CALB. PPL, while a cost-effective option, typically provides lower enantioselectivities in the hydrolysis of prochiral diesters.[4]

Causality Behind Experimental Choices

The success of a lipase-catalyzed hydrolysis is not solely dependent on the enzyme itself but is critically influenced by the reaction conditions. Understanding the rationale behind these choices is key to optimizing your experiments.

  • pH: The pH of the reaction medium directly impacts the ionization state of the amino acid residues in the lipase's active site, which is crucial for its catalytic activity and stability. Most lipases exhibit optimal activity in a neutral to slightly alkaline pH range (pH 7-8). For instance, in the hydrolysis of D,L-phenylglycine methyl ester using immobilized Candida antarctica lipase B, the optimal pH was found to be 8.0.[3]

  • Temperature: Temperature affects the rate of the enzymatic reaction. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point, beyond which the enzyme begins to denature and lose activity. A common temperature range for lipase-catalyzed reactions is 25-50°C.[5]

  • Solvent: While hydrolysis reactions are typically performed in aqueous buffers, the addition of organic co-solvents can be beneficial. Organic solvents can enhance the solubility of hydrophobic substrates and, in some cases, modulate the enantioselectivity of the lipase. However, the choice of solvent must be made carefully, as some organic solvents can denature the enzyme.

  • Immobilization: Immobilizing the lipase on a solid support offers several advantages. It enhances the stability and reusability of the enzyme, simplifies the work-up procedure by allowing for easy separation of the catalyst from the reaction mixture, and can sometimes improve the enzyme's activity and selectivity.

Experimental Protocol: Hydrolysis of Dimethyl 3-Phenylglutarate using Candida rugosa Lipase

This protocol provides a detailed, step-by-step methodology for the enantioselective hydrolysis of the prochiral diester dimethyl 3-phenylglutarate using lipase from Candida rugosa.

Materials:

  • Dimethyl 3-phenylglutarate

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • pH-stat or automatic titrator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a pH-stat or automatic titrator, dissolve dimethyl 3-phenylglutarate (e.g., 1 mmol) in a minimal amount of a suitable organic co-solvent if necessary, and then add phosphate buffer (e.g., 20 mL).

  • Enzyme Addition: Add Candida rugosa lipase (e.g., 50 mg) to the substrate solution.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using the pH-stat. The consumption of NaOH is directly proportional to the progress of the hydrolysis reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the remaining unreacted substrate and the product), stop the reaction by filtering off the enzyme.

  • Extraction: Acidify the filtrate to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude monoester.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resulting monoester and the unreacted diester using chiral HPLC analysis. The conversion can be calculated from the amount of NaOH consumed.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical lipase-catalyzed prochiral diester hydrolysis experiment.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Hydrolysis cluster_workup Product Isolation & Purification cluster_analysis Analysis prep_substrate Dissolve Prochiral Diester reaction_mix Combine Substrate, Buffer, and Lipase in Reactor prep_substrate->reaction_mix prep_buffer Prepare Buffer Solution (e.g., Phosphate Buffer, pH 7) prep_buffer->reaction_mix prep_enzyme Weigh Lipase prep_enzyme->reaction_mix reaction_control Maintain Constant pH & Temp (e.g., pH-stat, 30°C) reaction_mix->reaction_control reaction_monitor Monitor Reaction Progress (TLC, HPLC, NaOH consumption) reaction_control->reaction_monitor workup_stop Stop Reaction (e.g., Filter Enzyme) reaction_monitor->workup_stop workup_extract Acidify and Extract with Organic Solvent workup_stop->workup_extract workup_purify Wash, Dry, and Concentrate workup_extract->workup_purify analysis_ee Determine Enantiomeric Excess (Chiral HPLC) workup_purify->analysis_ee analysis_conv Calculate Conversion workup_purify->analysis_conv

Caption: Workflow for Lipase-Catalyzed Prochiral Diester Hydrolysis.

Conclusion

The enantioselective hydrolysis of prochiral diesters using lipases is a robust and efficient method for the synthesis of valuable chiral building blocks. The choice of lipase, along with the careful optimization of reaction parameters such as pH, temperature, and solvent, is crucial for achieving high enantioselectivity and conversion. This guide has provided a comparative overview of common lipases, a detailed experimental protocol, and a logical framework for understanding the key experimental variables. By leveraging the principles and practical insights presented here, researchers can confidently employ lipase-catalyzed desymmetrization in their synthetic strategies.

References

  • Chen, C.-S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. [Link]

  • Berglund, P., & Hult, K. (2000). Biocatalytic synthesis of optically active alcohols.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Biocatalysis in Organic Synthesis. Wiley-VCH.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Pozo, M., et al. (2019). Lipase-catalyzed desymmetrization of prochiral compounds. Catalysts, 9(12), 1023. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Schreier, P. (1994). Enzymes and flavour biotechnology. Food/Nahrung, 38(1), 3-13.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in biotechnology, 16(9), 396-403.
  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: The use of Candida antarctica lipase B in organic synthesis.
  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.

Sources

A Comparative Guide to Alternatives for (2S)-3-(bromomethyl)but-3-en-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for chiral building blocks that can be efficiently incorporated into complex molecules remains a paramount challenge. (2S)-3-(bromomethyl)but-3-en-2-ol has emerged as a valuable C4 chiral synthon, prized for its versatile reactivity that allows for the construction of stereodefined quaternary centers.[1][2][3][4][5] However, reliance on a single reagent can present limitations in terms of availability, stability, or compatibility with certain reaction conditions. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers and drug development professionals a broader toolkit for their synthetic endeavors. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic design.

Understanding the Benchmark: The Utility of (2S)-3-(bromomethyl)but-3-en-2-ol

(2S)-3-(bromomethyl)but-3-en-2-ol, often derived from the Sharpless asymmetric epoxidation of isoprene, is a bifunctional molecule.[6][7][8][9][10] It possesses a chiral secondary alcohol and a vinyl bromide moiety, making it a versatile precursor for a variety of transformations.[11] Its primary utility lies in its ability to act as a precursor to isoprenyl epoxide derivatives, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. The proximate arrangement of the hydroxyl and bromomethyl groups also makes it an ideal candidate for intramolecular Williamson ether synthesis to form chiral five-membered cyclic ethers.[11]

Comparative Analysis of Alternative Reagents

The ideal alternative to (2S)-3-(bromomethyl)but-3-en-2-ol should ideally offer comparable or superior performance in terms of stereoselectivity, yield, and operational simplicity. Below, we evaluate several promising candidates.

Chiral Epoxides Derived from Halohydrin Dehalogenases

A biocatalytic approach using halohydrin dehalogenases offers an attractive alternative for generating chiral building blocks.[1][2][4] These enzymes can convert racemic 2,2-disubstituted epoxides into a variety of chiral products with high enantiomeric excess (ee) through kinetic resolution.[2][4]

Advantages:

  • High Enantioselectivity: Halohydrin dehalogenases can exhibit excellent enantioselectivity, often providing products with >99% ee.[2][4]

  • Green Chemistry: Biocatalytic methods are often more environmentally friendly than traditional chemical syntheses.

  • Diverse Functionalities: This method allows for the incorporation of various nucleophiles, leading to a library of chiral building blocks with diverse functional groups.[1][4]

Disadvantages:

  • Substrate Specificity: Enzymes are often highly specific for their substrates, which may limit the scope of the reaction.

  • Process Optimization: Developing and optimizing a biocatalytic process can be time-consuming.

Chiral Allylic Boronates for Homoallylic Alcohol Synthesis

The enantioselective synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, and chiral allylboronates are powerful reagents for this purpose.[12][13][14][15][16] These reagents react with aldehydes to produce homoallylic alcohols with high levels of stereocontrol.

Advantages:

  • High Enantioselectivity: The use of chiral ligands on the boron atom allows for excellent control of the stereochemical outcome.[12][13][15]

  • Predictable Stereochemistry: The mechanism of allylboration is well-understood, allowing for the predictable synthesis of specific stereoisomers.

  • Broad Substrate Scope: A wide variety of aldehydes can be used as substrates in these reactions.[13][15]

Disadvantages:

  • Stoichiometric Chiral Reagents: Many traditional methods require the use of stoichiometric amounts of the chiral borane, which can be expensive.

  • Moisture Sensitivity: Organoboranes are often sensitive to moisture and require anhydrous reaction conditions.

Asymmetric Allylic Alkylation (AAA)

Catalytic asymmetric allylic alkylation is a powerful and versatile method for the construction of chiral centers. This approach typically involves the reaction of an allylic substrate with a nucleophile in the presence of a transition metal catalyst bearing a chiral ligand.

Advantages:

  • Catalytic Enantiocontrol: Only a catalytic amount of the chiral ligand is required, making this method more atom-economical.

  • Convergent Synthesis: Two achiral fragments can be combined to create a chiral product.

  • Wide Range of Nucleophiles: A broad array of nucleophiles can be employed, leading to a diverse range of products.

Disadvantages:

  • Ligand Screening: Finding the optimal ligand for a particular transformation often requires extensive screening.

  • Regioselectivity and Stereoselectivity: Controlling both regioselectivity and stereoselectivity can be challenging and highly dependent on the substrate, nucleophile, and catalyst system.

Experimental Data and Performance Comparison

Reagent/MethodTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key StrengthsKey Limitations
(2S)-3-(bromomethyl)but-3-en-2-ol (via Sharpless Epoxidation)70-90>95Well-established, predictable stereochemistry.Requires an allylic alcohol substrate.[6]
Chiral Epoxides (via Halohydrin Dehalogenase)21-4774->99High enantioselectivity, green methodology.[2][4]Substrate-dependent, potential for lower yields.
Chiral Allylic Boronates60-9586-99High enantioselectivity and diastereoselectivity.[13][15]Stoichiometric chiral reagents, moisture sensitive.
Asymmetric Allylic Alkylation70-9990->99Catalytic, high atom economy, broad scope.Requires extensive optimization, potential for side reactions.

Experimental Protocols

Biocatalytic Kinetic Resolution of a Racemic Epoxide

Step 1: Enzyme and Substrate Preparation A solution of the racemic 2,2-disubstituted epoxide (10 mM) is prepared in a suitable buffer (e.g., Tris-SO4, pH 7.5). The halohydrin dehalogenase enzyme is added to a final concentration of 1-5 mg/mL.

Step 2: Nucleophile Addition and Reaction The desired nucleophile (e.g., sodium azide, 50 mM) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 25 °C) with gentle agitation for 24-48 hours.

Step 3: Workup and Analysis The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess of the product and remaining substrate is determined by chiral HPLC or GC analysis.

Enantioselective Allylation of an Aldehyde using a Chiral Boronate

Step 1: Preparation of the Chiral Allylboronate In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral diol (1.1 eq) is dissolved in an anhydrous solvent (e.g., THF). Allylboronic acid pinacol ester (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

Step 2: Allylation Reaction The reaction mixture is cooled to the desired temperature (e.g., -78 °C). The aldehyde (1.0 eq) is added dropwise, and the reaction is stirred for several hours until completion (monitored by TLC).

Step 3: Workup and Purification The reaction is quenched with a suitable reagent (e.g., aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Visualization of Synthetic Pathways

Caption: Synthetic routes to chiral building blocks.

Conclusion and Future Outlook

While (2S)-3-(bromomethyl)but-3-en-2-ol is a valuable chiral synthon, a range of powerful alternatives exists for the asymmetric synthesis of complex molecules. Biocatalytic methods offer a green and highly enantioselective route to diverse chiral building blocks. Chiral allylboronates provide a reliable and predictable method for the synthesis of homoallylic alcohols. Asymmetric allylic alkylation stands out for its catalytic nature and broad substrate scope. The selection of the most appropriate method will depend on the specific synthetic target, desired level of stereocontrol, and considerations of cost and efficiency. The continued development of novel catalysts and biocatalytic systems will undoubtedly expand the synthetic chemist's toolbox for the construction of stereochemically complex molecules.

References

  • Loh, T.-P., & Zhou, J.-R. (2000). A highly enantioselective indium-catalyzed allylation of aldehydes. Tetrahedron Letters, 41(29), 5261-5265.
  • de Jong, R. M., et al. (2020). Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter. Organic Letters, 22(23), 9296–9300. [Link]

  • Hoveyda, A. H., et al. (2010). A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole. Journal of the American Chemical Society, 132(4), 1466–1479.
  • Cazes, B., Verniere, C., & Gore, J. (1983). Enantioselective synthesis of homoallylic alcohols.
  • Chen, G. M., & Hall, D. G. (2016). Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E)-crotylboronates. Organic Letters, 18(21), 5648–5651.
  • Morken, J. P., et al. (2020). Stereoconvergent and Enantioselective Synthesis of Z-Homoallylic Alcohols via Nickel-Catalyzed Reductive Coupling of Z/E-1,3-Dienes with Aldehydes. Journal of the American Chemical Society, 142(33), 14144–14150.
  • Tang, W., et al. (2021). Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter. Organic Letters, 23(1), 135–139.
  • Stoltz, B. M. (2013). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. Accounts of Chemical Research, 46(11), 2567–2583.
  • Findrik, Z., et al. (2021). Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter. Organic Letters, 23(1), 135-139.
  • Clarke, M. L., et al. (2019). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 10(33), 7731-7736.
  • Sharpless, K. B. (2001).
  • BenchChem. (2025). mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol in specific reactions. BenchChem.
  • BenchChem. (2025). A Cost-Benefit Analysis of (2S)-3-(bromomethyl)
  • BenchChem. (2025). Application Note: (2S)-3-(bromomethyl)but-3-en-2-ol as a Versatile Chiral Building Block in Asymmetric Synthesis. BenchChem.
  • TSI Journals. (2011).
  • National Institutes of Health. (2010).
  • ResearchGate. (2010). (PDF) Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation.
  • NPTEL. (2021). Sharpless asymmetric epoxidation: Mechanism, stereochemistry and kinetic resolution. NPTEL.

Sources

Navigating the Chemical Information Maze: A Guide to Cross-Referencing Beilstein and Reaxys Numbers for Cyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to accurately and efficiently track chemical compounds through historical and modern databases is paramount. The transition from the venerable Beilstein Handbook of Organic Chemistry to the comprehensive Reaxys database represents a significant evolution in chemical information management. This guide provides an in-depth, technical comparison of the Beilstein Registry Number (BRN) and the Reaxys Registry Number (XRN), with a specific focus on cyclopentene derivatives. We will explore the underlying logic of these identification systems and provide a detailed, self-validating workflow for cross-referencing, ensuring seamless navigation between legacy and contemporary data sources.

The Evolution of a Chemical Registry: From Beilstein to Reaxys

The Beilstein Handbook of Organic Chemistry, first published by Friedrich Konrad Beilstein in 1881, has been a cornerstone of organic chemistry for over a century.[1] It systematically compiled and evaluated data on organic compounds, with each unique substance assigned a Beilstein Registry Number (BRN) for unambiguous identification.[1] With the advent of digital databases, the vast content of the Beilstein Handbook was integrated into electronic formats, eventually evolving into the CrossFire Beilstein database.

In 2009, Elsevier launched Reaxys, a web-based platform that unified the content of the Beilstein database with the Gmelin database of inorganic and organometallic chemistry and the Patent Chemistry Database.[2][3] This integration created a powerful tool for chemical research, but it also introduced a new substance identifier: the Reaxys Registry Number (XRN). While Reaxys incorporates the entirety of the Beilstein data, it assigns its own unique registry number to each compound.

Understanding the relationship between these two numbering systems is crucial for researchers who may encounter BRNs in older literature or need to verify the identity of a compound across different data sources.

Core Differences and Commonalities: BRN vs. XRN

FeatureBeilstein Registry Number (BRN)Reaxys Registry Number (XRN)
Origin Beilstein Handbook of Organic ChemistryReaxys Database
Scope Primarily organic compounds from literature up to the integration into Reaxys.All substances in Reaxys, including organic, inorganic, and organometallic compounds from journals and patents.
Continuity Legacy identifier, no new numbers are assigned.Actively assigned to new substances entering the Reaxys database.
Searchability Directly searchable within the Reaxys platform.The primary identifier within the Reaxys database.

The key takeaway is that while the BRN is a static, historical identifier, the XRN is the current, dynamic identifier within the Reaxys ecosystem. Every compound from the Beilstein database has been assigned a new XRN in Reaxys.

The Logic of Cross-Referencing: A Self-Validating Workflow

The ability to confidently map a BRN to its corresponding XRN (and vice-versa) is a critical skill for ensuring data integrity. The following experimental workflow provides a step-by-step protocol for this process, using a cyclopentene derivative as a practical example. The causality behind each step is explained to provide a deeper understanding of the search strategy.

Experimental Protocol: Cross-Referencing a Cyclopentene Derivative

Objective: To identify the Reaxys Registry Number (XRN) for a cyclopentene derivative using its known Beilstein Registry Number (BRN) and to confirm the correspondence of the records.

Example Compound: Cyclopentene Known Identifier: Beilstein/REAXYS Number: 635707[4]

Methodology:

  • Navigate to the Reaxys Database: Access the Reaxys platform through your institution's subscription.[5]

  • Select the 'Substances, Names, Formulas' Query Theme: This is the most direct pathway for searching for a specific compound when an identifier is known. The rationale here is to utilize the dedicated search fields for identifiers to narrow down the search space immediately, rather than performing a broader structure or keyword search.

  • Locate the 'Identification' Form: Within the 'Substances, Names, Formulas' theme, you will find a form with various fields for substance identification.

  • Input the Beilstein Registry Number: Enter the known BRN into the appropriate field. While the field may be labeled "Identification" or a similar general term, it is designed to recognize various identifiers, including BRNs. For our example, enter 635707 .

  • Execute the Search: Initiate the search. The system will now query the database for the substance record associated with this specific Beilstein number.

  • Analyze the Results: The search should return a single, exact match for cyclopentene.

  • Identify the Reaxys Registry Number (XRN): On the substance record page for cyclopentene, locate the 'Reaxys Registry Number'. This is the XRN.

  • Validate the Cross-Reference: To ensure the integrity of the cross-reference, verify that other identifying information on the record, such as the chemical structure, molecular formula (C5H8), and CAS Number (142-29-0), corresponds to the known information for cyclopentene.[4][6] This step is crucial for self-validation of the protocol.

Diagram of the Cross-Referencing Workflow

CrossReferencingWorkflow start Start reaxys_home Access Reaxys Homepage start->reaxys_home substance_search Select 'Substances, Names, Formulas' reaxys_home->substance_search id_form Locate 'Identification' Form substance_search->id_form enter_brn Input Beilstein Registry Number (BRN) id_form->enter_brn execute_search Execute Search enter_brn->execute_search results Retrieve Substance Record execute_search->results identify_xrn Identify Reaxys Registry Number (XRN) results->identify_xrn validate Validate with Structure, Formula, and CAS No. identify_xrn->validate end_node End validate->end_node

Caption: A flowchart illustrating the step-by-step workflow for cross-referencing a Beilstein Registry Number (BRN) to a Reaxys Registry Number (XRN).

Advanced Search Strategies for Cyclopentene Derivatives

For more complex scenarios involving substituted cyclopentene derivatives where a BRN may not be readily available, a combination of structural and property-based searches is often the most effective approach.

Diagram of Advanced Search Logic

AdvancedSearchLogic substructure Define Cyclopentene Substructure search_query Combined Search Query substructure->search_query properties Specify Properties (e.g., Molecular Weight, Boiling Point) properties->search_query reaxys_db Reaxys Database search_query->reaxys_db results_list List of Potential Cyclopentene Derivatives reaxys_db->results_list manual_verification Manual Verification of Structures and Data results_list->manual_verification final_compound Identification of Target Compound and its XRN manual_verification->final_compound

Caption: A logical diagram showing an advanced search strategy combining substructure and property data to identify specific cyclopentene derivatives and their Reaxys Registry Numbers.

Conclusion: Bridging the Past and Present of Chemical Data

The transition from the Beilstein Handbook to the Reaxys database marks a significant leap forward in the accessibility and utility of chemical information. While the introduction of the Reaxys Registry Number represents a change in the primary identification system, the legacy of the Beilstein Registry Number is preserved and integrated within the Reaxys platform. By understanding the historical context and mastering the straightforward cross-referencing workflow detailed in this guide, researchers can confidently navigate between historical and contemporary data sources. This ensures the continuity of chemical knowledge and empowers scientists and drug development professionals to leverage the full spectrum of chemical information in their research endeavors.

References

  • University of Illinois Library. Reaxys (Beilstein/Gmelin). [Link]

  • ETH Zurich. Reaxys. [Link]

  • Elsevier. Substance searching in Reaxys. [Link]

  • UCL Electronic Resources Blog. Reaxys. [Link]

  • Maastricht University Library. Reaxys. [Link]

  • University of Sussex Library. Reaxys (formerly Beilstein crossfire). [Link]

  • Elsevier. REAXYS : Learning the Advance Search to Improve Efficiency. [Link]

  • Elsevier. Quick Start Guide - Reaxys. [Link]

  • Elsevier. An introduction to searching for compounds by structure in Reaxys. [Link]

  • Elsevier. Substance Searching. [Link]

  • Elsevier. Literature Searching. [Link]

  • Elsevier. Quick Reference Guide - Reaxys. [Link]

  • Wikipedia. Beilstein Registry Number. [Link]

  • MSU chemistry. Reaxys (Beilstein) Assignment. [Link]

  • Wikipedia. Cyclopentene. [Link]

  • Elsevier. Search for Literature in Reaxys. [Link]

  • UNIST Library. Reaxys Quick Reference Guide. [Link]

  • Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. [Link]

  • Elsevier. Reference guide - Reaxys Medicinal Chemistry. [Link]

  • NIST WebBook. Cyclopentene,1-heptyl-. [Link]

  • EMBL-EBI ChEMBL. Compound: CYCLOPENTENE (CHEMBL1797299). [Link]

  • Elsevier. reaxys chemistry database. [Link]

  • Elsevier. Search for substances with an expansive chemistry database. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a key chiral building block in the synthesis of complex molecules like prostaglandins and carbocyclic nucleosides, (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable reagent in advanced organic synthesis and pharmaceutical development.[1] However, its utility in the lab is matched by the critical need for meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of a chemical is the foundation of its safe management. The disposal protocol for this compound is dictated by its known chemical properties and the associated risks.

Key Chemical and Safety Data

PropertyValueImplication for Disposal
Molecular Formula C₇H₁₀O₃-
Molecular Weight 142.15 g/mol -
Physical Form SolidEasier to contain than a volatile liquid, but dust can be an inhalation hazard.
Melting Point 49-51 °CStable solid at room temperature.[1]
Storage Class 11 - Combustible SolidsMust be stored away from ignition sources. Waste containers should not be placed near heat.
Water Hazard Class (WGK) WGK 3Indicates a substance that is highly hazardous to water. This classification strictly prohibits disposal down the drain, as it can cause significant, long-term damage to aquatic ecosystems.

The most critical factor influencing the disposal pathway is its WGK 3 (high water hazard) classification. This mandates that the compound, and any materials contaminated with it, be treated as hazardous waste to prevent environmental release.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate PPE, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2]

  • Engineering Control: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[2] This is crucial to minimize the inhalation of any fine particulates and to contain potential spills.

  • Personal Protective Equipment (PPE): The minimum required PPE is based on a thorough risk assessment and supplier recommendations.

    • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or tears before and during use.

    • Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent inhalation of the solid compound.

    • Protective Clothing: A standard laboratory coat should be worn, fully buttoned, to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[3] This ensures the waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Segregation Isolate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Grossly contaminated items (e.g., weighing boats, spatulas).

  • Contaminated PPE that cannot be decontaminated.

Causality: Strict segregation is a core tenet of safe laboratory practice.[4] Mixing incompatible chemicals can lead to dangerous reactions. Segregating waste streams also prevents the unnecessary classification of non-hazardous waste as hazardous, which has significant cost implications.

Step 2: Container Selection Choose a waste container that is:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers for acidic or basic waste streams, although this compound is neutral.[5]

  • Leak-Proof: The container must have a secure, screw-top lid to prevent any leakage.

  • Appropriate Size: Select a container that will not be overfilled (a maximum of 80% full is a good practice).

Step 3: Waste Accumulation and Labeling

  • Place the dedicated, pre-labeled waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[5]

  • Carefully transfer the solid waste into the container using a funnel or other appropriate tools to avoid spillage.

  • Securely close the container lid immediately after adding waste.

  • The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "this compound".

    • The specific hazard(s) (e.g., "Combustible Solid", "Environmental Hazard").

    • The date on which waste was first added.

    • The name and contact information of the generating researcher/laboratory.

Step 4: Temporary Storage and Disposal Request Store the sealed and labeled waste container in a designated, secure area away from heat sources, ignition sources, and general laboratory traffic.[4] While federal regulations allow for storage up to 90 days for large quantity generators, it is best practice to request disposal promptly to minimize risk.[5]

Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with the full chemical name and quantity of the waste.

Below is a workflow diagram illustrating the disposal process.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition start Disposal of this compound Required assess Assess Hazards (Combustible, WGK 3) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Respirator) assess->ppe segregate Segregate Waste (Pure compound, contaminated items) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container ('Hazardous Waste', Chemical Name, Date) container->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Document & Record Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or if you feel unsafe, evacuate the lab and contact EHS.

  • Contain: For a small, manageable spill, prevent the spread of the solid material. Avoid creating dust.

  • Clean-up: Gently sweep the solid material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting.

For any exposure, seek immediate medical attention after performing first aid and provide the medical personnel with the Safety Data Sheet (SDS) for the compound.[6]

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • Secondary Science 4 All. (n.d.). LAB – PREPARATION OF ESTERS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical-Waste-Disposal.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]

  • YouTube. (2015, June 22). Chem 251 - Acetate Esters Day 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Truman State University. (n.d.). ESTERS: | Truman ChemLab. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Prep. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol - Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Organic Syntheses. (1996). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol (CAS No. 60176-77-4). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. This document is designed for researchers, scientists, and professionals in drug development who utilize this valuable chiral building block.

Core Principle: A Proactive Approach to Safety

This compound is a combustible solid used in complex organic syntheses.[1] While comprehensive toxicological data for this specific molecule is not widely available, its chemical structure and use as a reactive intermediate necessitate a cautious and proactive approach.[2] We will operate under the principle of treating it as a substance with the potential for skin and eye irritation, and as an inhalation hazard in its powdered form, consistent with general best practices for handling fine organic chemicals.[3][4]

Hazard Assessment and Corresponding PPE

A thorough risk assessment is the foundation of laboratory safety. The primary routes of potential exposure to this compound are through skin contact, eye contact, and inhalation of dust particles. Therefore, a multi-layered PPE strategy is required.

Table 1: Summary of Core PPE Requirements

Protection TypeMinimum RequirementRecommended for High-Risk TasksRationale
Eye & Face ANSI Z87.1-rated chemical splash gogglesFace shield worn over chemical splash gogglesProtects against dust, splashes, and vapors. A face shield adds a critical layer of protection during large-scale transfers or reaction work-ups.[5][6]
Skin & Body 100% cotton or flame-resistant lab coat; Long pants and closed-toe shoesChemical-resistant apronA lab coat provides a primary barrier. An apron offers additional protection against spills and splashes of concentrated solutions.[7]
Hand Nitrile gloves (minimum 4 mil thickness)Double-gloving with nitrile glovesNitrile provides good resistance to incidental contact with many organic compounds. Double-gloving is recommended for extended operations. Always change gloves immediately after contamination.
Respiratory Not required when handled exclusively in a certified chemical fume hoodNIOSH-approved N95 respirator or higherThe supplier recommends a Type N95 respirator, indicating a potential hazard from airborne particulates.[1] This is mandatory when weighing or handling the solid powder outside of a fume hood or ventilated enclosure.
Operational Protocols: Matching PPE to the Task

The level of required PPE is directly proportional to the risk of exposure associated with a specific task. Below are step-by-step guides for common laboratory operations.

This operation presents the highest risk of generating airborne dust.

  • Location: Perform this task within a certified chemical fume hood or a ventilated balance enclosure.

  • Required PPE:

    • Chemical splash goggles

    • Nitrile gloves

    • Standard lab coat

    • NIOSH-approved N95 respirator

  • Procedure:

    • Don all required PPE before approaching the work area.

    • Gently open the container to minimize the aerosolization of powder.

    • Use a spatula to carefully transfer the desired amount to a tared container.

    • Avoid any rapid movements that could create dust clouds.

    • Securely close the primary container and the newly weighed sample.

    • Clean any residual powder from the work surface using a damp cloth or wipe, ensuring not to generate dust.

    • Dispose of the contaminated wipe and gloves as hazardous waste.

Once the compound is in solution, the inhalation risk from dust is eliminated, but the risk of splashes remains.

  • Location: Perform this task within a certified chemical fume hood.

  • Required PPE:

    • Chemical splash goggles

    • Nitrile gloves

    • Standard lab coat

  • Procedure:

    • Ensure all glassware is clean, dry, and free of defects.

    • Place a stir bar in the flask and add the appropriate solvent.

    • Slowly add the pre-weighed solid this compound to the solvent while stirring to facilitate dissolution. The compound is moderately soluble in water and organic solvents.

    • If transferring the resulting solution, use a pipette or cannula for small volumes or a funnel for larger volumes to minimize the risk of splashing.

    • Wash hands thoroughly after the procedure is complete.

These procedures often involve larger volumes and multiple transfer steps, increasing the risk of significant splashes and skin contact.

  • Location: Perform all steps within a certified chemical fume hood.

  • Required PPE:

    • Face shield worn over chemical splash goggles

    • Nitrile gloves (double-gloving recommended)

    • Standard lab coat

    • Chemical-resistant apron

  • Procedure:

    • Plan all transfer and extraction steps before starting.

    • When using separatory funnels, ensure they are properly supported and do not over-pressurize. Vent frequently, directing the stopcock away from yourself and others.

    • Handle all contaminated equipment and waste streams with care.

    • Immediately clean up any spills according to your institution's established procedures.

    • Upon completion, decontaminate the work area thoroughly.

PPE Workflow: Donning, Doffing, and Disposal

The integrity of your protection depends on the correct sequence of putting on (donning) and taking off (doffing) your PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Apron (if worn) Doff1->Doff2 Doff3 3. Goggles / Face Shield (handle by straps) Doff2->Doff3 Doff4 4. Lab Coat (fold inward) Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 WashHands Wash Hands Thoroughly Doff5->WashHands

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: All disposable PPE that has been in contact with this compound, including gloves, wipes, and respirator cartridges, must be considered hazardous waste. Collect these items in a designated, sealed waste container for disposal according to your institution's environmental health and safety guidelines.

Emergency Procedures for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation (Dust): Move the affected individual to fresh air immediately.[4][8] If they experience difficulty breathing, coughing, or other symptoms, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound - Sigma-Aldrich. (Source: )

  • cyclopent-2-en-1-ol - Safety Data Sheet - ChemicalBook. (Source: )

  • Personal Protective Equipment (PPE) - CHEMM. (Source: )

  • This compound 60176-77-4 wiki - Guidechem. (Source: )

  • This compound | CAS 60176-77-4 | SCBT. (Source: )

  • SAFETY DATA SHEET (Example for 4-Cyclohexene-1,2-dicarboxylic acid, cis-). (Source: )

  • SAFETY DATA SHEET (General Example). (Source: )

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (Source: )

  • UNIT 7: Personal Protective Equipment - CTAHR. (Source: )

  • PPE Personal Protective Equipment - Pesticide Safety - NPSEC. (Source: )

  • This compound | 60176-77-4 - ChemicalBook. (Source: )

  • PPE for Hazardous Chemicals - Canada Safety Training. (Source: )

  • This compound - Sigma-Aldrich (Product Page). (Source: )

  • (1s,4r)-cis-4-acetoxy-2-cyclopenten-1-ol at Best Price in Ahmedabad, Gujarat - Tradeindia. (Source: )

Sources

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